molecular formula C6H3I2NO2 B1340216 1,3-Diiodo-5-nitrobenzene CAS No. 57830-60-1

1,3-Diiodo-5-nitrobenzene

Número de catálogo: B1340216
Número CAS: 57830-60-1
Peso molecular: 374.9 g/mol
Clave InChI: JIVYEUNBDFYQRD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,3-Diiodo-5-nitrobenzene is a useful research compound. Its molecular formula is C6H3I2NO2 and its molecular weight is 374.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3-diiodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3I2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVYEUNBDFYQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1I)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478251
Record name 3,5-diiodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57830-60-1
Record name 3,5-diiodonitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-diiodo-5-nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Compound Identification and Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1,3-Diiodo-5-nitrobenzene

This guide provides a comprehensive technical overview of this compound (CAS No. 57830-60-1), a key intermediate in the fields of pharmaceutical development and materials science. We will delve into its physicochemical properties, synthesis, reactivity, spectral characteristics, and safety protocols, offering expert insights for researchers and professionals.

This compound is an aromatic compound characterized by a benzene ring substituted with two iodine atoms at the meta positions relative to a nitro group.[1] This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
CAS Number 57830-60-1[1]
Molecular Formula C₆H₃I₂NO₂[1][2]
Molecular Weight 374.90 g/mol [1][2]
Appearance Light-red to Brown SolidSigma-Aldrich
IUPAC Name This compound[1]
Synonyms 3,5-diiodonitrobenzene[1]
SMILES C1=C(C=C(C=C1I)I)--INVALID-LINK--[O-][1]
InChI Key JIVYEUNBDFYQRD-UHFFFAOYSA-N[1]
XLogP3 3.1AA Blocks
Complexity 149AA Blocks

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through several routes. A common and reliable method involves the Sandmeyer reaction, which transforms an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[3] An alternative approach is the direct iodination of a suitable precursor.

Representative Synthesis via Sandmeyer Reaction

Experimental Protocol: Diazotization and Iodination (Adapted from a similar synthesis[3])

Materials:

  • 3,5-diiodoaniline (or a suitable diiodoaniline precursor)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Urea

  • Sodium Bisulfite (NaHSO₃)

  • Ice

Step-by-Step Procedure:

  • Diazotization:

    • In a flask equipped with a mechanical stirrer, dissolve the diiodoaniline precursor in concentrated sulfuric acid.

    • Cool the solution to 5°C in an ice-salt bath.

    • Slowly add a cooled mixture of sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 10°C.

    • Stir the mixture until diazotization is complete, which can be monitored by testing a drop of the reaction mixture in cold water to see if it forms a clear yellow solution.

  • Iodination:

    • Pour the diazonium salt solution into a beaker containing a mixture of cracked ice and water.

    • Add urea in small portions to destroy any excess nitrous acid.

    • Gradually add a solution of potassium iodide in water to the mixture.

    • Heat the reaction mixture to complete the reaction, indicated by the cessation of gas evolution.

  • Work-up and Purification:

    • Remove any free iodine by adding a small amount of sodium bisulfite.

    • Filter the crude product using a Büchner funnel and wash it thoroughly with water to remove any inorganic salts and acid.

    • Air-dry the product to a constant weight.

    • Further purification can be achieved by recrystallization from a suitable solvent like boiling benzene.

Workflow Diagram: Synthesis of this compound via Sandmeyer Reaction

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification Diiodoaniline 3,5-Diiodoaniline Diazonium_Salt Diazonium Salt Intermediate Diiodoaniline->Diazonium_Salt + H₂SO₄, NaNO₂ H2SO4 Conc. H₂SO₄ H2SO4->Diazonium_Salt NaNO2 NaNO₂ NaNO2->Diazonium_Salt Ice_Bath Ice Bath (0-5°C) Ice_Bath->Diazonium_Salt Crude_Product Crude this compound Diazonium_Salt->Crude_Product + KI KI_Solution KI Solution KI_Solution->Crude_Product Heating Heating Heating->Crude_Product Filtration Filtration & Washing Crude_Product->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is primarily influenced by the interplay of the electron-withdrawing nitro group and the two iodine substituents.

  • Electrophilic Aromatic Substitution: The nitro group is strongly deactivating, making electrophilic substitution on the aromatic ring challenging.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, although this is less common for iodinated benzenes compared to their fluoro- or chloro-analogs.

  • Reactions of the Iodine Substituents: The carbon-iodine bonds are susceptible to various transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 3,5-diiodoaniline and its derivatives. This transformation is valuable for introducing a nucleophilic site on the aromatic ring.

  • Other Reactions: this compound has been shown to react with phenols and can be used in reductive amination and nucleophilic addition reactions.[2]

Spectral Analysis

While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for this compound is not readily found, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We would anticipate two signals in the aromatic region:

  • A triplet (or a finely split multiplet) corresponding to the proton at the C4 position (between the two iodine atoms).

  • A doublet corresponding to the two equivalent protons at the C2 and C6 positions (adjacent to the nitro group).

The chemical shifts will be downfield due to the deshielding effects of the nitro group and the iodine atoms. For comparison, the protons ortho to the nitro group in nitrobenzene appear at ~8.25 ppm, while the meta protons are at ~7.56 ppm.[4]

¹³C NMR Spectroscopy

In a broadband-decoupled ¹³C NMR spectrum, we would expect to see four distinct signals corresponding to the four non-equivalent carbon atoms:

  • The carbon atom bearing the nitro group (C5).

  • The two equivalent carbon atoms bearing the iodine atoms (C1 and C3).

  • The two equivalent carbon atoms adjacent to the nitro group (C2 and C6).

  • The carbon atom between the two iodine atoms (C4).

The carbon attached to the nitro group (ipso-carbon) is expected to be significantly downfield, as seen in nitrobenzene (~148.3 ppm).[4] The carbons attached to the iodine atoms will also show a characteristic chemical shift.

IR Spectroscopy

The infrared spectrum will be dominated by strong absorption bands characteristic of the nitro group:

  • Asymmetric N-O stretching vibration around 1520-1560 cm⁻¹.

  • Symmetric N-O stretching vibration around 1345-1385 cm⁻¹.

  • C-I stretching vibrations will appear in the far-infrared region, typically below 600 cm⁻¹.

  • Aromatic C-H and C=C stretching vibrations will be present in their usual regions.

Mass Spectrometry

The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 375. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two iodine atoms. Common fragmentation patterns would involve the loss of the nitro group (NO₂) and iodine atoms.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its diiodo-functionality allows for sequential and site-selective cross-coupling reactions, enabling the construction of intricate molecular architectures. A related compound, 1-Fluoro-3-iodo-5-nitrobenzene, is utilized in the synthesis of biologically active compounds, including potential anti-cancer agents, and in the development of advanced polymers.[5] This suggests a similar utility for the diiodo analog.

Logical Relationship Diagram: Applications of this compound

Applications cluster_pharma Pharmaceutical Synthesis cluster_materials Materials Science Core This compound Pharma_Intermediate Key Intermediate Core->Pharma_Intermediate Material_Precursor Monomer/Building Block Core->Material_Precursor Cross_Coupling Sequential Cross-Coupling Reactions Pharma_Intermediate->Cross_Coupling API Active Pharmaceutical Ingredients (APIs) Cross_Coupling->API Polymerization Polymerization / Material Synthesis Material_Precursor->Polymerization Advanced_Materials Advanced Polymers / Electronic Materials Polymerization->Advanced_Materials

Caption: The role of this compound as a precursor in different fields.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Use a fume hood to avoid inhalation of dust or vapors.

  • Avoid contact with skin, eyes, and clothing.

  • In case of contact, wash the affected area immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern allows for a range of chemical transformations, making it a powerful tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

An In-depth Technical Guide to 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-diiodo-5-nitrobenzene, a key aromatic building block in synthetic chemistry. We will delve into its core physicochemical properties, spectroscopic profile, synthesis, and safe handling protocols, offering field-proven insights for its effective application in research and development.

Core Chemical Identity and Structural Attributes

This compound (CAS No: 57830-60-1) is a symmetrically substituted aromatic compound.[1] The presence of two heavy iodine atoms and a strongly electron-withdrawing nitro group (-NO₂) on the benzene ring dictates its chemical behavior and physical properties. The nitro group significantly deactivates the ring towards electrophilic aromatic substitution while making it susceptible to nucleophilic attack.[2] The iodine atoms serve as excellent leaving groups in cross-coupling reactions, making this molecule a versatile intermediate for introducing complex functionalities.

Table 1: Chemical Identifiers and Structural Descriptors

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 57830-60-1[1][2]
Molecular Formula C₆H₃I₂NO₂[1][2]
Molecular Weight 374.90 g/mol [1][2]
Canonical SMILES C1=C(C=C(C=C1I)I)--INVALID-LINK--[O-][1][2]
InChI Key JIVYEUNBDFYQRD-UHFFFAOYSA-N[1]

graph "molecular_structure" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes I1 [label="I"]; N [label="N"]; O1 [label="O"]; O2 [label="O"]; I2 [label="I"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- I1; C3 -- N; N -- O1 [label="+"]; N -- O2 [label="-"]; C5 -- I2; C2 -- H1; C4 -- H2; C6 -- H3;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; I1 [pos="0,2.5!"]; N [pos="-1.74,-1!"]; O1 [pos="-2.61,-0.5!"]; O2 [pos="-1.74,-2!"]; I2 [pos="1.74,-1!"]; H1 [pos="-1.74,1!"]; H2 [pos="0,-2!"]; H3 [pos="1.74,1!"]; }

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state of this compound is a light-red to brown solid at ambient temperature. Its high molecular weight and the presence of polar nitro group and polarizable iodine atoms contribute to a relatively high melting point and low volatility. The calculated partition coefficient (XLogP3) of 3.1 suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents.[1][3]

Table 2: Summary of Physical and Chemical Properties

PropertyValueSource
Physical Form Light-red to Brown Solid
Molecular Weight 374.90 g/mol [1]
XLogP3 3.1[1][3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 0[3]

Spectroscopic Profile for Structural Verification

  • ¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two distinct signals should be observed: one for the two equivalent protons ortho to the nitro group and one for the single proton situated between the two iodine atoms.

  • ¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon environments in the aromatic ring. The carbons bonded to the iodine atoms will show characteristic shifts, and the carbon attached to the nitro group will be significantly deshielded.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group, typically around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1330 cm⁻¹ (symmetric stretch). C-I stretching vibrations are expected in the far-infrared region (around 500 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 375. The isotopic pattern will be characteristic of a molecule containing two iodine atoms, with a significant M+1 peak.

Synthesis Protocol: A Validated Approach

The synthesis of di-iodinated nitroaromatics often involves direct iodination or Sandmeyer-type reactions from an appropriate aniline precursor. A well-established method for a structurally similar compound, 1,2,3-triiodo-5-nitrobenzene, proceeds via the diazotization of 2,6-diiodo-4-nitroaniline, followed by treatment with potassium iodide.[5] This provides a robust framework for conceptualizing the synthesis of this compound, likely starting from 3,5-diiodoaniline.

The general workflow involves the careful diazotization of the starting aniline under strongly acidic and cold conditions, followed by substitution with iodide.

synthesis_workflow cluster_diazotization Step 1: Diazotization cluster_substitution Step 2: Iodide Substitution cluster_workup Step 3: Purification start Dissolve 3,5-Diiodoaniline in Acid (e.g., H₂SO₄) cool Cool to 0-5 °C start->cool add_nitrite Slowly Add NaNO₂ Solution cool->add_nitrite diazonium Formation of Diazonium Salt Intermediate add_nitrite->diazonium add_ki Add Aqueous KI Solution diazonium->add_ki React with Iodide warm Warm to Room Temp. (N₂ evolution) add_ki->warm product Crude this compound warm->product quench Quench with Na₂S₂O₃ (removes excess I₂) product->quench Isolate and Purify extract Extract with Organic Solvent quench->extract purify Recrystallization or Chromatography extract->purify final_product Pure Product purify->final_product

Caption: Generalized workflow for the synthesis of this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1] All operations should be conducted inside a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard and Precautionary Information

Hazard ClassGHS Statement CodeDescription
Acute Toxicity, Oral H302Harmful if swallowed[1]
Acute Toxicity, Dermal H312Harmful in contact with skin[1]
Skin Irritation H315Causes skin irritation[1]
Eye Irritation H319Causes serious eye irritation[1]
Acute Toxicity, Inhalation H332Harmful if inhaled[1]
STOT, Single Exposure H335May cause respiratory irritation[1]

Recommended Handling and Storage:

  • Handling: Avoid breathing dust, fumes, or vapors.[6] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

  • Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store locked up.[6] It is recommended to keep it in a dark place to prevent potential light-induced degradation.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Applications in Research and Drug Development

The utility of this compound stems from its defined substitution pattern and the distinct reactivity of its functional groups.

  • Cross-Coupling Reactions: The two iodine atoms are ideal handles for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of aryl, alkynyl, or vinyl groups, building molecular complexity.

  • Nucleophilic Aromatic Substitution (SₙAr): The powerful electron-withdrawing effect of the nitro group activates the aromatic ring, enabling SₙAr reactions where the iodine atoms can be displaced by strong nucleophiles.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative, which can then be used for a wide range of subsequent transformations, such as amide bond formation or diazotization. This dual functionality makes it a valuable precursor for synthesizing complex molecules with precisely controlled substitution patterns.[2]

References

1,3-Diiodo-5-nitrobenzene molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-Diiodo-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile and valuable intermediate in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic placement of two iodine atoms and a nitro group on the benzene ring provides three distinct points for chemical modification. The iodine atoms act as efficient leaving groups for a variety of metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for a vast array of derivatizations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed and validated protocol for its synthesis, robust methods for its analytical characterization, an exploration of its reactivity in the context of drug discovery, and essential safety and handling procedures.

Core Physicochemical and Computed Properties

This compound (CAS No: 57830-60-1) is a crystalline solid whose molecular architecture is primed for synthetic utility.[1] A summary of its key properties is presented below. Understanding these parameters is foundational for its appropriate handling, storage, and application in experimental design.

PropertyValueSource
Molecular Formula C₆H₃I₂NO₂PubChem[1][2]
Molecular Weight 374.90 g/mol PubChem[2]
IUPAC Name This compoundPubChem[1][2]
Synonyms 3,5-DiiodonitrobenzenePubChem[1][2]
Melting Point 33 - 38 °C (estimate)Fisher Scientific (for 1-Iodo-3-nitrobenzene)[3]
Boiling Point ~280 °C (estimate)Fisher Scientific (for 1-Iodo-3-nitrobenzene)[3]
XLogP3-AA 3.1PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 0PubChem[2]

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached from multiple perspectives. However, for achieving high purity and yield, the most reliable method involves a classical Sandmeyer-type reaction sequence starting from a readily available precursor.

Recommended Synthesis Protocol: Diazotization of 3,5-Diiodoaniline

This procedure is adapted from a robust and well-documented method for the synthesis of a related tri-iodo compound published in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[4] The underlying principle is the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.

Reaction Scheme: 3,5-Diiodoaniline → [Diazonium Salt Intermediate] → this compound (This scheme is illustrative; the actual synthesis involves diazotization followed by treatment with an iodide source, not direct nitration of the diazonium salt shown in a simplified diagram).

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement (Sandmeyer-type) A 3,5-Diiodoaniline C 3,5-Diiodobenzenediazonium Sulfate (in situ) A->C Formation of Diazonium Salt B NaNO₂, H₂SO₄ 0-5 °C E This compound (Target Molecule) C->E Reaction with Iodide D Potassium Iodide (KI) Solution D->E Displacement of N₂

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Apparatus Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a thermometer, and an addition funnel. The flask should be placed in an ice-salt bath to maintain low temperatures.

  • Diazotization:

    • In the flask, dissolve the starting material, 3,5-diiodoaniline, in concentrated sulfuric acid with stirring. Cool the resulting solution to 0-5 °C.

    • Separately, prepare a solution of sodium nitrite (NaNO₂) in concentrated sulfuric acid, also cooled to 0-5 °C.

    • Slowly add the sodium nitrite solution to the aniline solution via the addition funnel. The rate of addition must be controlled to keep the internal temperature below 10 °C. Vigorous stirring is essential to ensure efficient mixing and heat dissipation. The formation of the diazonium salt is typically complete after stirring for 1-2 hours at this temperature.

  • Iodide Displacement:

    • Prepare a separate solution of potassium iodide (KI) in water.

    • Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. The diazonium group is an excellent leaving group (as N₂ gas), and it will be displaced by the iodide ion. Nitrogen gas evolution will be observed.

    • After the addition is complete, the reaction mixture may be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature. If any free iodine has formed (indicated by a brown color), it can be quenched by the addition of a small amount of sodium bisulfite solution until the color disappears.

    • The solid product, this compound, is collected by vacuum filtration.

    • Wash the crude product thoroughly with water to remove inorganic salts and acids, followed by a wash with a cold, low-polarity solvent (e.g., hexane) to remove nonpolar impurities.

    • For final purification, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Alternative Synthetic Route: Direct Iodination

An alternative, though potentially less selective, approach is the direct electrophilic iodination of m-nitroaniline. Aromatic amines are highly activated, and iodination typically occurs at the para and ortho positions relative to the amine.[5] Direct iodination of m-nitroaniline would likely lead to a mixture of isomers, making purification challenging. Methods using molecular iodine with an oxidant like nitric acid in acetic acid have been reported for the iodination of various activated aromatics.[6] However, controlling the reaction to yield the desired 3,5-diiodo product exclusively would require careful optimization and may not be as efficient as the diazotization route.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and chromatographic methods forms a self-validating system for quality control. While public databases lack readily available spectra for this specific compound, its structure allows for accurate prediction of its analytical signatures. Commercial suppliers like BLD Pharm and Sigma-Aldrich provide spectral data upon purchase.[7][8]

TechniqueExpected Results and Interpretation
¹H NMR The spectrum should show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Due to the symmetry, one proton is unique (between the two iodine atoms), and the other two are equivalent. We expect two signals: a triplet (or complex multiplet) for the proton at C4 and a doublet (or complex multiplet) for the protons at C2 and C6.
¹³C NMR The spectrum should display four distinct signals for the aromatic carbons, corresponding to the four unique carbon environments (C1/C3, C2, C4, C5). The carbons attached to the iodine atoms (C1, C3) will show a characteristic low-field shift.
Mass Spectrometry (EI) The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z = 375. Key fragmentation patterns would include the loss of the nitro group (M-46) and the loss of iodine atoms (M-127).
Infrared (IR) Spectroscopy The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-I stretching bands will appear in the fingerprint region (below 700 cm⁻¹).
HPLC Purity analysis via reverse-phase HPLC should show a single major peak, with the purity typically expected to be >98% for research-grade material.

Reactivity and Applications in Drug Development

This compound is not an end product but a strategic scaffold. Its value lies in its predictable reactivity, allowing for the systematic construction of complex molecular architectures. The two iodine atoms and the nitro group are orthogonal functional handles that can be addressed sequentially or in concert.

Core Reaction Pathways

The primary transformations relevant to drug discovery are the reduction of the nitro group and the participation of the iodo groups in cross-coupling reactions.

G cluster_0 Nitro Group Reduction cluster_1 Cross-Coupling Reactions cluster_2 Further Derivatization A This compound B 3,5-Diiodoaniline A->B Reduction (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) C Suzuki Coupling (with Boronic Acids) A->C D Sonogashira Coupling (with Alkynes) A->D E Buchwald-Hartwig Amination (with Amines) A->E F Amide Formation B->F G Sulfonamide Formation B->G

Caption: Key synthetic transformations of this compound.

Strategic Value in Medicinal Chemistry
  • Nitro Group as a Masked Amine: The reduction of a nitro group to a primary amine is one of the most robust and widely used transformations in medicinal chemistry.[6] This amine serves as a crucial attachment point for building molecular complexity. It can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination to introduce further alkyl substituents—all of which are common functional groups in active pharmaceutical ingredients (APIs).[2]

  • Di-iodo Scaffold for Bi-aryl and Complex Structures: The two iodine atoms make this molecule an ideal core for building molecules with C₂ symmetry or for creating libraries of compounds through divergent synthesis. The iodo groups are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions:

    • Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids allows for the construction of bi-aryl or bi-heteroaryl structures, a motif prevalent in many kinase inhibitors and other targeted therapies.

    • Sonogashira Coupling: Coupling with terminal alkynes introduces rigid linear linkers, a common strategy for probing binding pockets in enzymes and receptors.

    • Buchwald-Hartwig Amination: Direct formation of C-N bonds by coupling with primary or secondary amines provides access to complex diaryl amines.

The ability to perform these reactions sequentially, by leveraging subtle differences in reactivity or by using protecting groups, allows a medicinal chemist to build out different substituents from the central scaffold, systematically exploring the structure-activity relationship (SAR) of a new chemical series.

Safety, Handling, and Disposal

This compound is classified as a hazardous substance and must be handled with appropriate precautions. The GHS hazard classifications provide a clear directive for risk assessment.[1][2]

Hazard ClassCodeDescription
Acute Toxicity, Oral H302Harmful if swallowed
Acute Toxicity, Dermal H312Harmful in contact with skin
Acute Toxicity, Inhaled H332Harmful if inhaled
Skin Irritation H315Causes skin irritation
Eye Irritation H319Causes serious eye irritation
STOT SE 3 H335May cause respiratory irritation

Source: PubChem[1][2]

Drawing from best practices for handling iodo- and nitro-aromatic compounds, the following procedures are mandatory.[3]

Engineering Controls & Personal Protective Equipment (PPE):

  • Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.

  • Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing. Do not breathe dust.

  • Keep away from heat, sparks, open flames, and other sources of ignition.[3]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Incompatible materials include strong oxidizing agents and strong bases.[3]

Disposal:

  • Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Waste should be sent to an approved waste disposal plant. Do not allow product to reach sewage systems.

Conclusion

This compound is a synthetically powerful and commercially available building block whose utility in research and development, particularly for pharmaceuticals, is clear. Its well-defined points of reactivity allow for controlled, stepwise elaboration into complex target molecules. While its handling requires strict adherence to safety protocols due to its hazardous nature, a thorough understanding of its properties and reactivity empowers chemists to leverage its full potential in the discovery and synthesis of novel chemical entities.

References

A Technical Guide to the Synthesis Precursors of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-Diiodo-5-nitrobenzene is a valuable halogenated nitroaromatic compound, frequently employed as a rigid building block in supramolecular chemistry, materials science, and as an intermediate in the synthesis of complex organic molecules. Its utility stems from the defined geometry and the orthogonal reactivity of its functional groups—the nitro group, susceptible to reduction, and the iodo groups, which are ideal for cross-coupling reactions. This guide provides an in-depth examination of the primary synthetic pathways to this compound, focusing on the critical precursors and the chemical principles governing their transformation. We will dissect a field-proven, multi-step synthesis beginning with 3,5-dinitroaniline, proceeding through a selective reduction to 5-nitro-1,3-phenylenediamine, and culminating in a bis-diazotization and Sandmeyer-type iodination. The rationale behind experimental choices, detailed protocols, and potential alternative routes are discussed to provide a comprehensive resource for laboratory application.

Introduction: The Strategic Value of this compound

The molecular architecture of this compound (C₆H₃I₂NO₂) presents a unique platform for synthetic chemists. The meta-substitution pattern of the three functional groups on the benzene ring provides a rigid, 120° separation, making it a favored component for constructing precisely shaped molecular structures.

Chemical Profile:

PropertyValue
CAS Number 57830-60-1[1][2][3]
Molecular Formula C₆H₃I₂NO₂[1][3]
Molecular Weight 374.90 g/mol [1][3]
Appearance Typically a solid
Synonyms 3,5-diiodonitrobenzene[3]

The primary challenge in synthesizing this molecule lies in installing the three substituents with the correct regiochemistry. The nitro group is a strong meta-director and deactivator for electrophilic aromatic substitution, while the amino groups that often serve as precursors to the iodo groups are strong ortho-, para-directors and activators. A successful synthesis must navigate these conflicting electronic effects. The most reliable strategy involves preparing a diamine precursor with the nitro group already in place, followed by the simultaneous conversion of both amino groups to iodo groups.

Primary Synthetic Pathway: From Dinitroaniline to Diiodonitrobenzene

This pathway is the most widely validated and logical approach, beginning with a commercially available dinitro-substituted aniline and leveraging well-established, high-yielding reactions. It exemplifies a common synthetic strategy where functional group interconversion is used to achieve a challenging substitution pattern.

Logical Workflow Diagram

Synthesis_Pathway A 3,5-Dinitroaniline B 5-Nitro-1,3-phenylenediamine A->B  Selective Reduction  Na₂S or (NH₄)₂S (Zinin Reduction) C Bis-diazonium Salt Intermediate B->C  Bis-Diazotization  NaNO₂, H₂SO₄, 0-5 °C D This compound C->D  Iodination  KI (aq)

Caption: Primary synthesis route for this compound.

Step 1: The Foundational Precursor – 3,5-Dinitroaniline

The synthesis begins with 3,5-dinitroaniline. This compound is an ideal starting material as it contains the nitro group in the desired final position relative to two other functional groups that can be chemically modified. It is a stable, crystalline solid and is commercially available.[4][5] Its utility extends beyond this synthesis, serving as an intermediate in the manufacturing of azo dyes and certain agrochemicals.[4]

Should a laboratory synthesis be required, one documented, albeit complex, method involves the Curtius rearrangement of 3,5-dinitrobenzoyl azide, which is heated in concentrated sulfuric acid.[6]

Step 2: Selective Monoreduction to 5-Nitro-1,3-phenylenediamine

Causality and Mechanistic Insight: This step is the most chemically nuanced part of the sequence. The goal is to reduce one of the two electronically equivalent nitro groups to an amine, leaving the other intact. Simple catalytic hydrogenation would likely reduce both groups indiscriminately. The classic and highly effective method for this transformation is the Zinin reduction , which employs sulfide or polysulfide ions (from Na₂S, NaHS, or (NH₄)₂S) in an aqueous or alcoholic medium.[7][8]

The selectivity arises from the mechanism. The sulfide anion acts as a nucleophile, attacking the electron-deficient nitrogen atom of the nitro group. A series of proton transfers and eliminations of water and sulfur ultimately yields the amino group. Once one nitro group is reduced to an electron-donating amino group, the aromatic ring becomes more electron-rich, deactivating the remaining nitro group toward further nucleophilic attack by the sulfide. This electronic feedback loop effectively halts the reduction after the first group is converted.

Experimental Protocol: Selective Reduction

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,5-dinitroaniline (1.0 eq) in a mixture of ethanol and water.

  • Reagent Addition: Prepare a solution of sodium sulfide nonahydrate (approx. 2.0-2.5 eq) in water. Add this solution portion-wise to the stirred suspension of the dinitroaniline. An exothermic reaction is expected.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The color of the reaction mixture will change significantly, often from a yellow slurry to a deep red or brown solution.

  • Workup: After cooling, pour the reaction mixture into a large volume of ice-water to precipitate the product.

  • Purification: Collect the solid product, 5-nitro-1,3-phenylenediamine, by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Step 3: Bis-Diazotization and Iodination via a Sandmeyer-Type Reaction

Expertise and Rationale: The final step converts the two amino groups of 5-nitro-1,3-phenylenediamine into iodo groups. This is achieved through diazotization followed by displacement with iodide. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, classically uses a copper(I) salt catalyst to convert an aryl diazonium salt into an aryl halide or cyanide.[9][10][11]

However, for the synthesis of aryl iodides, a copper catalyst is generally unnecessary.[12][13] The iodide ion (I⁻) is a strong enough nucleophile and a mild enough reducing agent to react with the diazonium salt directly. The reaction is believed to proceed through a radical pathway, initiated by electron transfer from the iodide ion to the diazonium cation, leading to the formation of an aryl radical, nitrogen gas, and an iodine radical.[12]

Experimental Protocol: Bis-Diazotization and Iodination

  • Diazotization Setup: In a beaker or flask, dissolve 5-nitro-1,3-phenylenediamine (1.0 eq) in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous mechanical or magnetic stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.[12]

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~2.2 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The formation of the bis-diazonium salt is usually complete after stirring for an additional 20-30 minutes in the cold.

  • Decomposition of Excess Nitrite: Any excess nitrous acid can be quenched by the careful addition of a small amount of urea until effervescence ceases.[14]

  • Iodination: In a separate large beaker, prepare a solution of potassium iodide (KI, ~2.5-3.0 eq) in water. Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. Vigorous evolution of nitrogen gas will occur.

  • Completion and Workup: After the addition is complete, the mixture can be gently warmed (e.g., to 50 °C) to ensure the complete decomposition of the diazonium salt.[14] Cool the mixture and, if necessary, add a small amount of sodium bisulfite or thiosulfate solution to quench any free iodine (I₂) that may have formed, indicated by the disappearance of the brown iodine color.

  • Isolation and Purification: Collect the crude solid product, this compound, by vacuum filtration. Wash the solid with water and then potentially a cold organic solvent like ethanol to remove impurities.[15] The final product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Alternative Synthetic Considerations

While the primary pathway described is robust, it is valuable for researchers to understand alternative logics and their inherent challenges.

  • Direct Iodination of 3-Nitroaniline: A conceptually simple route would be the direct di-iodination of 3-nitroaniline. However, this approach is fraught with difficulty. Direct iodination of aromatic rings is challenging due to the low electrophilicity of molecular iodine.[16] While systems like I₂/HNO₃ can iodinate activated aromatics, controlling the regioselectivity would be a significant problem.[16] The powerful ortho-, para-directing amino group would compete with the meta-directing nitro group, likely leading to a complex mixture of mono- and di-iodinated isomers, making this an inefficient route.

  • Synthesis from 3,5-Diiodoaniline: Another theoretical route involves synthesizing 3,5-diiodoaniline first, followed by a Sandmeyer-type reaction to replace the amino group with a nitro group (diazotization followed by reaction with NaNO₂ in the presence of a copper catalyst). The precursor, 3,5-diiodoaniline, can be prepared, but the subsequent introduction of a nitro group via a Sandmeyer reaction is less common and often lower-yielding than the standard halogenation or cyanation reactions.

Quantitative Data Summary

The following table provides a conceptual summary of the stoichiometry for the primary synthetic pathway. Actual laboratory quantities should be scaled and optimized based on specific experimental goals.

StepStarting MaterialKey ReagentsMolar Ratio (Approx.)Typical Yield
1 3,5-DinitroanilineSodium Sulfide (Na₂S·9H₂O)1 : 2.5>80%
2 5-Nitro-1,3-phenylenediamine1. NaNO₂ 2. KI1 : 2.2 : 2.5>70%

Safety and Handling

  • Nitroaromatics: Compounds like 3,5-dinitroaniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. They can be harmful if ingested, inhaled, or absorbed through the skin.[5]

  • Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. All procedures involving their synthesis should be conducted at low temperatures (0-5 °C), and they should be used immediately in solution without isolation.

  • Acids and Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a classic exercise in multi-step aromatic chemistry that requires careful control of reaction conditions and a solid understanding of functional group reactivity. The most reliable and field-proven pathway hinges on the use of 5-nitro-1,3-phenylenediamine as the key precursor. This intermediate is efficiently derived from the selective Zinin reduction of 3,5-dinitroaniline . The final transformation via a bis-diazotization and a copper-free, Sandmeyer-type iodination is a high-yielding and robust method for installing the two iodo groups with precise regiochemical control. By understanding the causality behind each procedural step, from selective reduction to diazonium chemistry, researchers can confidently and safely produce this valuable synthetic building block.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Diazotization of 3,5-Diiodoaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and manipulation of highly functionalized aromatic compounds. The diazotization of 3,5-diiodoaniline is a critical transformation that opens a gateway to a diverse array of polysubstituted benzene derivatives. This document moves beyond a simple recitation of steps to provide a deep understanding of the reaction's mechanistic underpinnings, the rationale behind specific experimental choices, and the stringent safety protocols required when handling the resulting diazonium species.

Foundational Principles: The Chemistry of Diazotization

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[1][2][3] This transformation is fundamental in organic synthesis, as the diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), enabling its replacement by a wide variety of nucleophiles.[4][5] The reaction is typically performed in a cold, acidic solution using a nitrosating agent, most commonly generated in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric or sulfuric acid.[6][7][8]

The Reaction Mechanism

The diazotization process can be understood through a sequence of well-defined steps:

  • Formation of the Nitrosating Agent: In the presence of a strong acid, sodium nitrite is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][2][5]

  • Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3,5-diiodoaniline) attacks the nitrosonium ion, forming an N-N bond.[1][5]

  • Proton Transfers & Dehydration: A series of proton transfers, or tautomerization, leads to the formation of a diazohydroxide intermediate.[1][2] In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O).

  • Formation of the Diazonium Ion: The departure of water results in the formation of the stable, resonance-delocalized arenediazonium ion.[2]

The presence of two electron-withdrawing iodine atoms on the aniline ring decreases the basicity of the amino group. This may necessitate slightly stronger acidic conditions to facilitate the reaction compared to unsubstituted aniline.

Diazotization_Mechanism Figure 1: Mechanism of Diazotization NaNO2 NaNO₂ NO_plus NO⁺ (Nitrosonium Ion) NaNO2->NO_plus + H₂O Hplus 2H⁺ Hplus->NO_plus + H₂O Amine Ar-NH₂ (3,5-Diiodoaniline) N_Nitrosamine Ar-NH₂⁺-NO (N-Nitrosamine Intermediate) Amine->N_Nitrosamine Electrophilic Attack NO_plus->N_Nitrosamine Electrophilic Attack Diazo_hydroxide Ar-N=N-OH (Diazohydroxide) N_Nitrosamine->Diazo_hydroxide - H⁺ Tautomerization Protonated_diazo Ar-N=N-OH₂⁺ Diazo_hydroxide->Protonated_diazo + H⁺ Diazonium_ion Ar-N₂⁺ (3,5-Diiodobenzenediazonium Ion) Protonated_diazo->Diazonium_ion - H₂O

Caption: Figure 1: Mechanism of Diazotization

The Criticality of Safety: Handling Diazonium Salts

Arenediazonium salts are notoriously hazardous.[9][10] Many are thermally unstable and can decompose violently, especially when isolated in a dry, solid state.[9][11] They can be sensitive to friction, shock, and heat.[4][9][10]

This guide operates on a core principle of trustworthiness: The 3,5-diiodobenzenediazonium salt should NOT be isolated. It must be generated and consumed in situ. Adherence to strict safety protocols is non-negotiable.

Key Safety Mandates:
  • Small Scale: It is recommended that no more than 0.75 mmol of a potentially explosive diazonium salt be handled at one time, especially for novel structures.[10][11]

  • Temperature Control: The reaction must be maintained between 0 and 5 °C at all times to minimize decomposition.[1][7][12]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and potential hazards.[9]

  • Personal Protective Equipment (PPE): A blast shield, safety glasses with side shields, a face shield, and appropriate gloves are mandatory.

  • Quenching: Be prepared to quench (destroy) any excess nitrous acid or unreacted diazonium salt upon completion of the subsequent reaction step.

A Validated Experimental Protocol

This protocol details the generation of the 3,5-diiodobenzenediazonium ion for immediate use in a subsequent reaction, such as a Sandmeyer reaction or iodination.

Reagents and Equipment
Reagent/EquipmentSpecification/GradePurpose
3,5-Diiodoaniline>98% PurityStarting Material
Hydrochloric Acid (HCl)Concentrated (37%)Acidic Medium, Proton Source
Sodium Nitrite (NaNO₂)ACS Reagent GradeNitrosating Agent Precursor
Deionized WaterHigh PuritySolvent
Starch-Iodide PaperStandard Laboratory SupplyIndicator for Excess Nitrous Acid
Ice-Salt BathCooling to 0-5 °C
Magnetic Stirrer & Stir BarHomogeneous Mixing
Addition FunnelControlled Addition of NaNO₂ Solution
ThermometerLow Temperature, -10 to 100 °CTemperature Monitoring
Step-by-Step Methodology
  • Preparation of the Amine Salt Solution:

    • In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, combine 3,5-diiodoaniline (1.0 eq) with deionized water and concentrated hydrochloric acid (3.0 eq).

    • Stir the mixture until the aniline is fully dissolved, forming the hydrochloride salt. Some gentle warming may be required initially, but the solution must be cooled before proceeding.

    • Causality: Forming the hydrochloride salt ensures the amine is soluble in the aqueous medium and provides the necessary acidic environment for the reaction.

  • Cooling:

    • Immerse the reaction flask in an ice-salt bath and cool the contents to between 0 and 5 °C with vigorous stirring.

    • Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt once it is formed.[4]

  • Diazotization:

    • Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold deionized water.

    • Transfer this solution to the addition funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the internal temperature never exceeds 5 °C .

    • Causality: A slow, controlled addition prevents localized heating from the exothermic reaction and avoids a dangerous buildup of nitrous acid.

  • Monitoring for Completion:

    • After the addition is complete, continue stirring at 0-5 °C for an additional 15-20 minutes.

    • Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid and that the reaction is complete.[9][12]

    • If the test is negative, a very small additional amount of the nitrite solution can be added until a positive test is achieved.

    • Causality: A slight excess of nitrous acid ensures all the primary amine has reacted. A large excess should be avoided.

  • Immediate Use:

    • The resulting pale yellow solution of 3,5-diiodobenzenediazonium chloride is now ready for immediate use in the next synthetic step. Do not attempt to store or isolate this intermediate.

Synthetic Utility: Gateway to Polysubstituted Aromatics

The true value of the 3,5-diiodobenzenediazonium ion lies in its versatility as a synthetic intermediate.[7] It can be readily transformed into a variety of other functionalized molecules.

Synthetic_Pathways Figure 2: Synthetic Pathways from 3,5-Diiodobenzenediazonium Salt Aniline 3,5-Diiodoaniline Diazotization_Step Diazotization (NaNO₂, HCl, 0-5 °C) Aniline->Diazotization_Step Diazonium_Salt 3,5-Diiodobenzenediazonium Chloride Diazotization_Step->Diazonium_Salt Triiodobenzene 1,3,5-Triiodobenzene Diazonium_Salt->Triiodobenzene KI, H₂O Diiodochlorobenzene 1-Chloro-3,5-diiodobenzene Diazonium_Salt->Diiodochlorobenzene CuCl (Sandmeyer) Diiodophenol 3,5-Diiodophenol Diazonium_Salt->Diiodophenol H₂O, H₂SO₄, Δ Diiodobenzene 1,3-Diiodobenzene Diazonium_Salt->Diiodobenzene H₃PO₂ (Reduction)

Caption: Figure 2: Synthetic Pathways from 3,5-Diiodobenzenediazonium Salt

Synthesis of 1,3,5-Triiodobenzene

A common and valuable application is the synthesis of 1,3,5-triiodobenzene, a key building block in materials science and supramolecular chemistry.[13][14]

  • Procedure: The cold diazonium salt solution is added slowly to a stirred, concentrated solution of potassium iodide (KI) in water. The diazonium group is replaced by iodine, with the evolution of nitrogen gas. The solid product, 1,3,5-triiodobenzene, precipitates from the solution and can be collected by filtration. This reaction often proceeds readily without the need for a copper catalyst.[6][15] A similar deamination of 2,4,6-triiodoaniline to 1,3,5-triiodobenzene has been reported with high yield.[16]

Sandmeyer Reactions

The Sandmeyer reaction provides a route to aryl chlorides, bromides, and nitriles using the corresponding copper(I) salt as a catalyst or reagent.[17][18][19]

  • Example (Chlorination): To synthesize 1-chloro-3,5-diiodobenzene, the cold diazonium salt solution would be added to a solution of copper(I) chloride (CuCl) dissolved in concentrated HCl. The copper(I) catalyzes the substitution of the diazonium group with a chloride ion.[5] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[17][18]

Other Transformations
  • Hydroxylation: Heating the aqueous diazonium salt solution can replace the diazonium group with a hydroxyl (-OH) group, forming 3,5-diiodophenol.[7]

  • Reduction (Deamination): Treatment with a reducing agent like hypophosphorous acid (H₃PO₂) will replace the diazonium group with a hydrogen atom, yielding 1,3-diiodobenzene.[5]

Concluding Remarks

The diazotization of 3,5-diiodoaniline is a powerful and versatile reaction. Its successful execution hinges on a thorough understanding of the underlying mechanism, meticulous control of reaction conditions—particularly temperature—and an unwavering commitment to safety. The in situ generation and immediate consumption of the 3,5-diiodobenzenediazonium intermediate is not merely a recommendation but a critical safety and procedural mandate. When handled with the appropriate expertise and caution, this reaction provides an indispensable tool for the synthesis of complex, highly functionalized aromatic molecules.

References

A Technical Guide to the Spectroscopic Profile of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3-diiodo-5-nitrobenzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not publicly available, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₆H₃I₂NO₂ and a molecular weight of 374.90 g/mol .[1] Its structure consists of a benzene ring substituted with two iodine atoms at positions 1 and 3, and a nitro group at position 5. This substitution pattern significantly influences the electronic environment of the benzene ring, which is reflected in its spectroscopic signatures.

Key Molecular Identifiers:

  • CAS Number: 57830-60-1[1]

  • Molecular Formula: C₆H₃I₂NO₂[1]

  • Molecular Weight: 374.90 g/mol [1]

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic region (approx. 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The electron-withdrawing nature of the nitro group and the iodine atoms will deshield the aromatic protons, causing them to resonate at a downfield chemical shift.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 8.5 - 8.7Triplet (t)1HH-2
~ 8.2 - 8.4Doublet (d)2HH-4, H-6

Interpretation:

  • The proton at the C-2 position (H-2) is situated between two iodine atoms and is expected to be the most deshielded, appearing as a triplet due to coupling with the two equivalent protons at C-4 and C-6.

  • The protons at the C-4 and C-6 positions are chemically equivalent and will appear as a single signal. This signal is expected to be a doublet due to coupling with the H-2 proton.

  • The predicted chemical shifts are based on the analysis of similar compounds. For instance, the protons in 1,3-diiodobenzene appear around 8.0 ppm, and the introduction of a strongly electron-withdrawing nitro group, as seen in nitrobenzene where ortho protons are around 8.25 ppm, would shift these signals further downfield.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~ 148 - 150C-5 (C-NO₂)
~ 138 - 142C-2
~ 130 - 135C-4, C-6
~ 95 - 100C-1, C-3 (C-I)

Interpretation:

  • C-5 (C-NO₂): The carbon atom attached to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing effect of the nitro group, appearing in the 148-150 ppm range.

  • C-2: This carbon is situated between two iodine atoms and adjacent to the nitro-substituted carbon, leading to a downfield shift.

  • C-4 and C-6: These equivalent carbons are expected to resonate at a chemical shift typical for aromatic carbons influenced by a nitro group.

  • C-1 and C-3 (C-I): The carbon atoms directly bonded to iodine are expected to be the most upfield-shifted aromatic signals. This is due to the "heavy atom effect" of iodine, which is a well-documented phenomenon in ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis
  • Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the nitro group and the substituted benzene ring.

Predicted Frequency (cm⁻¹) Vibrational Mode Expected Intensity
~ 3100 - 3000Aromatic C-H stretchWeak to Medium
~ 1600 - 1585Aromatic C=C stretchMedium
~ 1530 - 1500Asymmetric NO₂ stretchStrong
~ 1350 - 1330Symmetric NO₂ stretchStrong
~ 880 - 800C-H out-of-plane bendStrong
~ 750 - 650C-I stretchMedium to Strong

Interpretation:

  • Aromatic C-H Stretch: The weak to medium bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in an aromatic ring.[3]

  • Aromatic C=C Stretch: The absorption in the 1600-1585 cm⁻¹ range is typical for C=C stretching vibrations within the benzene ring.

  • NO₂ Stretches: The most prominent features in the IR spectrum are expected to be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[4]

  • C-H Out-of-plane Bend: A strong band in the 880-800 cm⁻¹ region is indicative of the out-of-plane bending of the aromatic C-H bonds, which is characteristic of the substitution pattern.

  • C-I Stretch: The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 750 and 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: MS Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum

The EI mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Predicted m/z Ion Formation
375[M]⁺˙Molecular Ion
329[M - NO₂]⁺Loss of a nitro group
248[M - I]⁺Loss of an iodine atom
202[M - I - NO₂]⁺Loss of iodine and a nitro group
127[I]⁺Iodine cation
76[C₆H₄]⁺˙Benzene ring fragment

Interpretation and Fragmentation Pathway:

The molecular ion peak ([M]⁺˙) is expected at an m/z of 375, corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the relative strengths of the bonds and the stability of the resulting fragments.

M [C₆H₃I₂NO₂]⁺˙ m/z = 375 M_NO2 [C₆H₃I₂]⁺ m/z = 329 M->M_NO2 - NO₂ M_I [C₆H₄INO₂]⁺˙ m/z = 248 M->M_I - I M_I_NO2 [C₆H₄I]⁺ m/z = 202 M_NO2->M_I_NO2 - I M_I->M_I_NO2 - NO₂ C6H4 [C₆H₄]⁺˙ m/z = 76 M_I_NO2->C6H4 - I

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 329.[5]

  • Loss of Iodine: The C-I bond is relatively weak and can cleave to give a fragment ion at m/z 248.

  • Sequential Losses: Subsequent loss of the other substituents can lead to further fragmentation, such as the ion at m/z 202, resulting from the loss of both an iodine atom and a nitro group.

  • Benzene Ring Fragment: A peak at m/z 76, corresponding to a benzyne or benzene radical cation, may also be observed.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous compounds, a comprehensive spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for researchers in the identification, characterization, and utilization of this important chemical intermediate. The protocols and interpretations presented herein provide a solid framework for the empirical analysis of this and similar molecules.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3-diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,3-diiodo-5-nitrobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings that govern the spectral features of this molecule. It offers a detailed prediction of the ¹H NMR spectrum, a step-by-step experimental protocol for data acquisition, and a guide to data processing and analysis. By integrating fundamental principles with practical application, this guide serves as an authoritative resource for the structural elucidation of this compound and similarly substituted aromatic compounds.

Introduction

This compound is a trisubstituted aromatic compound with the chemical formula C₆H₃I₂NO₂.[1] Its structure is characterized by a benzene ring bearing two iodine atoms and a nitro group at the 1, 3, and 5 positions, respectively. The precise characterization of such molecules is paramount in fields ranging from synthetic chemistry to materials science and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a powerful and non-destructive analytical technique for the structural determination of organic compounds in solution.

This guide will provide a detailed exploration of the ¹H NMR spectrum of this compound. We will begin by examining the theoretical principles that dictate the chemical shifts and coupling patterns of the aromatic protons. Subsequently, a predicted spectrum will be presented and analyzed. Finally, a robust experimental protocol for acquiring and processing high-quality ¹H NMR data for this specific molecule will be detailed, ensuring that practitioners can confidently apply these methods in their own laboratories.

Theoretical Framework: Understanding the Influences on the ¹H NMR Spectrum

The appearance of a ¹H NMR spectrum is governed by the chemical environment of each proton. In the case of this compound, the chemical shifts and splitting patterns of the aromatic protons are primarily influenced by the electronic effects of the iodine and nitro substituents.

The Impact of Substituents on Chemical Shifts

The position of a signal in a ¹H NMR spectrum, its chemical shift (δ), is highly dependent on the electron density around the proton. Electronegative substituents withdraw electron density from the aromatic ring, "deshielding" the protons and causing their signals to appear at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups increase electron density, "shielding" the protons and shifting their signals to a lower chemical shift (upfield).

  • The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both the high electronegativity of the nitrogen and oxygen atoms (inductive effect) and its ability to withdraw electron density through resonance (mesomeric effect). This leads to a significant deshielding of the aromatic protons, causing them to resonate at a higher frequency (further downfield) than those of unsubstituted benzene (δ ≈ 7.34 ppm).[4]

  • Iodine (-I): Iodine is an interesting case. It is more electronegative than carbon, so it exerts an electron-withdrawing inductive effect, which deshields the protons. However, as a halogen, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, which would be a shielding effect. For halogens, the inductive effect generally outweighs the resonance effect in terms of influencing proton chemical shifts. Therefore, the iodine atoms in this compound are expected to contribute to the overall deshielding of the aromatic protons.

The cumulative effect of one nitro group and two iodine atoms will result in the aromatic protons of this compound being significantly shifted downfield compared to benzene.

Spin-Spin Coupling: Deciphering the Splitting Patterns

Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of neighboring protons, which results in the splitting of NMR signals. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). In aromatic systems, the magnitude of J is dependent on the number of bonds separating the coupled protons.

  • Ortho-coupling (³J): Coupling between protons on adjacent carbons (three bonds apart). Typically, ³J values are in the range of 6-10 Hz.[5]

  • Meta-coupling (⁴J): Coupling between protons separated by three carbons (four bonds apart). Meta-coupling is significantly smaller, with typical ⁴J values of 0.9-4 Hz.[5][6]

  • Para-coupling (⁵J): Coupling between protons on opposite sides of the benzene ring (five bonds apart). This coupling is usually very small (0-1 Hz) and often not resolved.[6]

In this compound, all the protons are meta to each other. Therefore, we expect to observe only meta-coupling, which will result in characteristically small splitting patterns.

Predicted ¹H NMR Spectrum of this compound

Based on the theoretical principles outlined above, we can predict the ¹H NMR spectrum of this compound.

Symmetry and Number of Signals

The molecule possesses a C₂ axis of symmetry that passes through the nitro group and the C4-proton. This symmetry makes the two protons at C2 and C6 chemically equivalent. Therefore, we expect to see two distinct signals in the ¹H NMR spectrum: one for the proton at C4 (H-4) and one for the two equivalent protons at C2 and C6 (H-2/H-6).

Predicted Chemical Shifts and Splitting Patterns
  • H-4 Signal: This proton is situated between two iodine atoms. It will be coupled to the two equivalent H-2/H-6 protons, which are meta to it. According to the n+1 rule, its signal will be split into a triplet (t) by the two neighboring protons (n=2, 2+1=3). The coupling constant will be a typical meta-coupling value (⁴J).

  • H-2/H-6 Signal: These two equivalent protons are each meta to the H-4 proton. Therefore, their signal will be split into a doublet (d) by the single H-4 proton (n=1, 1+1=2). The coupling constant will be the same meta-coupling value as observed for the H-4 triplet.

Considering the strong electron-withdrawing nature of the nitro group and the deshielding effect of the iodine atoms, the chemical shifts are predicted to be in the downfield region of the aromatic spectrum.

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (⁴J, Hz)Integration
H-2, H-68.5 - 8.8Doublet (d)1.5 - 2.52H
H-48.8 - 9.1Triplet (t)1.5 - 2.51H

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation
  • Choice of Solvent: Select a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.[7] It is crucial to use a high-purity solvent to avoid interfering signals.[8]

  • Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Referencing: The chosen deuterated solvent will contain a residual proton signal that can be used for referencing the chemical shift scale.[8] Alternatively, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm).[4]

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

ParameterRecommended ValuePurpose
Spectrometer Frequency400 MHz (or higher)Higher field strength provides better signal dispersion and resolution.
Pulse Sequencezg30A standard 30-degree pulse experiment for quantitative measurements.
Number of Scans (NS)16 - 64Averaging multiple scans improves the signal-to-noise ratio.
Relaxation Delay (D1)2 - 5 secondsAllows for full relaxation of the protons between scans, ensuring accurate integration.
Acquisition Time (AQ)3 - 4 secondsDetermines the digital resolution of the spectrum.
Spectral Width (SW)~16 ppmEnsures that all proton signals are captured.
Temperature298 K (25 °C)Standard operating temperature.

Data Processing and Analysis

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to obtain the final spectrum. Modern NMR software packages like Mnova or TopSpin can be used for this purpose.[9][10]

Processing Steps
  • Fourier Transformation (FT): The FID, which is a time-domain signal, is converted into a frequency-domain spectrum through a mathematical process called Fourier Transformation.

  • Phasing: The phase of the spectrum is corrected to ensure that all peaks are in the pure absorption mode (positive and symmetrical).[11]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the residual solvent peak or the TMS signal to its known chemical shift value (e.g., CDCl₃ at 7.26 ppm).[11]

  • Integration: The area under each signal is integrated to determine the relative number of protons giving rise to that signal. The integrals for the two signals in the this compound spectrum should be in a 2:1 ratio.

  • Peak Picking: The exact chemical shift of each peak in the multiplets is determined. From this, the coupling constants can be calculated.

Interpreting the Processed Spectrum

The processed spectrum should be carefully analyzed to confirm the structure of this compound.

  • Number of Signals: Confirm that there are two signals in the aromatic region.

  • Chemical Shifts: The observed chemical shifts should be in the downfield region, consistent with the presence of the electron-withdrawing substituents.

  • Integration: The ratio of the integrals should be approximately 2:1.

  • Splitting Patterns: One signal should be a doublet and the other a triplet.

  • Coupling Constants: The coupling constant calculated from the splitting of the doublet should be identical to the coupling constant calculated from the splitting of the triplet. This confirms the coupling relationship between the two sets of protons.

Visualization of Molecular Structure and Proton Relationships

To visually represent the structure of this compound and the coupling relationships between its protons, a diagram can be generated using Graphviz.

Caption: Molecular structure of this compound with meta-coupling pathways.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals in the downfield aromatic region, corresponding to the two sets of chemically non-equivalent protons. The symmetry of the molecule simplifies the spectrum, and the characteristic meta-coupling provides a clear signature for the 1,3,5-substitution pattern. By following the detailed experimental and data processing protocols outlined in this guide, researchers can obtain high-quality ¹H NMR data for the unambiguous structural confirmation of this compound. This comprehensive approach, combining theoretical understanding with practical methodology, serves as a valuable resource for scientists engaged in the synthesis and characterization of substituted aromatic molecules.

References

An In-depth Technical Guide to the ¹³C NMR of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

<_

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,3-diiodo-5-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of substituent effects on aromatic chemical shifts, presents a detailed protocol for spectral acquisition, and offers a thorough interpretation of the resulting data. By integrating predictive calculations with experimental insights, this guide serves as an authoritative resource for the structural elucidation of halogenated nitroaromatic compounds.

Introduction: The Structural Significance of this compound

This compound is a key intermediate in organic synthesis, notable for its symmetrically substituted aromatic ring bearing two heavy halogen atoms and a potent electron-withdrawing group. This unique substitution pattern makes it a valuable building block for creating complex molecular architectures. The precise characterization of this compound is paramount, and ¹³C NMR spectroscopy stands as a definitive, non-destructive technique for confirming its structure.[1]

The ¹³C NMR spectrum provides a direct count of non-equivalent carbon atoms and offers profound insights into the electronic environment of each carbon nucleus. For this compound, the spectrum is deceptively simple due to molecular symmetry, yet the chemical shifts of the observed carbons are heavily influenced by the interplay of the inductive and resonance effects of the iodo and nitro substituents. Understanding these effects is crucial for accurate spectral assignment and, by extension, for quality control and reaction monitoring in synthetic applications.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shift (δ) of a carbon atom in a substituted benzene ring can be reliably predicted by considering the additivity of substituent chemical shift (SCS) effects.[2][3] The principle is based on using the known chemical shift of benzene (δ ≈ 128.5 ppm) as a base value and adding empirically determined increments for each substituent at the ipso, ortho, meta, and para positions.

Substituent Effects of Iodo and Nitro Groups
  • Iodo Group (-I): The iodine atom exhibits a dual influence. It is electronegative, leading to an inductive electron-withdrawing effect (-I). However, its most significant impact on the directly attached (ipso) carbon is the "heavy atom effect," which induces a strong shielding (upfield shift) due to the influence of its large electron cloud and spin-orbit coupling.[4][5] At the ortho and para positions, iodine acts as a weak deactivator but an ortho, para director in electrophilic substitution, suggesting some π-donating resonance effect.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both induction (-I) and resonance (-M).[6] This effect strongly deshields the ipso, ortho, and para carbons, shifting their resonances downfield. The meta carbon is also deshielded, but to a lesser extent.[7]

Predicted Chemical Shifts for this compound

Due to the molecule's C₂ᵥ symmetry, only four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

Molecular Structure and Carbon Numbering

Caption: Structure of this compound with IUPAC numbering.

Based on symmetry:

  • C1 and C3 are equivalent.

  • C2 is unique.

  • C4 and C6 are equivalent.

  • C5 is unique.

The expected signals correspond to C1/C3 (iodo-substituted), C2 (hydrogen-substituted, ortho to one iodine and meta to the other), C4/C6 (hydrogen-substituted, ortho to both an iodo and a nitro group), and C5 (nitro-substituted).

Carbon Atom(s)Substituents' Relative PositionsPredicted EffectExpected Chemical Shift (ppm)
C1, C3 Ipso to -I, meta to -I, meta to -NO₂Strong shielding from ipso iodine dominates.90 - 100
C2 Ortho to C1-I, para to C3-I, ortho to C5-NO₂Strong deshielding from ortho nitro group.130 - 140
C4, C6 Ortho to C1-I, ortho to C5-NO₂, para to C3-IStrong deshielding from ortho nitro group.130 - 140
C5 Ipso to -NO₂, meta to both -IStrong deshielding from ipso nitro group.145 - 155

Note: These are estimations. The actual values can be influenced by solvent and concentration.[8][9][10]

Experimental Protocol for ¹³C NMR Acquisition

A robust and reproducible protocol is essential for obtaining high-quality spectral data. The following steps provide a self-validating workflow for the analysis of this compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Analysis weigh 1. Weigh Sample (20-50 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl₃) weigh->dissolve transfer 3. Filter & Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample & Lock on Solvent transfer->insert shim 5. Shim Magnet (TopShim) insert->shim setup 6. Set Parameters (zgpg30, NS, D1) shim->setup acquire 7. Acquire Data (zg) setup->acquire ft 8. Fourier Transform (efp) acquire->ft phase 9. Phase & Baseline Correction ft->phase reference 10. Reference Spectrum (CDCl₃ at 77.16 ppm) phase->reference assign 11. Peak Picking & Assignment reference->assign

Caption: Standard workflow for ¹³C NMR analysis.

Materials and Equipment
  • Sample: this compound (20-50 mg)

  • Solvent: Deuterated chloroform (CDCl₃, 0.6-0.7 mL)[11][12]

  • Apparatus: 5 mm NMR tube, Pasteur pipette with cotton or glass wool plug, analytical balance.[13][14]

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband or carbon-detect probe.[15]

Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh 20-50 mg of this compound. A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity.[11][13][16]

    • Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean vial.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[13][14]

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.[16][17]

    • Shim the magnetic field to achieve optimal homogeneity. Automated shimming routines (e.g., topshim) are highly effective.[17][18]

    • Set up a standard proton-decoupled ¹³C NMR experiment. A common pulse program is zgpg30 (on Bruker systems), which uses a 30-degree pulse angle and power-gated proton decoupling.[15]

    • Key Acquisition Parameters:

      • Spectral Width (SW): ~240-250 ppm, centered around 100-120 ppm.[15][18]

      • Number of Scans (NS): 1024 to 4096 scans, depending on concentration. The signal-to-noise ratio improves with the square root of the number of scans.[15][18]

      • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for obtaining more quantitatively reliable data, especially for quaternary carbons which have longer relaxation times.[15]

    • Initiate data acquisition.

  • Data Processing:

    • Apply an exponential window function with a line broadening of 1-2 Hz before performing the Fourier Transform.[15]

    • Manually phase the spectrum to ensure all peaks are in the positive absorption mode.

    • Apply an automatic or manual baseline correction.

    • Calibrate the chemical shift axis by setting the residual CDCl₃ triplet signal to its known value of 77.16 ppm.[19]

Data Analysis and Spectral Interpretation

While a publicly available, experimentally verified spectrum for this compound is not readily found in common databases, the expected spectrum can be confidently assigned based on the theoretical principles discussed. The analysis of related compounds, such as 1-iodo-4-nitrobenzene, 1-iodo-2-nitrobenzene, and 1,3-dinitrobenzene, provides strong correlative evidence.[20][21][22]

Assignment of Resonances

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct singlets.[23] The assignment is based on established substituent effects.

Substituent Effects on Aromatic Carbons

G Molecule This compound Iodo Iodo (-I) Group Molecule->Iodo Nitro Nitro (-NO2) Group Molecule->Nitro Iodo_Effect Strong Shielding (Heavy Atom Effect) Iodo->Iodo_Effect Nitro_Effect Strong Deshielding (Inductive & Resonance) Nitro->Nitro_Effect OrthoPara_Deshield Ortho/Para Deshielding Nitro->OrthoPara_Deshield C_I C1 / C3 (ipso-Iodo) Iodo_Effect->C_I affects C_NO2 C5 (ipso-Nitro) Nitro_Effect->C_NO2 affects C_H C2 / C4 / C6 (C-H) OrthoPara_Deshield->C_H affects

Caption: Influence of substituents on carbon chemical shifts.

Signal (ppm) Assignment Justification
~149.0 C5The ipso-carbon attached to the strongly electron-withdrawing nitro group is the most deshielded. The chemical shift for the C-NO₂ in nitrobenzene itself is ~148.3 ppm.[7]
~135.0 C2, C4, C6These carbons are all ortho or para to the nitro group, placing them in highly deshielded environments. Their chemical shifts are expected to be similar and may overlap or be closely spaced. In nitrobenzene, the ortho and para carbons appear at ~123.5 and ~134.7 ppm, respectively.[7] The presence of iodine atoms modifies these values.
~95.0 C1, C3The ipso-carbons attached to iodine atoms are significantly shielded due to the heavy atom effect. This effect typically shifts the resonance upfield by ~30-35 ppm relative to benzene, resulting in a signal well below the typical aromatic region.

Note: The signals for C2 and C4/C6 are grouped as they are all significantly deshielded by the nitro group. Advanced techniques like 2D NMR (HSQC/HMBC) or computational predictions would be required for unambiguous assignment between them.[24][25]

Conclusion

The ¹³C NMR spectrum of this compound is a powerful tool for its structural verification. Governed by the C₂ᵥ symmetry of the molecule, the spectrum simplifies to four distinct signals. The chemical shifts are dominated by the strong deshielding effect of the nitro group and the pronounced shielding heavy-atom effect of the iodine substituents. By following the detailed experimental protocol and applying the principles of substituent additivity, researchers can confidently acquire and interpret the spectrum, ensuring the identity and purity of this important synthetic intermediate.

References

Navigating the Analytical Maze: An In-depth Technical Guide to the Mass Spectrometry of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive technical guide provides a detailed exploration of the mass spectrometric behavior of 1,3-diiodo-5-nitrobenzene (C₆H₃I₂NO₂), a compound of significant interest in synthetic chemistry and drug development. This document, intended for researchers, scientists, and professionals in drug development, moves beyond a standard protocol to deliver an in-depth understanding of the ionization and fragmentation pathways of this complex molecule. By elucidating the causality behind its mass spectral characteristics, this guide equips the reader with the expertise to confidently identify and characterize this compound and related structures in complex matrices. We will delve into the predicted fragmentation patterns under electron ionization, propose a robust analytical workflow using Gas Chromatography-Mass Spectrometry (GC-MS), and provide the foundational knowledge for confident spectral interpretation.

Introduction: The Analytical Imperative for this compound

This compound, with a molecular weight of 374.90 g/mol , is a key building block in organic synthesis, often utilized in the construction of more complex pharmaceutical and agrochemical compounds.[1][2] Its trifunctionalized aromatic ring, featuring two iodine atoms and a nitro group, presents a unique analytical challenge. Mass spectrometry, a cornerstone of molecular analysis, offers unparalleled sensitivity and structural information, making it an indispensable tool for the characterization of such molecules. Understanding the specific fragmentation patterns of this compound is not merely an academic exercise; it is a critical necessity for reaction monitoring, impurity profiling, and metabolic studies in drug discovery and development. This guide will provide the scientific rationale behind the analytical choices, ensuring a trustworthy and reproducible approach to its mass spectrometric analysis.

The Heart of the Matter: Ionization and Fragmentation of this compound

Electron Ionization (EI) is the most common ionization technique for the analysis of relatively non-polar, volatile compounds like this compound. The high energy of the electron beam (typically 70 eV) induces both ionization and extensive fragmentation, providing a detailed molecular fingerprint.

The mass spectrum of this compound is predicted to be dominated by fragmentation pathways influenced by the three key functional groups: the two iodine atoms and the nitro group. The stability of the resulting fragment ions will dictate the relative abundance of the observed peaks.

The Molecular Ion Peak (M⁺˙)

The initial event in the mass spectrometer is the formation of the molecular ion (M⁺˙) by the ejection of an electron. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 375.

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

Predicted m/z Proposed Fragment Ion Neutral Loss Significance
375[C₆H₃I₂NO₂]⁺˙-Molecular Ion (M⁺˙)
345[C₆H₃I₂O]⁺NOLoss of nitric oxide
329[C₆H₃I₂]⁺NO₂Loss of nitro group
202[C₆H₃I]⁺˙ILoss of an iodine atom
127[I]⁺C₆H₃INO₂Iodine cation
75[C₆H₃]⁺I₂, NO₂Benzene ring fragment
Primary Fragmentation Pathways

The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the relative bond strengths and the stability of the resulting fragments.

  • Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as either a nitric oxide radical (•NO) or a nitrogen dioxide radical (•NO₂).[3]

    • [M - NO]⁺: Loss of a nitric oxide radical (30 Da) would result in a fragment ion at m/z 345.

    • [M - NO₂]⁺: Loss of a nitrogen dioxide radical (46 Da) is also a highly probable event, leading to a significant peak at m/z 329. This fragment represents the diiodobenzene cation.

  • Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and susceptible to cleavage.

    • [M - I]⁺: Loss of an iodine radical (127 Da) from the molecular ion would produce a fragment at m/z 248.

    • [I]⁺: The formation of an iodine cation at m/z 127 is also a possibility, although the charge is more likely to be retained by the larger organic fragment.

  • Nitro-Nitrite Rearrangement: A known fragmentation mechanism for some nitroaromatic compounds is the "nitro-nitrite" rearrangement.[4] This involves the migration of an oxygen atom from the nitro group to the aromatic ring, followed by cleavage. While less common, it can lead to unique fragment ions and should be considered during spectral interpretation.

Visualization of the Predicted Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathways of this compound under electron ionization.

fragmentation_pathway M [C₆H₃I₂NO₂]⁺˙ m/z = 375 Molecular Ion M_minus_NO [C₆H₃I₂O]⁺ m/z = 345 M->M_minus_NO - NO M_minus_NO2 [C₆H₃I₂]⁺ m/z = 329 M->M_minus_NO2 - NO₂ M_minus_I [C₆H₂INO₂]⁺ m/z = 248 M->M_minus_I - I C6H3_ion [C₆H₃]⁺ m/z = 75 M_minus_NO2->C6H3_ion - I₂ I_ion [I]⁺ m/z = 127 M_minus_I->I_ion - C₆H₂NO₂

Caption: Predicted Fragmentation of this compound.

Experimental Protocol: A Self-Validating GC-MS Workflow

The following protocol outlines a robust and self-validating method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to ensure accuracy, reproducibility, and trustworthiness of the analytical results.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)

  • Syringe: 10 µL SGE autosampler syringe (or equivalent)

  • Vials: 2 mL amber glass screw-top vials with PTFE/silicone septa

  • Solvent: HPLC-grade Dichloromethane (DCM) or Ethyl Acetate

Standard and Sample Preparation
  • Stock Standard Preparation (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Preparation (1-100 µg/mL): Prepare a series of working standards by serial dilution of the stock standard with the solvent. This range is suitable for establishing a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to achieve a concentration within the calibration range. If the sample matrix is complex, a sample cleanup step such as solid-phase extraction (SPE) may be necessary.

GC-MS Parameters

Table 2: GC-MS Operating Conditions

Parameter Setting Rationale
GC Inlet Splitless, 280 °CEnsures efficient vaporization of the analyte without thermal degradation.
Injection Volume 1 µLStandard volume for good sensitivity and peak shape.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 100 °C (hold 1 min)Ensures sharp initial peaks.
Ramp: 15 °C/min to 300 °CProvides good separation of components with varying boiling points.
Final Hold: 300 °C (hold 5 min)Ensures elution of any high-boiling point compounds and cleans the column.
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
MS Ion Source Electron Ionization (EI), 230 °CStandard ionization for this class of compounds.
MS Quadrupole 150 °CMaintains ion trajectory and improves sensitivity.
Scan Range m/z 50-450Covers the expected molecular ion and fragment ions.
Data Acquisition and Analysis
  • Sequence Setup: Create a sequence including solvent blanks, calibration standards, and samples.

  • Data Acquisition: Acquire data in full scan mode to obtain complete mass spectra.

  • Data Analysis:

    • Identification: Identify the this compound peak in the chromatogram based on its retention time, which should be consistent with the standard.

    • Spectral Confirmation: Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern and the spectrum of the reference standard.

    • Quantification: If required, perform quantification using a calibration curve generated from the working standards.

Workflow Visualization

The following diagram outlines the proposed analytical workflow.

analytical_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Interpretation stock Stock Standard (1000 µg/mL) working Working Standards (1-100 µg/mL) stock->working gc_ms GC-MS System (DB-5ms column) working->gc_ms sample Sample in Solvent sample->gc_ms acquisition Full Scan Data Acquisition (m/z 50-450) gc_ms->acquisition identification Peak Identification (Retention Time) acquisition->identification confirmation Spectral Confirmation (Fragmentation Pattern) identification->confirmation quantification Quantification (Calibration Curve) confirmation->quantification report report quantification->report Final Report

Caption: GC-MS Analytical Workflow for this compound.

Trustworthiness and Self-Validation

The integrity of any analytical method rests on its inherent system of checks and balances. The proposed workflow incorporates several self-validating steps:

  • Blank Injections: The analysis of solvent blanks before and after samples ensures the absence of carryover and system contamination.

  • Calibration Curve Linearity: A linear calibration curve with a correlation coefficient (R²) > 0.995 validates the instrument's response across the concentration range.

  • Retention Time Consistency: The retention time of the analyte in the samples must match that of the standards within a narrow window (e.g., ±0.1 minutes).

  • Spectral Matching: The mass spectrum of the analyte in the sample must show a high degree of similarity to the reference standard's spectrum.

Conclusion

The mass spectrometric analysis of this compound, while presenting certain complexities, can be approached systematically and with a high degree of confidence. By understanding the fundamental principles of its ionization and fragmentation, and by employing a robust, self-validating GC-MS workflow, researchers can reliably identify and characterize this important synthetic intermediate. This guide has provided not just a method, but a comprehensive framework for understanding the "why" behind the "how," empowering scientists to navigate the analytical maze with expertise and integrity.

References

IR spectrum of 1,3-diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Infrared Spectrum of 1,3-Diiodo-5-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound (C₆H₃I₂NO₂). As a substituted aromatic compound, its infrared spectrum presents a unique fingerprint derived from the vibrational modes of its constituent functional groups, including the nitro (NO₂) group, the carbon-iodine (C-I) bonds, and the trisubstituted benzene ring. This document details the theoretical basis for the expected absorptions, provides a robust experimental protocol for acquiring a high-quality spectrum from a solid sample, and offers a detailed interpretation of the spectral features. This guide is intended for researchers and analytical scientists who utilize vibrational spectroscopy for the structural elucidation and quality control of aromatic compounds in pharmaceutical and chemical development.

Introduction: The Vibrational Signature of this compound

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃I₂NO₂ and a molecular weight of approximately 374.90 g/mol [1][2]. The spatial arrangement of its substituents—two iodine atoms and a nitro group in a 1,3,5- (or meta-) pattern on the benzene ring—governs its chemical properties and yields a distinct infrared spectrum.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of a molecule[3]. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their natural modes of vibration (e.g., stretching, bending, rocking). For this compound, the IR spectrum is dominated by several key features:

  • The highly polar nitro (NO₂) group, which produces strong, characteristic absorption bands.[3][4]

  • Vibrations associated with the substituted aromatic ring.

  • Stretching vibrations of the heavy carbon-iodine bonds.

The diagnostic power of IR spectroscopy lies in its ability to confirm the presence of these functional groups, making it an invaluable tool for identity confirmation and structural analysis.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound dictates the specific vibrational frequencies observed in its IR spectrum. The key functional groups and their expected vibrational motions are outlined below.

Caption: Molecular structure of this compound with key vibrational modes.

  • Nitro Group (NO₂) Vibrations: The NO₂ group is the most prominent feature in the IR spectrum. Due to the large change in dipole moment during vibration, the N-O stretching bands are typically very strong and easily identifiable.[3][4]

    • Asymmetric NO₂ Stretch (νas): A strong absorption band typically found in the 1550–1475 cm⁻¹ region for aromatic nitro compounds.[3][5][6]

    • Symmetric NO₂ Stretch (νs): Another strong band appearing in the 1360–1290 cm⁻¹ range.[3][5][6]

    • NO₂ Bending (Scissoring): A medium-intensity peak expected in the 890–835 cm⁻¹ region.[4]

  • Aromatic Ring Vibrations:

    • C-H Stretching: Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹ (usually 3100–3000 cm⁻¹).[7]

    • C=C Ring Stretching: These in-plane vibrations give rise to a series of bands, often of variable intensity, in the 1600–1450 cm⁻¹ region.[8]

    • C-H Out-of-Plane Bending: These vibrations are found in the 900–675 cm⁻¹ region and are highly characteristic of the substitution pattern on the benzene ring.

  • Carbon-Iodine (C-I) Vibrations: The C-I bond is composed of two heavy atoms, and its stretching vibration is expected at a low frequency. The vibrational frequency is inversely proportional to the reduced mass of the bonded atoms.[9][10] The C-I stretch is anticipated to appear in the far-infrared region, typically around 500 cm⁻¹.[9] This may be near or below the lower limit of a standard mid-IR spectrometer.

Experimental Protocol: Acquiring the FTIR Spectrum

To obtain a high-quality, reproducible FTIR spectrum of solid this compound, the Potassium Bromide (KBr) pellet method is a reliable and widely used technique.[11][12] This method involves dispersing the solid analyte in a dry KBr matrix, which is transparent to infrared radiation in the mid-IR range (4000–400 cm⁻¹).

Required Materials and Equipment
  • This compound sample

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet die and hydraulic press

  • FTIR spectrometer

Step-by-Step Methodology

KBr_Pellet_Workflow cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis FTIR Analysis grind_sample 1. Grind Sample (1-2 mg) add_kbr 2. Add KBr (100-200 mg) grind_sample->add_kbr mix 3. Mix Thoroughly add_kbr->mix load_die 4. Load Die mix->load_die apply_pressure 5. Apply Pressure (Hydraulic Press) load_die->apply_pressure eject_pellet 6. Eject Pellet apply_pressure->eject_pellet mount_pellet 8. Mount Pellet eject_pellet->mount_pellet run_bkg 7. Run Background (Empty Chamber) run_bkg->mount_pellet Prerequisite collect_spectrum 9. Collect Spectrum mount_pellet->collect_spectrum

Caption: Experimental workflow for preparing a KBr pellet for FTIR analysis.

  • Sample Grinding: Finely grind approximately 1-2 mg of the this compound sample using a clean, dry agate mortar and pestle. The goal is to reduce the particle size to less than the wavelength of the incident IR radiation to minimize scattering.[13][14]

  • Mixing with KBr: Add 100-200 mg of dry, FTIR-grade KBr to the mortar. Mix the ground sample and KBr powder thoroughly until a homogeneous mixture is obtained.

  • Pellet Pressing: Transfer the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a clear, transparent pellet.[11] Cloudiness in the pellet can indicate insufficient grinding or moisture absorption by the KBr.[13]

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to measure the spectrum of the ambient environment (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Analysis: Place the KBr pellet into the sample holder in the spectrometer's beam path and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Alternative Method: Attenuated Total Reflectance (ATR)

Modern FTIR spectroscopy often employs the ATR technique, which requires minimal sample preparation.[12][14] A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond), and pressure is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, allowing for the collection of an absorption spectrum.[12]

Spectral Interpretation and Discussion

The FT can be analyzed by dividing it into distinct regions corresponding to the vibrational frequencies of its functional groups.

Wavenumber (cm⁻¹)Vibrational ModeExpected IntensitySource(s)
3100 - 3000Aromatic C-H StretchWeak to Medium[7]
1600 - 1585Aromatic C=C Ring StretchMedium[7][8]
1550 - 1475Asymmetric NO₂ StretchStrong[3][5][6][7]
1500 - 1450Aromatic C=C Ring StretchMedium[7][8]
1360 - 1290Symmetric NO₂ StretchStrong[3][5][6][7]
~1100C-N StretchMedium[15]
890 - 835NO₂ Bend (Scissoring)Medium[4]
< 900Aromatic C-H Out-of-Plane BendStrong[7]
~500C-I StretchWeak to Medium[9]

Detailed Analysis:

  • 3200-3000 cm⁻¹ Region: The weak to medium absorptions expected in this region correspond to the C-H stretching vibrations of the three hydrogens on the aromatic ring. Their position just above 3000 cm⁻¹ is characteristic of sp²-hybridized carbon-hydrogen bonds.[7]

  • 1600-1400 cm⁻¹ Region: This region contains several important bands.

    • NO₂ Asymmetric Stretch: The most intense or second-most intense band in the spectrum is expected here, between 1550-1475 cm⁻¹.[3][6] Its high intensity is due to the significant change in dipole moment during this vibrational motion.[4]

    • Aromatic C=C Stretching: Multiple bands of medium intensity appear in this region due to the stretching of the carbon-carbon double bonds within the benzene ring. Characteristic absorptions are often seen near 1600 cm⁻¹ and 1450 cm⁻¹.[8]

  • 1400-1000 cm⁻¹ Region:

    • NO₂ Symmetric Stretch: A very strong band between 1360-1290 cm⁻¹ is the second key diagnostic peak for the nitro group.[3][5] The presence of this peak in conjunction with the asymmetric stretch is definitive confirmation of the NO₂ functional group.[4]

    • C-N Stretch: The stretching vibration of the bond connecting the nitro group to the aromatic ring is expected to appear around 1109 cm⁻¹ based on data for nitrobenzene.[15]

  • Fingerprint Region (< 1000 cm⁻¹): This region is complex but contains valuable structural information.

    • C-H Out-of-Plane Bending: Strong absorptions in this region are characteristic of the substitution pattern. For a 1,3,5-trisubstituted ring, strong bands are expected.

    • NO₂ Bending: A medium-intensity band for the NO₂ scissoring vibration should appear around 850 cm⁻¹.[4]

    • C-I Stretching: The carbon-iodine stretching frequency is predicted to be around 500 cm⁻¹.[9] This band may be weak and could be at the edge of the detection range for a standard mid-IR instrument.

Conclusion

The infrared spectrum of this compound provides a definitive fingerprint for its molecular structure. The key diagnostic features are the pair of strong absorption bands corresponding to the asymmetric (~1550-1475 cm⁻¹) and symmetric (~1360-1290 cm⁻¹) stretching vibrations of the nitro group. Additional characteristic bands for aromatic C-H and C=C stretching, as well as out-of-plane C-H bending vibrations, confirm the presence and substitution pattern of the benzene ring. While the C-I stretching frequency is low and may be difficult to observe, the combination of the other spectral features provides unambiguous confirmation of the compound's identity. This guide provides the foundational knowledge for researchers to confidently acquire and interpret the IR spectrum of this and related compounds.

References

An In-depth Technical Guide to the Solubility of 1,3-Diiodo-5-nitrobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-diiodo-5-nitrobenzene. In the absence of extensive published solubility data, this document offers a predictive framework based on the fundamental principles of solute-solvent interactions, alongside a detailed experimental protocol for the precise quantitative determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of the solubility behavior of this compound for applications in synthesis, purification, and formulation.

Introduction: Understanding this compound

This compound is a halogenated nitroaromatic compound with the chemical formula C₆H₃I₂NO₂ and a molecular weight of 374.90 g/mol .[1] Its structure, characterized by a benzene ring substituted with two iodine atoms and a nitro group, renders it a valuable intermediate in organic synthesis. The presence of these functional groups significantly influences its physicochemical properties, including its solubility in various organic solvents. A comprehensive understanding of its solubility is paramount for its effective use in reaction chemistry, crystallization, and the development of novel materials.

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like."[2] This axiom suggests that substances with similar polarities are more likely to be soluble in one another. The overall polarity of a molecule is a result of its molecular geometry and the individual bond dipoles. In the case of this compound, the nitro group is strongly electron-withdrawing and highly polar, while the iodine atoms are less electronegative but contribute to the molecule's overall size and polarizability. The benzene ring itself is nonpolar. The interplay of these features suggests that this compound is a moderately polar compound.

The dissolution process involves the overcoming of intermolecular forces in both the solute (lattice energy) and the solvent (cohesive energy) and the formation of new solute-solvent interactions. For this compound, the primary intermolecular forces are dipole-dipole interactions and London dispersion forces. The potential for hydrogen bonding is limited as it lacks a hydrogen atom bonded to a highly electronegative atom.

Predicted Solubility Profile of this compound

Based on the structural analysis and the principles of solubility, a qualitative prediction of the solubility of this compound in a range of common organic solvents is presented in Table 1. The solvents are categorized based on their polarity (polar protic, polar aprotic, and nonpolar).

Table 1: Predicted Qualitative Solubility of this compound in Various Organic Solvents

Solvent CategorySolventPolarity IndexDielectric Constant (20°C)Predicted SolubilityRationale
Polar Protic Methanol5.132.7ModerateThe polar nature of methanol will interact favorably with the nitro group, but the large, nonpolar di-iodinated benzene ring will limit high solubility.
Ethanol4.324.6ModerateSimilar to methanol, but slightly lower polarity may lead to marginally better solubility for the less polar part of the solute.
Polar Aprotic Acetone5.120.7HighThe high polarity and ability to accept hydrogen bonds (though the solute is not a donor) should effectively solvate the nitro group, while the organic character accommodates the rest of the molecule.
Acetonitrile5.837.5Moderate to HighA highly polar solvent that should interact strongly with the nitro group.
Dimethyl Sulfoxide (DMSO)7.246.7HighA very polar aprotic solvent capable of strong dipole-dipole interactions, which should lead to good solubility.
Tetrahydrofuran (THF)4.07.6HighA moderately polar ether that is an excellent solvent for a wide range of organic compounds due to its ability to solvate both polar and nonpolar moieties.
Dichloromethane (DCM)3.18.93HighThe polarity is well-matched for moderately polar compounds, and it is a common solvent for many aromatic compounds.
Nonpolar Hexane0.11.88LowThe significant difference in polarity between the highly polar nitro group and nonpolar hexane will result in poor solubility.
Toluene2.42.38ModerateThe aromatic nature of toluene will have favorable π-π stacking interactions with the benzene ring of the solute, and its slight polarity can accommodate the nitro group to some extent.
Diethyl Ether2.84.34ModerateA slightly polar solvent that can solvate a range of organic compounds. Its ability to dissolve the solute will be a balance between its interaction with the polar and nonpolar parts of the molecule.

Polarity Index and Dielectric Constant values are sourced from various chemical data compilations.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, a standardized experimental procedure is necessary. The following protocol outlines the gravimetric method for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Constant temperature water bath or incubator

  • Vortex mixer

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Add excess this compound to a known volume of solvent in a vial. B Tightly cap the vial. A->B C Place the vial in a constant temperature bath. B->C D Agitate using a vortex mixer at regular intervals. C->D E Allow the system to equilibrate for at least 24 hours. D->E F Allow the solid to settle. E->F G Withdraw a known volume of the supernatant using a syringe. F->G H Filter the supernatant through a 0.45 µm syringe filter into a pre-weighed evaporation dish. G->H I Record the exact volume of the filtered solution. H->I J Evaporate the solvent in an oven at a controlled temperature. I->J K Cool the dish in a desiccator. J->K L Weigh the dish with the dried solute. K->L M Calculate the solubility. L->M

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.00 mL) of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture vigorously using a vortex mixer for 1-2 minutes every hour for the first 8 hours, and then allow it to stand to ensure equilibrium is reached. A minimum equilibration time of 24 hours is recommended.

  • Sampling and Filtration:

    • After equilibration, allow the undissolved solid to settle at the bottom of the vial.

    • Carefully withdraw a precise volume (e.g., 2.00 mL) of the clear supernatant using a syringe.

    • Attach a 0.45 µm syringe filter (compatible with the solvent) to the syringe.

    • Dispense the filtered solution into a pre-weighed, clean, and dry evaporation dish or vial. Record the exact weight of the empty container.

  • Solvent Evaporation and Quantification:

    • Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent is recommended, and vacuum can be applied to expedite the process).

    • Once all the solvent has evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried this compound.

    • Repeat the drying and weighing steps until a constant weight is achieved.

Data Analysis and Calculation

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtered solution in mL) * 100

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature.[2] It is crucial to control the temperature during solubility determination.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a critical role. A solvent with a polarity that is well-matched to that of this compound will exhibit higher dissolving power.

  • Purity of Solute and Solvent: Impurities in either the solute or the solvent can affect the measured solubility. High-purity materials should be used for accurate results.

Visualizing the Relationship Between Polarity and Predicted Solubility

The following diagram illustrates the conceptual relationship between the polarity of the solvent and the predicted solubility of this compound.

solubility_polarity cluster_solvents Solvent Polarity Spectrum Solute This compound (Moderately Polar) Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Low Solubility (Mismatch in Polarity) ModeratelyPolar Moderately Polar (e.g., Toluene, THF, DCM) Solute->ModeratelyPolar High Solubility (Good Polarity Match) HighlyPolar Highly Polar (e.g., Acetone, DMSO) Solute->HighlyPolar High Solubility (Strong Dipole Interactions)

Caption: Predicted solubility of this compound based on solvent polarity.

Conclusion

References

1,3-Diiodo-5-nitrobenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for 1,3-Diiodo-5-nitrobenzene

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the safe handling, storage, and emergency response procedures for this compound (CAS No: 57830-60-1). Designed for researchers, chemists, and professionals in drug development, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer deeper insights into the causality behind safety protocols, ensuring a proactive and informed approach to laboratory safety.

Chemical Identification and Core Properties

This compound is a halogenated nitroaromatic compound. Its structure, featuring two iodine atoms and a nitro group on a benzene ring, dictates its reactivity and toxicological profile.[1][2] The electron-withdrawing nature of the nitro group and the presence of heavy iodine atoms contribute to its classification as a hazardous substance.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 57830-60-1Sigma-Aldrich
Molecular Formula C₆H₃I₂NO₂PubChem[1]
Molecular Weight 374.90 g/mol PubChem[1]
Appearance Light-red to Brown SolidSigma-Aldrich
Purity Typically ≥95%Sigma-Aldrich

Hazard Identification and Toxicological Profile

The primary danger of this compound lies in its acute toxicity through multiple exposure routes and its irritant properties.[1] The Globally Harmonized System (GHS) provides a clear framework for understanding these risks.

GHS Classification Summary

The compound is consistently classified as hazardous under GHS guidelines. The "Warning" signal word indicates a moderate level of hazard.[1]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation

Source: PubChem[1], Sigma-Aldrich

Toxicological Rationale

The toxicity of nitroaromatic compounds is often linked to their ability to be metabolized into reactive intermediates that can cause cellular damage. For instance, nitrobenzene compounds can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.[3][4] Symptoms can include dizziness, headache, and cyanosis (bluish skin discoloration).[3][5] While specific data for this compound is limited, this class effect is a critical consideration. The irritant properties are a direct result of the chemical's interaction with epithelial tissues in the eyes, skin, and respiratory tract.

GHS_Hazards cluster_exposure Routes of Exposure cluster_effects Resulting Health Effects (GHS) Ingestion Ingestion OralTox Acute Oral Toxicity (H302) Ingestion->OralTox Dermal Skin/Eye Contact DermalTox Acute Dermal Toxicity (H312) Dermal->DermalTox SkinEye Skin & Eye Irritation (H315, H319) Dermal->SkinEye Inhalation Inhalation InhalTox Acute Inhalation Toxicity (H332) Inhalation->InhalTox RespTract Respiratory Irritation (H335) Inhalation->RespTract

Caption: Primary exposure routes and associated GHS health hazards.

Emergency Response Protocols

A rapid and correct response in an emergency is critical to minimizing harm.

First-Aid Measures

The immediate goal of first aid is to remove the chemical from the exposed individual and seek prompt medical attention.

  • General Advice: First responders should protect themselves from exposure.[6] Present the Safety Data Sheet to the attending physician.[6][7]

  • Inhalation: If inhaled, immediately move the person to fresh air.[8][9] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][10]

  • Skin Contact: Remove all contaminated clothing immediately.[6] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[3][8] If skin irritation persists, consult a physician.[8][9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to rinse under the eyelids.[8][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[6]

  • Ingestion: If swallowed, rinse the mouth with water.[7][11] Call a poison control center or doctor immediately.[3] Do not induce vomiting unless directed by medical personnel.[3]

Fire-Fighting Procedures

While the material is combustible, it does not ignite readily.[12]

  • Suitable Extinguishing Media: Use a dry chemical powder, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9][11][13]

  • Unsuitable Extinguishing Media: Avoid using a direct water jet, as it may spread the fire.[9][14]

  • Hazardous Combustion Products: During a fire, toxic and corrosive fumes may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[11]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[8][11]

Accidental Release Measures

The primary objective is to contain the spill, prevent environmental contamination, and ensure the safety of personnel.

  • Evacuate & Isolate: Evacuate non-essential personnel from the area. Isolate the spill or leak area immediately.[15]

  • Ensure Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[8]

  • Personal Protection: Wear appropriate PPE as described in Section 4, including a respirator, chemical-resistant gloves, and safety goggles.[9]

  • Containment & Cleanup:

    • Do not allow the material to enter drains or waterways.[6][16]

    • For solid spills, avoid creating dust.[9] Moisten the material with an inert solvent like acetone or ethanol to dampen it.[15][17]

    • Carefully sweep or shovel the material into a suitable, labeled container for disposal.[8][13]

    • Wash the spill area thoroughly with soap and water.[15]

  • Disposal: Dispose of the waste material and contaminated items through an approved waste disposal plant.[6][8]

Spill_Response Start Spill Detected Evacuate 1. Evacuate Area & Remove Ignition Sources Start->Evacuate PPE 2. Don Full PPE (Gloves, Goggles, Respirator) Evacuate->PPE Contain 3. Contain Spill (Prevent entry to drains) PPE->Contain Clean 4. Dampen Solid & Collect (Use inert solvent) Contain->Clean Decon 5. Decontaminate Area (Soap & Water Wash) Clean->Decon Dispose 6. Dispose of Waste (Approved Facility) Decon->Dispose End Response Complete Dispose->End

Caption: Step-by-step workflow for responding to an accidental spill.

Laboratory Handling and Exposure Control

Proactive measures are essential to prevent exposure.

Engineering Controls
  • Ventilation: Always handle this material in a well-ventilated area.[8] A properly functioning chemical fume hood is mandatory for all procedures involving weighing, transferring, or reacting this compound.[5]

  • Safety Stations: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[11]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[9][11] A face shield may be necessary for splash-prone operations.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been tested according to EN 374 standards.[9][18] Given the "Harmful in contact with skin" classification, glove integrity is paramount. Inspect gloves before use and follow the manufacturer's breakthrough time recommendations.

    • Lab Coat: A flame-retardant lab coat or protective clothing is required to prevent skin contact.[9]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (type P2 or better).[9][13] A cartridge change-out schedule is a required part of a respiratory protection program.[19]

Safe Handling and Storage Practices
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[11] Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the laboratory.[7][11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store locked up and away from incompatible materials such as strong oxidizing agents and strong bases.[8][11] For optimal quality, store under an inert atmosphere and keep in a dark place.[8]

Physicochemical and Reactivity Data

Understanding the physical properties and chemical stability is crucial for safe experimental design.

Stability and Reactivity
  • Reactivity: No specific reactivity data is available, but the compound is expected to be incompatible with strong bases and strong oxidizing agents.[17]

  • Chemical Stability: The material is stable under recommended storage conditions (cool, dry, dark, inert atmosphere).[11][20]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[8][11]

Disposal Considerations

All chemical waste must be handled in accordance with local, state, and federal regulations. Dispose of this material and its container at an approved hazardous waste treatment facility.[6][8] Do not allow the chemical to be released into the environment.[13]

References

Methodological & Application

Application Note: Mastering Chemoselectivity with 1,3-Diiodo-5-nitrobenzene in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide focuses on a particularly valuable and challenging substrate: 1,3-diiodo-5-nitrobenzene. Its unique electronic and steric properties, stemming from two reactive iodine sites flanking a potent electron-withdrawing nitro group, make it an exceptional building block for the synthesis of complex, unsymmetrical biaryl and poly-aryl structures.[3][4] However, harnessing its full synthetic potential requires a nuanced understanding of chemoselectivity. This document provides a deep dive into the mechanistic principles, field-proven protocols, and strategic considerations for achieving selective mono- and sequential di-arylation of this compound, empowering researchers to construct intricate molecular architectures with precision.

The Strategic Importance of this compound

This compound is more than a simple di-halogenated aromatic. Its utility is rooted in three key features:

  • Two Reactive Sites: The presence of two carbon-iodine (C-I) bonds provides two distinct points for palladium-catalyzed cross-coupling. The C-I bond is the most reactive among halogens in the crucial oxidative addition step of the Suzuki reaction (reactivity order: I > Br > Cl).[1][5]

  • Electronically Differentiated C-I Bonds: The two iodine atoms are not equivalent. They are positioned ortho and para to the powerful electron-withdrawing nitro group (-NO₂). This electronic disparity is the cornerstone of chemoselective transformations, as the more electron-deficient C-I bond is typically more susceptible to oxidative addition by the Pd(0) catalyst.[6]

  • A Versatile Functional Handle: The nitro group not only directs the reactivity but can also be readily transformed into other functional groups (e.g., an amine via reduction), providing a gateway for further molecular diversification.[7]

These attributes make this substrate a powerful precursor for pharmaceuticals, organic materials, and agrochemicals where precise spatial arrangement of aryl moieties is critical.[8][9]

Mechanistic Insights: The Path to Chemoselectivity

The standard Suzuki-Miyaura catalytic cycle forms the basis of this transformation.[10] However, for a di-iodinated substrate, the initial oxidative addition step dictates the outcome.

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: A low-valent Pd(0) complex inserts into one of the C-I bonds, forming a Pd(II) intermediate. This is often the rate-determining step.[5][11] For this compound, this step preferentially occurs at the more electron-deficient C-I bond, which is the position ortho to the nitro group.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[12] This complex then transfers its organic group to the Pd(II) center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[13]

Visualizing the Catalytic Cycle

Suzuki_Mechanism Fig. 1: Suzuki-Miyaura Catalytic Cycle for this compound cluster_activation Boron Activation Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Aryl-Pd(II)-I Complex Pd0->OA_Complex Oxidative Addition (Rate-Determining & Selective Step) Substrate This compound Substrate->OA_Complex TM_Complex Aryl-Pd(II)-R Complex OA_Complex->TM_Complex Transmetalation BoronicAcid R-B(OH)₂ (Boronic Acid) Boronate [R-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->TM_Complex TM_Complex->Pd0 Reductive Elimination Product Mono-arylated Product TM_Complex->Product

Caption: General catalytic cycle highlighting the key steps.

Experimental Protocols: A Practical Guide

The following protocols provide a robust starting point for performing Suzuki couplings with this compound. All operations should be conducted in an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Mono-Arylation

This procedure is designed to favor the formation of the mono-coupled product by using a slight excess of the boronic acid. The key to selectivity is controlling stoichiometry and reaction time.

Rationale: By using the di-iodo substrate as the limiting reagent (1.0 eq) relative to the boronic acid (1.1-1.2 eq), we statistically favor a single coupling event. Shorter reaction times and moderate temperatures prevent the reaction from proceeding to significant di-substitution. The choice of a bulky phosphine ligand like SPhos or XPhos can also enhance mono-selectivity by sterically hindering a second oxidative addition event at the already substituted palladium complex.

ParameterRecommended ConditionRationale & Expert Insights
Palladium Pre-catalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)Common, reliable Pd(0) or Pd(II) sources. Pd(II) is reduced in situ to the active Pd(0) catalyst.[14]
Ligand SPhos (4 mol%) or XPhos (4 mol%)Bulky, electron-rich Buchwald-type biaryl phosphine ligands are highly effective for Suzuki couplings, promoting efficient oxidative addition and reductive elimination.[15]
Base K₃PO₄ (3.0 eq) or Cs₂CO₃ (2.5 eq)Strong, non-nucleophilic inorganic bases are crucial for activating the boronic acid.[11] K₃PO₄ is often effective and economical.
Solvent System 1,4-Dioxane / H₂O (5:1) or Toluene / H₂O (5:1)Aprotic organic solvents are standard. A small amount of water is often beneficial, aiding in dissolving the base and facilitating the transmetalation step.[8]
Temperature 80–100 °CProvides sufficient thermal energy to overcome activation barriers without aggressively driving the reaction to di-substitution.
Reaction Time 2–6 hoursMonitor by TLC or LC-MS to quench upon consumption of starting material to minimize formation of the di-substituted byproduct.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 375 mg), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 3.0 mmol, 637 mg).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 4.5 mg) and the ligand (e.g., SPhos, 0.04 mmol, 16.4 mg). Add this solid mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane and 1 mL of H₂O) via syringe.

  • Heating & Monitoring: Place the flask in a preheated oil bath at the target temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction's progress every hour using TLC (e.g., 10% Ethyl Acetate in Hexanes).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL). Separate the layers. Wash the organic layer with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-arylated product.

Protocol 2: One-Pot Sequential Di-Arylation for Unsymmetrical Biaryls

This advanced strategy leverages the initial mono-arylation to construct complex, unsymmetrical molecules in a single reaction vessel, saving time and resources.

Rationale: The success of this protocol hinges on the complete consumption of the first boronic acid before introducing the second. After the first coupling is complete, the reaction mixture contains the mono-arylated iodo-nitrobenzene intermediate. Adding a second, different boronic acid and potentially refreshing the catalyst/base allows the second Suzuki coupling to proceed.[6]

Step-by-Step Methodology:

  • First Coupling: Perform the mono-arylation as described in Protocol 1 using the first arylboronic acid (Aryl¹-B(OH)₂, 1.05 eq). Monitor carefully until all of the this compound is consumed (typically 2-4 hours).

  • Second Addition: Cool the flask slightly. Under a positive flow of argon, add the second arylboronic acid (Aryl²-B(OH)₂, 1.2 eq) and an additional portion of base (e.g., K₃PO₄, 1.5 eq). If the initial reaction was sluggish, a small additional charge of the catalyst/ligand mixture (0.5 mol%) may be beneficial.

  • Second Heating: Re-seal the flask and heat at a slightly higher temperature (e.g., 100-110 °C) for an additional 6-12 hours, or until the mono-arylated intermediate is consumed (monitor by TLC/LC-MS).

  • Work-up & Purification: Follow the work-up and purification steps as described in Protocol 1 . The separation of the desired unsymmetrical product from any symmetrical (Aryl¹-Aryl¹) byproducts may require careful chromatography.

Visualizing the Experimental Workflow

Workflow Fig. 2: Experimental Workflow for Sequential Suzuki Coupling start Start: Assemble Reagents (Di-iodo Substrate, Aryl¹-B(OH)₂, Catalyst, Base) setup Reaction Setup (Schlenk Flask, Inert Atmosphere) start->setup solvents Add Degassed Solvents setup->solvents heat1 Heat & Stir (e.g., 90°C) First Coupling solvents->heat1 monitor1 Monitor Reaction (TLC/LC-MS) heat1->monitor1 check1 Di-iodo Substrate Consumed? monitor1->check1 check1->heat1 No add2 Add Second Reagents (Aryl²-B(OH)₂, Base) check1->add2 Yes heat2 Heat & Stir (e.g., 100°C) Second Coupling add2->heat2 monitor2 Monitor Reaction (TLC/LC-MS) heat2->monitor2 check2 Mono-iodo Intermediate Consumed? monitor2->check2 check2->heat2 No workup Aqueous Work-up check2->workup Yes purify Column Chromatography workup->purify product Isolate & Characterize Unsymmetrical Product purify->product

Caption: A step-by-step workflow for the one-pot sequential protocol.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid.Use a fresh bottle of catalyst/ligand. Ensure thorough degassing of solvents. Use freshly opened or purified boronic acid. Try a different base (e.g., switch from K₃PO₄ to Cs₂CO₃).
Protodeboronation Presence of excess water or protic sources; Reaction temperature too high or time too long.Use anhydrous solvents with minimal water (e.g., 4:1 ratio). Consider using boronic esters (e.g., pinacol esters), which are more resistant to this side reaction.[14] Reduce reaction temperature.
Homocoupling of Boronic Acid Oxygen contamination; High catalyst loading.Ensure a robust inert atmosphere. Reduce the catalyst loading to 1-2 mol%.
Poor Mono-selectivity Reaction time too long; Temperature too high; Stoichiometry of boronic acid too high.Stop the reaction as soon as the starting material is gone. Reduce the temperature. Use closer to 1.05 equivalents of boronic acid.

Conclusion

This compound is a uniquely powerful substrate for the strategic construction of arylated compounds. By understanding the principles of chemoselectivity driven by the electron-withdrawing nitro group, researchers can masterfully control mono- and di-substitution patterns. The protocols outlined herein provide a validated framework for achieving selective mono-arylation and for executing elegant one-pot sequential couplings to generate complex unsymmetrical biaryls. Careful control of stoichiometry, temperature, and reaction time, coupled with a robust catalyst system, is paramount to unlocking the full synthetic potential of this versatile building block.

References

Application Notes and Protocols: The Heck Reaction with 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Navigating the Challenges of Di-iodinated Substrates in Heck Couplings

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials.[3][4] The use of aryl iodides as substrates is particularly favored due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst.[5][6]

This guide provides a detailed exploration of the Heck reaction utilizing a specialized substrate: 1,3-diiodo-5-nitrobenzene. The presence of two iodine atoms introduces the challenge and opportunity of controlling reaction selectivity—achieving either mono- or di-alkenylation. Furthermore, the strong electron-withdrawing nitro group significantly influences the reactivity of the aryl iodide, a factor that must be carefully considered in protocol design.[7] These application notes are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile substrate for the synthesis of novel chemical entities, such as resveratrol analogs and other substituted stilbenes.[3][8][9]

Reaction Mechanism and Regioselectivity

The catalytic cycle of the Heck reaction is a well-established sequence of elementary steps involving a palladium(0)/palladium(II) cycle.[10] Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide to form a Pd(II) intermediate.[1]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-C bond.[11]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[11]

  • Reductive Elimination: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst.[6]

For a neutral palladium complex, the regioselectivity of the carbopalladation step is primarily governed by steric factors, with the aryl group adding to the less substituted carbon of the alkene.[6] However, with cationic palladium complexes, electronic factors become more dominant.[6]

Heck_Mechanism

Controlling Selectivity with this compound

The primary challenge when using this compound is achieving selective mono-alkenylation versus di-alkenylation. The two iodine atoms are electronically non-equivalent due to the meta-directing effect of the nitro group. The iodine atoms are ortho and para to the nitro group's meta position, making them electronically similar but not identical. However, steric hindrance will likely play a more significant role in differentiating their reactivity.

Strategies for controlling selectivity include:

  • Stoichiometry: Using a stoichiometric amount or a slight excess of the alkene (e.g., 1.0-1.2 equivalents) relative to the di-iodo substrate will favor mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the first coupling, minimizing the formation of the di-substituted product.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can influence the reactivity and selectivity of the reaction. Bulky phosphine ligands may enhance selectivity for the less sterically hindered iodine.

Experimental Protocols

The following protocols provide a starting point for performing the Heck reaction with this compound. Optimization may be required depending on the specific alkene used.

Protocol 1: Selective Mono-alkenylation

This protocol is designed to favor the formation of the mono-substituted product.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₆H₃I₂NO₂374.90375 mg1.0
Alkene (e.g., Styrene)C₈H₈104.15125 mg (137 µL)1.2
Palladium(II) AcetatePd(OAc)₂224.5011.2 mg0.05
TriphenylphosphinePPh₃262.2952.5 mg0.2
Triethylamine (Et₃N)(C₂H₅)₃N101.19202 mg (278 µL)2.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (375 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), and triphenylphosphine (52.5 mg, 0.2 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (DMF, 10 mL) via syringe.

  • Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Add the alkene (1.2 mmol) and triethylamine (2.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed (or a significant amount of the mono-substituted product has formed, as determined by TLC), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the mono-substituted product from the starting material and any di-substituted by-product.

Protocol 2: Di-alkenylation

This protocol is designed to favor the formation of the di-substituted product.

Materials and Reagents:

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)
This compoundC₆H₃I₂NO₂374.90375 mg1.0
Alkene (e.g., Styrene)C₈H₈104.15260 mg (285 µL)2.5
Palladium(II) AcetatePd(OAc)₂224.5011.2 mg0.05
TriphenylphosphinePPh₃262.2952.5 mg0.2
Triethylamine (Et₃N)(C₂H₅)₃N101.19404 mg (556 µL)4.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0910 mL-

Procedure:

  • Follow steps 1-4 from Protocol 1.

  • Add the alkene (2.5 mmol) and triethylamine (4.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100-120 °C and monitor the progress of the reaction by TLC until the mono-substituted intermediate is consumed.

  • Follow steps 7-11 from Protocol 1 for workup and purification. The di-substituted product will be less polar than the mono-substituted product and will elute earlier from the column.

Heck_Workflow

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and inert conditions. Use fresh reagents. Increase catalyst loading slightly (e.g., to 2 mol%).
Low reaction temperatureIncrease the temperature in 10 °C increments.
Formation of palladium black Catalyst decompositionUse a more robust ligand (e.g., a bidentate phosphine). Ensure proper stirring.
Poor selectivity (mixture of mono- and di-substituted products) Incorrect stoichiometry or reaction timeFor mono-substitution, use a 1:1 ratio of alkene to di-iodo substrate and monitor the reaction closely to stop it before significant di-substitution occurs. For di-substitution, use an excess of the alkene and a longer reaction time.
Side reactions (e.g., alkene isomerization) Reversible β-hydride eliminationAdd a silver salt (e.g., Ag₂CO₃) to facilitate reductive elimination.[6]

Characterization of Products

The successful synthesis of the mono- and di-alkenylated products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the products, including the stereochemistry of the newly formed double bond (typically trans).

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired products.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro group and the C=C double bond.

Conclusion

The Heck reaction with this compound offers a versatile route to highly functionalized aromatic compounds. By carefully controlling the reaction conditions, it is possible to achieve selective mono- or di-alkenylation, providing access to a wide range of molecular architectures. The protocols and guidelines presented here serve as a robust starting point for researchers to explore the synthetic potential of this challenging yet rewarding substrate.

References

Application Notes & Protocols: Palladium-Catalyzed Reactions of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of 1,3-Diiodo-5-nitrobenzene

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands out as a particularly versatile and powerful scaffold.[1][2] Its utility is rooted in three key structural features:

  • Two Reactive C-I Bonds: The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed oxidative addition, enabling reactions to proceed under mild conditions. The presence of two such bonds offers a pathway to di-functionalized products.

  • Symmetrical meta-Substitution: The two iodine atoms are electronically equivalent, which simplifies reactivity profiles for the initial coupling reaction. This allows for selective mono- or di-functionalization primarily through stoichiometric control of the coupling partner.

  • Electron-Withdrawing Nitro Group: The nitro moiety significantly influences the electronic properties of the aromatic ring, making it electron-deficient. This can affect the rates of key steps in the catalytic cycle and provides a valuable functional handle for further transformations, such as reduction to an aniline.

This guide provides an in-depth exploration of the primary palladium-catalyzed cross-coupling reactions involving this compound, offering both mechanistic insights and detailed, field-proven protocols for researchers in synthetic chemistry and drug development.

Core Mechanistic Principles: The Palladium Catalytic Cycle

A foundational understanding of the catalytic cycle is essential for troubleshooting and optimizing reactions. Most palladium-catalyzed cross-coupling reactions proceed through a common Pd(0)/Pd(II) cycle.[3][4][5]

  • Oxidative Addition: The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This is typically the rate-limiting step and forms a square planar Pd(II) complex. The high reactivity of the C-I bond makes this step highly favorable.

  • Transmetalation / Coordination:

    • In Suzuki and Sonogashira reactions, a second organometallic reagent (organoboron or organocopper, respectively) undergoes transmetalation, transferring its organic group to the palladium center and displacing a halide.

    • In Heck reactions, an alkene coordinates to the palladium center.

    • In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium amido complex.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The choice of ligands is critical to the success of these reactions.[6] Bulky, electron-rich phosphine ligands, particularly biaryl phosphines, stabilize the Pd(0) species, promote the oxidative addition step, and, most importantly, facilitate the final reductive elimination to release the product and turn over the catalyst efficiently.[7][8][9]

Palladium Catalytic Cycle cluster_steps Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex Ar-Pd(II)-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition (+ Ar-I) re_complex Ar-Pd(II)-R oa_complex->re_complex Transmetalation / Coordination (+ R-M or Nucleophile) product Ar-R (Coupled Product) re_complex->product Reductive Elimination product->pd0 caption Fig. 1: General Pd(0)/Pd(II) Catalytic Cycle

Caption: Fig. 1: General Pd(0)/Pd(II) Catalytic Cycle

Sequential Functionalization Strategy

The symmetrical nature of this compound allows for a powerful synthetic strategy based on sequential, stoichiometrically controlled couplings. This enables the synthesis of unsymmetrical 1,3,5-trisubstituted benzene derivatives.

Sequential Coupling Strategy start This compound mono Mono-functionalized Intermediate One C-I bond remains start:f0->mono:f0 1.0 eq. Coupling Partner 'A' Pd-Catalyst di Di-functionalized Product mono:f0->di:f0 1.0 eq. Coupling Partner 'B' Pd-Catalyst caption Fig. 2: Stepwise functionalization workflow

Caption: Fig. 2: Stepwise functionalization workflow

Application Note I: Suzuki-Miyaura Coupling

Application: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it invaluable for synthesizing biaryl and terphenyl scaffolds found in pharmaceuticals, organic electronics, and advanced polymers.[10][11]

Causality of Component Selection:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, air-stable Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to Pd(0).

  • Base: An aqueous base like K₂CO₃ or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.

  • Solvent: A biphasic solvent system (e.g., Toluene/Water or Dioxane/Water) is often used to dissolve both the organic-soluble aryl iodide and the water-soluble inorganic base.

Protocol: Mono-Arylation of this compound
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 375 mg), the desired arylboronic acid (1.05 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add toluene (10 mL) followed by a 2M aqueous solution of potassium carbonate (K₂CO₃) (2.0 mmol, 1.0 mL).

  • Reaction Execution: Heat the vigorously stirred mixture to 90 °C in an oil bath. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the mono-arylated product.

  • Note for Di-arylation: To favor the formation of the di-substituted product, use ≥2.2 equivalents of the arylboronic acid and ≥4.0 equivalents of the base. Reaction times may need to be extended.

Reaction TypeArylboronic Acid (eq.)Base (eq.)Typical Yield
Mono-arylation 1.0 - 1.12.070-90%
Di-arylation 2.2 - 2.54.0 - 5.065-85%

Application Note II: Sonogashira Coupling

Application: The Sonogashira reaction creates C(sp²)-C(sp) bonds, providing direct access to arylalkynes.[12][13] These products are key intermediates in the synthesis of conjugated polymers, natural products, and are used in click chemistry.[14]

Causality of Component Selection:

  • Dual Catalysis: This reaction classically employs a dual-catalyst system. The palladium catalyst performs the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper reacts with the terminal alkyne to form a copper acetylide, which is a more potent nucleophile for the transmetalation step with the palladium center.[15]

  • Base/Solvent: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and neutralize the HX acid formed during the reaction. It can often be used as the solvent.

  • Copper-Free Variants: Concerns about copper contamination have led to the development of copper-free protocols.[16][17][18][19] These often require stronger bases and more specialized ligands but simplify purification.

Protocol: Copper-Catalyzed Di-alkynylation of this compound
  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 375 mg), dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg), and copper(I) iodide (CuI) (0.04 mmol, 8 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 10 mL) and triethylamine (TEA, 5 mL). To the stirred solution, add the terminal alkyne (2.5 mmol) via syringe.

  • Reaction Execution: Stir the reaction at room temperature. The reaction is often mildly exothermic. Monitor progress by TLC. For less reactive alkynes, gentle heating (40-50 °C) may be required. Completion is typically observed within 2-6 hours.[20]

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 15 mL) to remove copper salts, followed by a wash with brine (15 mL).

  • Purification: Dry the organic phase over MgSO₄, filter, and evaporate the solvent. Purify the product by flash column chromatography.

Coupling PartnerCatalyst SystemConditionsTypical Yield
Phenylacetylene (2.5 eq)PdCl₂(PPh₃)₂ / CuITEA/THF, RT, 4h>90%
Trimethylsilylacetylene (2.5 eq)PdCl₂(PPh₃)₂ / CuITEA/THF, RT, 2h>95%

Application Note III: Heck-Mizoroki Reaction

Application: The Heck reaction forms a C-C bond between an aryl halide and an alkene, providing access to substituted olefins like stilbenes and cinnamates.[21][22] These structures are prevalent in natural products and materials with interesting photophysical properties.

Causality of Component Selection:

  • Catalyst: Palladium(II) acetate is a common and cost-effective precatalyst that is reduced in situ. Phosphine-free conditions are often possible, especially with reactive aryl iodides, which simplifies the system.[23]

  • Base: A weak base like triethylamine or potassium carbonate is sufficient. Its role is to neutralize the HI generated in the final step of the catalytic cycle, regenerating the Pd(0) catalyst.

  • Solvent: A polar, aprotic solvent like DMF or NMP is typically required to facilitate the reaction, which often runs at higher temperatures.

Protocol: Heck Reaction with n-Butyl Acrylate
  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 375 mg), palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11 mg), and potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg).

  • Reagent Addition: Add N,N-dimethylformamide (DMF, 8 mL) and n-butyl acrylate (3.0 mmol, 425 µL).

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir for 16-24 hours.

  • Workup: Cool the reaction to room temperature and filter through a pad of Celite® to remove the palladium black and inorganic salts, washing the pad with ethyl acetate (20 mL).

  • Purification: Combine the filtrate and washes. Wash with water (3 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to isolate the di-substituted product.

Application Note IV: Buchwald-Hartwig Amination

Application: This is one of the most powerful methods for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[24] Its application is extensive in medicinal chemistry, where the aryl amine motif is a common pharmacophore.[25]

Causality of Component Selection:

  • Ligand (Critical): This reaction is highly dependent on the ligand. Simple phosphines like PPh₃ are generally ineffective. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[7][26] Their steric bulk promotes the formation of a monoligated L₁Pd(0) active species and accelerates the C-N bond-forming reductive elimination step, which is often the turnover-limiting step.[6]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine (or the amine-Pd complex) to form the crucial palladium-amido intermediate.[8]

  • Atmosphere: The L₁Pd(0) active species is highly oxygen-sensitive. Therefore, maintaining a strictly inert atmosphere is paramount for success.

Protocol: Mono-Amination with Morpholine
  • Reaction Setup (Glovebox Recommended): In a vial inside a glovebox, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg) and a bulky biaryl phosphine ligand like XPhos (0.03 mmol, 14.3 mg). Add anhydrous toluene (2 mL) and stir for 10 minutes to form the active catalyst.

  • Reagent Addition: To this catalyst solution, add this compound (1.0 mmol, 375 mg), morpholine (1.2 mmol, 105 µL), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Workup: After cooling, quench the reaction by adding water (10 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude material via flash column chromatography to obtain the desired N-aryl morpholine derivative.

Ligand FamilyKey FeatureApplication Scope
Buchwald Biaryl Phosphines (e.g., XPhos, RuPhos)[24]Sterically demanding and electron-richBroad scope for primary and secondary amines, including challenging substrates.
Hartwig Ferrocene-based Ligands (e.g., Josiphos)[27]Chiral backbone, robustEffective for a wide range of amines and aryl halides.

References

Application Note: Strategic Synthesis of Substituted Phenylacetylenes via Sonogashira Coupling with 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of substituted phenylacetylenes, a critical structural motif in pharmaceuticals, advanced materials, and natural products.[1] We focus on the strategic use of 1,3-diiodo-5-nitrobenzene as a versatile starting material in the palladium-copper co-catalyzed Sonogashira cross-coupling reaction. This application note details the underlying mechanistic principles, provides validated, step-by-step experimental protocols, and offers expert insights into reaction optimization, purification, and safety. The methodologies described herein are designed to be a robust resource for researchers aiming to construct complex molecular architectures with precision and efficiency.

Introduction: The Significance of Phenylacetylenes and the Strategic Advantage of this compound

Substituted phenylacetylenes are foundational building blocks in organic synthesis. Their rigid, linear geometry and rich electron density make them integral to the development of novel therapeutics, organic light-emitting diodes (OLEDs), and semiconducting polymers.[2] The Sonogashira cross-coupling reaction stands as the premier method for their synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide under mild conditions.[1][3][4]

The choice of the aryl halide is a critical determinant of reaction efficiency. Aryl iodides are superior substrates compared to bromides or chlorides due to the higher reactivity of the carbon-iodine bond, often permitting reactions to proceed at room temperature with high yields.[5][6] this compound, in particular, offers several strategic advantages:

  • Differential Reactivity: The two iodine atoms can be selectively functionalized, allowing for either mono- or di-alkynylation. This enables the sequential introduction of different alkyne fragments, leading to the synthesis of unsymmetrical diarylacetylenes.

  • Electronic Activation: The electron-withdrawing nitro group enhances the reactivity of the aryl iodide towards oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.

  • Synthetic Versatility: The nitro group itself can be a handle for further functionalization, such as reduction to an amine, providing a pathway to a diverse array of derivatives.

The Sonogashira Reaction: A Mechanistic Overview

The Sonogashira reaction proceeds via a dual catalytic cycle involving both palladium and copper catalysts.[5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The Dual Catalytic Cycle:
  • Palladium Cycle:

    • Oxidative Addition: An active Pd(0) species undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.[5][6]

    • Transmetalation: A copper(I) acetylide intermediate transfers the alkyne group to the Pd(II) complex.[5][6]

    • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[5]

  • Copper Cycle:

    • Acetylide Formation: Concurrently, a copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues related to the homocoupling of alkynes (Glaser coupling).[3]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 ArPdI Ar-Pd(II)L2-I Pd0->ArPdI Oxidative Addition (Ar-I) ArPdC_CR Ar-Pd(II)L2-C≡CR ArPdI->ArPdC_CR Transmetalation CuCCR Cu(I)-C≡CR ArPdC_CR->Pd0 Reductive Elimination (Ar-C≡CR) CuI Cu(I)X CuI->CuCCR + R-C≡CH - HX CuCCR->ArPdI caption Dual catalytic cycle of the Sonogashira reaction.

Caption: Dual catalytic cycle of the Sonogashira reaction.

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) for each reagent before use.[7] Palladium catalysts and copper iodide are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[7] Organic solvents are flammable and should be handled with care.[7]

Protocol 1: Synthesis of 1-Iodo-3-nitro-5-(phenylethynyl)benzene (Mono-alkynylation)

This protocol outlines the selective mono-functionalization of this compound.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 374.9 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).[8]

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 0.42 mL) to the flask via syringe.[8]

  • Add phenylacetylene (1.1 mmol, 0.12 mL) dropwise to the stirred solution at room temperature.[8]

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[8]

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 1,3-Bis(phenylethynyl)-5-nitrobenzene (Di-alkynylation)

This protocol details the double coupling reaction to synthesize symmetrical 1,3-bis(alkynyl)-5-nitrobenzenes.

Materials:

  • This compound

  • Phenylacetylene

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Anhydrous solvent (e.g., THF or DMF)

  • Base (e.g., Et₃N or Diisopropylethylamine - DIPEA)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line glassware

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and copper(I) iodide (5-10 mol%).[9]

  • Add the anhydrous solvent to dissolve the solids.[9]

  • Add phenylacetylene (2.2-2.5 eq) to the reaction mixture via syringe.[9]

  • Finally, add the base (3-4 eq).[9]

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to a temperature between 50-80 °C.[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate) three times.[9]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[9]

  • Purify the crude product by flash column chromatography.[9]

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Reaction (Stirring/Heating) setup->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end Final Product characterization->end caption General workflow for Sonogashira coupling.

Caption: General workflow for Sonogashira coupling.

Data Presentation: Typical Reaction Conditions and Yields

The following table summarizes representative reaction conditions for the synthesis of substituted phenylacetylenes using this compound. Yields are for isolated products and may require optimization for specific substrates.

EntryReactant 1 (equiv)Reactant 2 (equiv)Pd Catalyst (mol%)CuI (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1This compound (1.0)Phenylacetylene (1.1)PdCl₂(PPh₃)₂ (2)4Et₃N (3.0)THFRT385-95
2This compound (1.0)Phenylacetylene (2.2)PdCl₂(PPh₃)₂ (3)6DIPEA (4.0)DMF60675-90
31-Iodo-3-nitro-5-(phenylethynyl)benzene (1.0)4-Ethynylanisole (1.2)PdCl₂(PPh₃)₂ (2)4Et₃N (3.0)THFRT480-92

Troubleshooting and Expert Insights

  • Low or No Yield:

    • Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation and alkyne homocoupling (Glaser coupling).[9]

    • Reagent Quality: The quality of the palladium catalyst, copper iodide, and base is paramount. Use fresh or properly stored reagents. Old or impure materials can significantly hinder the reaction.[9]

    • Temperature and Time: If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.[9]

  • Formation of Side Products:

    • Glaser Coupling: The homocoupling of the terminal alkyne can be minimized by maintaining an oxygen-free environment and using the appropriate stoichiometry of the copper catalyst.[9]

    • Polymerization: Phenylacetylene and its derivatives can undergo polymerization, especially at higher temperatures.[10] Careful temperature control is essential.

Purification and Characterization

  • Purification: Flash column chromatography on silica gel is the most common method for purifying substituted phenylacetylenes. A gradient of hexane and a more polar solvent like ethyl acetate or dichloromethane is typically effective.

  • Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Conduct all manipulations of palladium catalysts, copper salts, and volatile organic compounds in a certified chemical fume hood.[11]

  • Waste Disposal: Dispose of all chemical waste, including residual palladium catalyst, in accordance with institutional and local regulations.[12]

  • Catalyst Handling: Palladium catalysts can be pyrophoric, especially after use when they may contain absorbed hydrogen.[12] Keep used catalysts wet and away from combustible materials.[12]

Conclusion

The Sonogashira cross-coupling of this compound with terminal alkynes is a highly efficient and versatile method for the synthesis of substituted phenylacetylenes. The protocols and insights provided in this application note offer a robust framework for researchers to successfully synthesize these valuable compounds. By understanding the underlying mechanism and paying careful attention to reaction conditions and safety, scientists can leverage this powerful reaction to advance their research in drug discovery, materials science, and beyond.

References

Introduction: The Strategic Importance of Nitro-Substituted Biaryls

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis of Biaryl Compounds from 1,3-Diiodo-5-nitrobenzene

Biaryl scaffolds are privileged structures in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[1] Their unique three-dimensional arrangement allows for precise interactions with biological targets. The introduction of a nitro group onto this scaffold further enhances its utility, serving as a versatile chemical handle for subsequent transformations into amines, anilines, and other functional groups critical for modulating a compound's pharmacological profile.[2][3]

This compound stands out as a particularly valuable starting material for constructing complex molecular architectures. Its C2-symmetric structure, punctuated by two reactive C-I bonds ortho to a deactivating nitro group, presents a unique platform for sequential or double cross-coupling reactions. This allows for the controlled, stepwise assembly of unsymmetrical or symmetrical tri-aryl systems, a significant advantage for researchers in medicinal chemistry and materials science.

This guide provides a comprehensive overview of the synthesis of biaryl compounds using this compound, with a primary focus on the robust and highly versatile Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and explain the rationale behind critical experimental choices to empower researchers to achieve efficient and reproducible results.

Pillar 1: Mechanistic Understanding of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is the preeminent method for forging C(sp²)–C(sp²) bonds, a distinction recognized by the 2010 Nobel Prize in Chemistry.[4] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6] The reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle.[7][8][9]

The catalytic cycle consists of three key steps:

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-iodine bond of this compound. This step forms a Pd(II) intermediate.[8]

  • Transmetalation : This is often the rate-determining step. The organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is critically dependent on the presence of a base.[8] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (Boronate Pathway) or reacts with the Pd(II) complex to form a more reactive intermediate (Hydroxide Pathway).[10][11][12]

  • Reductive Elimination : The two organic partners on the palladium center couple and are expelled, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8][10]

Suzuki_Miyaura_Cycle cluster_reactants pd0 Active Pd(0) Catalyst (LₙPd⁰) pdiix Ar-Pd(II)-I Intermediate pd0->pdiix Oxidative Addition (+ Ar-I) pdiir Ar-Pd(II)-Ar' Intermediate pdiix->pdiir Transmetalation (+ Activated Boronate) pdiir->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdiir->product boronate Ar'-B(OH)₃⁻ (Activated Boronate) ari This compound (Ar-I) boronic Arylboronic Acid (Ar'-B(OH)₂) + Base Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Substrates, Catalyst, Base) setup->reagents solvent 3. Add Degassed Solvent reagents->solvent reaction 4. Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup 5. Aqueous Workup (Quench & Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify product Pure Biaryl Product purify->product

References

Application Notes & Protocols: 1,3-Diiodo-5-nitrobenzene as a Versatile Building Block for Advanced Organic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides an in-depth technical guide on the strategic applications of 1,3-diiodo-5-nitrobenzene as a foundational building block in the synthesis of complex organic materials. We delve into its physicochemical properties, explore its reactivity in cornerstone cross-coupling reactions, and provide detailed, field-proven protocols for its use in Sonogashira and Suzuki-Miyaura couplings. Furthermore, we discuss its role in the rational design of macrocycles, polymers, and supramolecular assemblies, with a special focus on the principle of halogen bonding. This guide is intended for researchers, chemists, and material scientists engaged in the development of novel functional materials.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic compound whose unique substitution pattern makes it an exceptionally valuable precursor in organic synthesis. The molecule features two reactive C-I bonds positioned meta to each other, flanking a strongly electron-withdrawing nitro group (-NO₂). This specific arrangement imparts three key characteristics:

  • Dual Reaction Sites: The two iodine atoms serve as versatile handles for sequential or double cross-coupling reactions, enabling the construction of complex, multi-dimensional architectures from a single monomeric unit.

  • Modulated Reactivity: The inductive effect of the nitro group influences the reactivity of the C-I bonds, a factor that can be leveraged for selective transformations.

  • Supramolecular Potential: The electron-withdrawing nature of the nitro group polarizes the iodine atoms, creating a region of positive electrostatic potential (a σ-hole) on the outer side of the iodine. This makes them potent halogen bond donors , a critical feature for crystal engineering and the design of self-assembling materials.[1][2][3]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 57830-60-1[4][5][6]
Molecular Formula C₆H₃I₂NO₂[4][5]
Molecular Weight 374.90 g/mol [4][5]
Canonical SMILES C1=C(C=C(C=C1I)I)--INVALID-LINK--[O-][4][5]
Appearance Light brown to yellow crystalline solid[7]
Topological Polar Surface Area 45.8 Ų[4]
Safety Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]

Palladium-Catalyzed Cross-Coupling Reactions: Core Methodologies

The two C-I bonds in this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.[8] The higher reactivity of C-I bonds compared to C-Br or C-Cl bonds often allows for milder reaction conditions.[8]

The Sonogashira Coupling: Synthesizing Aryl-Alkynes

The Sonogashira reaction is a robust method for coupling terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds.[8][9][10] This reaction is fundamental for creating conjugated systems used in organic electronics, pharmaceuticals, and functional polymers.

The Sonogashira coupling operates through two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst.[9][11]

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition into the C-I bond of this compound.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne to form a more reactive copper acetylide intermediate.

  • Transmetalation & Reductive Elimination: The acetylide group is transferred from copper to the palladium complex (transmetalation). The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[11]

An inert atmosphere is critical to prevent oxidative side reactions, particularly the homocoupling of terminal alkynes (Glaser coupling), which can significantly reduce the yield of the desired cross-coupled product.[12]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination cuI Cu(I) cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Base reagents This compound (Ar-I) Terminal Alkyne (H-C≡CR) Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition pd_borane Ar-Pd(II)-Ar'(L₂) pd_complex->pd_borane Transmetalation (with Ar'-B(OH)₂ + Base) pd_borane->pd0 product Ar-Ar' pd_borane->product Reductive Elimination reagents This compound (Ar-I) Arylboronic Acid (Ar'-B(OH)₂) Base Macrocycle_Synthesis building_block This compound (I-Ar-I) coupling Double Cross-Coupling (e.g., Sonogashira or Suzuki) building_block->coupling linker Difunctional Linker (X-Linker-X) linker->coupling high_conc High Concentration coupling->high_conc Favors Intermolecular Reaction high_dil High Dilution coupling->high_dil Favors Intramolecular Reaction polymer Linear or Cross-linked Polymer [-Ar-Linker-] high_conc->polymer macrocycle Macrocycle high_dil->macrocycle

References

Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles from 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their synthesis remains a cornerstone of modern organic chemistry. This guide provides a detailed exploration of synthetic strategies for constructing these valuable compounds using 1,3-diiodo-5-nitrobenzene as a versatile starting material. The presence of two iodine atoms at the 1 and 3 positions, activated by a nitro group at the 5 position, offers a unique platform for sequential and diverse functionalization, leading to a range of heterocyclic scaffolds.

This document is intended for researchers, scientists, and professionals in drug development. It moves beyond simple procedural lists to provide in-depth explanations of the underlying chemical principles, justifying the selection of specific reagents and conditions. The protocols herein are designed to be robust and reproducible, forming a self-validating framework for practical application.

Core Synthetic Strategies

The strategic placement of two iodo-substituents and a nitro group on the benzene ring allows for a variety of synthetic transformations. The primary approaches discussed in this guide are:

  • Palladium-Catalyzed Cross-Coupling Reactions: Sequential or one-pot reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations to introduce necessary fragments before a final cyclization step.

  • Ullmann Condensation: A classic yet powerful method for forming carbon-nitrogen bonds, often employed for the synthesis of carbazoles and phenazines.

  • Reductive Cyclization: Utilizing the nitro group as a precursor to an amino group, which can then undergo intramolecular cyclization with a suitably placed functional group.

These strategies can be employed in a modular fashion, allowing for the creation of diverse libraries of nitrogen-containing heterocycles.

Section 1: Synthesis of Carbazoles via Sequential Suzuki Coupling and Palladium-Catalyzed Amination

Carbazoles are a prominent class of nitrogen-containing heterocycles with significant biological and electronic properties.[1][2] The following protocol details a two-step synthesis of a carbazole derivative from this compound, beginning with a site-selective Suzuki-Miyaura coupling, followed by an intramolecular Buchwald-Hartwig amination. The initial Suzuki coupling preferentially occurs at one of the iodo-positions, which can then be followed by the intramolecular C-N bond formation.

Rationale and Mechanistic Insights

The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[3] In the case of this compound, the two iodine atoms exhibit similar reactivity, but careful control of stoichiometry can favor mono-arylation. The subsequent intramolecular Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, which is a powerful tool for the synthesis of N-heterocyles. The nitro group is then reduced to an amine, which undergoes intramolecular cyclization to form the carbazole ring.

Workflow Diagram

Suzuki_Carbazole start This compound intermediate1 2-Aryl-1,3-diiodo-5-nitrobenzene Intermediate start->intermediate1 Suzuki Coupling (Arylboronic acid, Pd catalyst) intermediate2 2-Amino-6-aryl-iodobenzene intermediate1->intermediate2 Intramolecular Buchwald-Hartwig Amination product Nitro-Carbazole Derivative intermediate2->product Cyclization final_product Amino-Carbazole Derivative product->final_product Nitro Group Reduction

Caption: Synthesis of Carbazoles via Suzuki Coupling.

Detailed Experimental Protocol

Step 1: Mono-Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable phosphine ligand such as SPhos (0.1 eq).

  • Solvent and Base: Add anhydrous dioxane as the solvent, followed by an aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq).

  • Reaction Conditions: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, combine the mono-arylated product from Step 1 (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable ligand (e.g., XPhos, 0.05 eq).

  • Base and Solvent: Add a strong base such as sodium tert-butoxide (NaOtBu, 1.5 eq) and anhydrous toluene.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-120 °C. Monitor the reaction for the consumption of the starting material.

  • Work-up and Purification: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography to yield the carbazole product.

Parameter Step 1: Suzuki Coupling Step 2: Buchwald-Hartwig Amination
Catalyst Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos
Base K₂CO₃NaOtBu
Solvent Dioxane/H₂OToluene
Temperature 80-100 °C100-120 °C
Typical Yield 60-85%70-90%

Section 2: Synthesis of Phenazines via Ullmann Condensation

Phenazines are another important class of nitrogen-containing heterocycles known for their redox properties and biological activities.[4][5][6] The Ullmann condensation provides a direct route to the phenazine core by coupling this compound with a suitable 1,2-diaminobenzene derivative.[7][8]

Rationale and Mechanistic Insights

The Ullmann reaction is a copper-catalyzed nucleophilic aromatic substitution. In this synthesis, the two amino groups of the diamine sequentially displace the two iodo-substituents on the this compound ring in an intramolecular double N-arylation. The reaction is typically performed at high temperatures in the presence of a copper catalyst and a base.

Workflow Diagram

Ullmann_Phenazine start This compound product Nitro-Phenazine Derivative start->product Ullmann Condensation (CuI, Base) reagent 1,2-Diaminobenzene Derivative reagent->product

Caption: Synthesis of Phenazines via Ullmann Condensation.

Detailed Experimental Protocol
  • Reaction Setup: In a sealed tube, combine this compound (1.0 eq), the substituted 1,2-diaminobenzene (1.1 eq), copper(I) iodide (CuI, 0.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent: Add a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 140-160 °C for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into a large volume of water. The product will often precipitate and can be collected by filtration. If not, extract the aqueous mixture with ethyl acetate. Wash the organic extracts with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

Parameter Ullmann Condensation
Catalyst Copper(I) Iodide (CuI)
Base Potassium Carbonate (K₂CO₃)
Solvent DMF or DMSO
Temperature 140-160 °C
Typical Yield 40-75%

Section 3: Synthesis of Indoles via Sonogashira Coupling and Reductive Cyclization

Indole scaffolds are among the most important heterocycles in medicinal chemistry. A powerful strategy for their synthesis from this compound involves a Sonogashira coupling to introduce an alkyne, followed by reduction of the nitro group and subsequent cyclization.[9][10][11]

Rationale and Mechanistic Insights

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is used to install an alkyne side chain. The subsequent reduction of the nitro group to an amine can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.[12][13][14] The resulting amino group can then attack the alkyne in an intramolecular fashion, often promoted by a catalyst, to form the indole ring.

Workflow Diagram

Sonogashira_Indole start This compound intermediate1 Alkynyl-diiodo-nitrobenzene Intermediate start->intermediate1 Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst) intermediate2 Alkynyl-diiodo-aniline intermediate1->intermediate2 Nitro Group Reduction (e.g., SnCl2, H2/Pd) product Nitro-Indole Derivative intermediate2->product Intramolecular Cyclization

Caption: Synthesis of Indoles via Sonogashira Coupling.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Base: Add a solvent mixture of THF and a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA).

  • Reaction Conditions: Degas the mixture and stir at room temperature to 50 °C until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate. Purify by column chromatography.

Step 2: Reductive Cyclization

  • Reduction of Nitro Group: Dissolve the product from Step 1 in a suitable solvent like ethanol or ethyl acetate. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 eq) and heat to reflux. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.[14]

  • Cyclization: Once the reduction is complete (monitored by TLC), the cyclization may occur spontaneously upon heating or may require the addition of a catalyst (e.g., a gold or platinum salt) to facilitate the intramolecular hydroamination.

  • Work-up and Purification: After the cyclization is complete, neutralize the reaction mixture (if acidic reductants were used) and extract the product with an organic solvent. Dry, concentrate, and purify by column chromatography to obtain the indole derivative.

Parameter Step 1: Sonogashira Coupling Step 2: Reductive Cyclization
Catalyst Pd(PPh₃)₂Cl₂ / CuISnCl₂·2H₂O or H₂/Pd-C
Base TEA or DIPA-
Solvent THF/AmineEthanol or Ethyl Acetate
Temperature RT to 50 °CReflux
Typical Yield 70-95%50-80%

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of nitrogen-containing heterocycles. The strategic application of modern cross-coupling methodologies, classical condensation reactions, and reductive cyclization strategies opens up a vast chemical space for the discovery of new molecules with potential applications in medicine and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore these synthetic avenues.

References

Application Note: Selective Sonogashira Cross-Coupling of 2-bromo-1,3-diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the selective Sonogashira cross-coupling of 2-bromo-1,3-diiodo-5-nitrobenzene. The significant difference in reactivity between aryl iodides and aryl bromides under Sonogashira conditions allows for a highly chemoselective reaction. This guide details a procedure to selectively couple terminal alkynes at the two carbon-iodine (C-I) bonds while preserving the carbon-bromine (C-Br) bond. We will delve into the mechanistic rationale behind this selectivity, provide a step-by-step laboratory protocol, and offer insights into reaction optimization and troubleshooting. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science aiming to synthesize complex, poly-functionalized aromatic compounds.

Introduction and Scientific Rationale

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst under mild, basic conditions.[3] Its broad functional group tolerance makes it an indispensable tool in the synthesis of pharmaceuticals, natural products, and conjugated organic materials.[1][4]

A key feature of the Sonogashira reaction is its dependence on the nature of the halogen atom in the aryl halide. The reactivity trend for the oxidative addition step, often the rate-determining step, is I > Br > Cl.[5][6] This predictable reactivity hierarchy enables programmed, selective cross-coupling reactions on polyhalogenated aromatic substrates.

The substrate of interest, 2-bromo-1,3-diiodo-5-nitrobenzene, presents an excellent opportunity for selective functionalization. The two C-I bonds are significantly more reactive than the C-Br bond. By carefully controlling the reaction conditions, specifically by maintaining a mild temperature (room temperature), we can achieve a double alkynylation exclusively at the iodo-substituted positions, yielding a 1-bromo-2,6-di(alkynyl)-4-nitrobenzene core, a versatile building block for further chemical elaboration. The presence of the electron-withdrawing nitro group can further facilitate the initial oxidative addition of the palladium catalyst to the aryl iodide bonds.[7]

Catalytic Mechanism: The Basis for Chemoselectivity

The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[8][9] Understanding these cycles is critical to appreciating the reaction's selectivity.

  • Palladium Cycle:

    • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) intermediate, [Ar-Pd(II)-X]. This is the selectivity-determining step; the C-I bond, being weaker and more polarizable, reacts much faster than the C-Br bond.[6]

    • Transmetalation: A copper acetylide species (Cu-C≡CR), formed in the copper cycle, transfers its alkynyl group to the palladium center, displacing the halide and forming an [Ar-Pd(II)-C≡CR] complex.

    • Reductive Elimination: This intermediate undergoes reductive elimination to yield the final product (Ar-C≡CR) and regenerate the active Pd(0) catalyst, which re-enters the cycle.

  • Copper Cycle:

    • Acid-Base Reaction: The amine base deprotonates the terminal alkyne (H-C≡CR) to form an acetylide anion.

    • Copper Acetylide Formation: The acetylide reacts with the copper(I) salt (e.g., CuI) to form the key copper(I) acetylide intermediate (Cu-C≡CR), which is the active species for the transmetalation step.[9]

The reaction's high selectivity for the C-I bonds in 2-bromo-1,3-diiodo-5-nitrobenzene is achieved by leveraging the kinetic difference in the oxidative addition step. At room temperature, the activation energy for the C-I bond cleavage by Pd(0) is readily overcome, while the stronger C-Br bond remains largely unreactive.

Experimental Workflow Diagram

G cluster_prep I. Reaction Setup cluster_reaction II. Reaction cluster_workup III. Work-up & Isolation cluster_purify IV. Purification A 1. Add Aryl Halide, PdCl₂(PPh₃)₂, CuI to Flask B 2. Seal, Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvent & Amine Base B->C D 4. Add Terminal Alkyne via Syringe C->D E 5. Stir at Room Temperature D->E F 6. Monitor by TLC or GC/MS (Target: Disappearance of Starting Material) E->F G 7. Dilute with Solvent (e.g., Ethyl Acetate) F->G H 8. Filter through Celite® G->H I 9. Wash Filtrate with aq. NH₄Cl, then Brine H->I J 10. Dry Organic Layer (Na₂SO₄), Filter & Concentrate I->J K 11. Purify by Flash Column Chromatography J->K L 12. Characterize Pure Product (NMR, MS, etc.) K->L

Caption: Experimental workflow for the selective Sonogashira coupling.

Detailed Experimental Protocol

This protocol details the selective double alkynylation of 2-bromo-1,3-diiodo-5-nitrobenzene.

4.1. Materials and Reagents

  • 2-bromo-1,3-diiodo-5-nitrobenzene

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Solvent: Anhydrous, degassed Tetrahydrofuran (THF)

  • Base: Anhydrous, degassed Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Saturated aqueous Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

  • Inert Gas (Argon or high-purity Nitrogen)

4.2. Equipment

  • Schlenk flask or round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas line (Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

  • TLC plates and developing chamber

4.3. Reaction Setup and Procedure

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-1,3-diiodo-5-nitrobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Seal the flask with a septum, and carefully evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent catalyst deactivation and the oxidative homocoupling of the alkyne (Glaser coupling).[6]

  • Using a syringe, add anhydrous, degassed THF (see table for volume) followed by anhydrous, degassed triethylamine (3.0 eq). Stir the mixture for 5 minutes to allow for dissolution and catalyst pre-activation.

  • Slowly add the terminal alkyne (2.2 eq) dropwise via syringe over 5-10 minutes. A slight exotherm may be observed.

  • Stir the reaction mixture vigorously at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS. The reaction is typically complete within 4-12 hours, as indicated by the consumption of the starting aryl halide.

Note on Selectivity: For mono-alkynylation, the reaction can be attempted using ~1.0 equivalent of the alkyne at a lower temperature (e.g., 0 °C to RT), though a mixture of starting material, mono- and di-coupled products is likely. Careful monitoring and immediate quenching upon consumption of the starting material would be required.

4.4. Work-up and Purification

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Filter the reaction mixture through a short pad of Celite® to remove the catalyst residues and insoluble salts. Wash the pad with additional ethyl acetate.[5]

  • Transfer the combined filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl (this helps remove copper salts) and then with brine.[6]

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

  • The resulting crude residue should be purified by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 1-bromo-2,6-di(alkynyl)-4-nitrobenzene product.[5]

Reagent Quantities and Reaction Parameters

The following table provides example quantities for a 1 mmol scale reaction using phenylacetylene as the coupling partner.

Parameter Value / Reagent Quantity (1 mmol scale) Molar Eq. Notes
Substrate 2-bromo-1,3-diiodo-5-nitrobenzene480.7 mg1.0The limiting reagent.
Alkyne Phenylacetylene224.7 mg (0.24 mL)2.2A slight excess ensures complete di-alkynylation.
Pd Catalyst PdCl₂(PPh₃)₂21.1 mg0.03 (3 mol%)A standard catalyst loading.
Cu Co-catalyst Copper(I) Iodide (CuI)9.5 mg0.05 (5 mol%)Essential for the copper cycle.
Base Triethylamine (Et₃N)303.6 mg (0.42 mL)3.0Acts as base and acid scavenger.
Solvent Anhydrous, Degassed THF5 - 10 mL-Ensure solvent is free of oxygen and water.
Temperature Room Temperature (20-25 °C)--Crucial for maintaining selectivity for C-I bonds.
Atmosphere Argon or Nitrogen--Prevents catalyst degradation and side reactions.
Time 4 - 12 hours--Monitor by TLC for completion.

Visualizing the Selective Reaction

Caption: Selective double Sonogashira coupling at the C-I positions.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Impure or wet reagents/solvents.3. Insufficiently strong base.1. Ensure a rigorously inert atmosphere; degas solvents thoroughly.2. Use freshly purified reagents and anhydrous solvents.3. Use a stronger amine base like DIPA if Et₃N is ineffective.
Significant Homocoupling Presence of oxygen promoting Glaser coupling.1. Improve inert atmosphere technique (degas longer, ensure no leaks).2. Consider a copper-free Sonogashira protocol, though this may require different ligands and higher temperatures.
Reaction Stalls Catalyst has decomposed over the reaction time.Add a second small portion of the palladium catalyst to the reaction mixture.
Difficult Purification Copper salts co-eluting with the product.Ensure the aqueous NH₄Cl wash is performed thoroughly during work-up. Multiple washes may be necessary.

Safety Precautions

  • Reagents: Palladium compounds, copper salts, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Atmosphere: Exercise caution when working with vacuum and pressurized gas lines for creating an inert atmosphere.

  • Waste: Dispose of all chemical waste according to institutional safety guidelines. Heavy metal waste (palladium, copper) should be collected separately.

References

Application Notes and Protocols for the Use of 1,3-Diiodo-5-nitrobenzene in the Synthesis of Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Strategic Approach to Functional MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline, porous materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework. While 1,3-diiodo-5-nitrobenzene is not directly employed as a linker in MOF synthesis due to the lack of coordinating functional groups, its diiodo and nitro functionalities make it a valuable precursor for the synthesis of bespoke linkers. The iodo groups are amenable to a variety of cross-coupling reactions, allowing for the introduction of coordinating moieties such as carboxylates, while the nitro group can impart desirable properties to the final MOF, such as enhanced gas adsorption or catalytic activity.

This guide provides a comprehensive overview and detailed protocols for a two-stage process: the synthesis of a dicarboxylic acid linker from this compound, and the subsequent use of this linker in the solvothermal synthesis of a Metal-Organic Framework. The protocols are designed to be self-validating, with explanations for key experimental choices, and are supported by data from analogous systems in the scientific literature.

Part 1: Synthesis of 5-Nitro-1,3-benzenedicarboxylic acid from this compound

The conversion of the iodo groups of this compound into carboxylic acid functionalities can be achieved through a palladium-catalyzed double Sonogashira coupling reaction followed by oxidation. This approach offers a high degree of control and is tolerant to the nitro group.

Protocol 1: Double Sonogashira Coupling of this compound

This protocol describes the palladium- and copper-cocatalyzed cross-coupling of this compound with a terminal alkyne bearing a protected carboxylic acid precursor, such as trimethylsilylacetylene.

Materials:

  • This compound

  • Trimethylsilylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line and glassware

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous THF (20 mL) and triethylamine (5 mL) via syringe.

  • To the stirred solution, add trimethylsilylacetylene (2.5 mmol) dropwise via syringe.

  • Heat the reaction mixture to 65 °C and stir for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the di-alkynylated product.

Protocol 2: Oxidative Cleavage to 5-Nitro-1,3-benzenedicarboxylic acid

The terminal alkyne groups are oxidatively cleaved to carboxylic acids using a strong oxidizing agent like potassium permanganate.

Materials:

  • Di-alkynylated product from Protocol 1

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the di-alkynylated product (1.0 mmol) in a mixture of acetone (30 mL) and water (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add powdered potassium permanganate (4.0 mmol) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture and wash the precipitate with water.

  • Combine the filtrates and acidify with concentrated HCl to a pH of 1-2.

  • The desired 5-nitro-1,3-benzenedicarboxylic acid will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Linker_Synthesis start This compound step1 Double Sonogashira Coupling (Pd(PPh₃)₄, CuI, TMS-acetylene, TEA, THF) start->step1 intermediate Di-alkynyl Intermediate step1->intermediate step2 Oxidative Cleavage (KMnO₄, Acetone/H₂O then HCl) intermediate->step2 product 5-Nitro-1,3-benzenedicarboxylic acid step2->product

Caption: Synthetic workflow for the preparation of the dicarboxylic acid linker.

Part 2: Synthesis of a Nitro-Functionalized Metal-Organic Framework

The synthesized 5-nitro-1,3-benzenedicarboxylic acid (5-NO₂-H₂BDC) can be used as a linker to construct a variety of MOFs. This section details a general solvothermal protocol for the synthesis of a gadolinium-based MOF, analogous to those reported in the literature with 5-nitroisophthalate.[1]

Protocol 3: Solvothermal Synthesis of a Gd-(5-NO₂-BDC) MOF

Materials:

  • 5-Nitro-1,3-benzenedicarboxylic acid (5-NO₂-H₂BDC)

  • Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 5-NO₂-H₂BDC (0.25 mmol) and Gd(NO₃)₃·6H₂O (0.25 mmol) in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a preheated oven at 120 °C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature naturally.

  • Collect the crystalline product by filtration or decantation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules from the pores.

  • Dry the product under vacuum at 80 °C for 12 hours to obtain the activated MOF.

MOF_Synthesis cluster_reactants Reactants cluster_process Solvothermal Synthesis cluster_product Product Formation & Activation linker 5-Nitro-1,3-benzenedicarboxylic acid reaction Mixing and Sonication linker->reaction metal Gd(NO₃)₃·6H₂O metal->reaction solvent DMF solvent->reaction heating Heating at 120°C for 72h in Autoclave reaction->heating assembly Self-Assembly into Crystalline MOF heating->assembly washing Washing with DMF and Ethanol assembly->washing activation Drying under Vacuum at 80°C washing->activation final_mof Activated Gd-(5-NO₂-BDC) MOF activation->final_mof

References

Application Notes and Protocols: Strategic Functionalization of 1,3-Diiodo-5-nitrobenzene at the Nitro Group

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Diiodo-5-nitrobenzene is a valuable and highly functionalized aromatic building block in synthetic organic chemistry.[1][2] Its unique substitution pattern, featuring two sterically accessible iodine atoms and a versatile nitro group, offers a rich platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group, combined with the potential for cross-coupling at the iodo-positions, makes this molecule a cornerstone for the synthesis of novel pharmaceuticals, agrochemicals, and materials. This application note provides a comprehensive guide to the strategic functionalization of this compound, with a primary focus on transformations originating from the nitro moiety. We will explore the critical reduction of the nitro group to the corresponding aniline and subsequent derivatizations, offering detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles: The Nitro Group as a Synthetic Linchpin

The nitro group in this compound serves as a masked amino group, providing a strategic entry point for a diverse array of chemical transformations. The primary and most crucial step in functionalizing this position is its reduction to 3,5-diiodoaniline. The choice of reducing agent is paramount to ensure the chemoselective reduction of the nitro group without compromising the sensitive iodo-substituents, which are susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.[3][4]

Chemoselective Reduction of this compound

The primary challenge in the reduction of this compound is to achieve high conversion to the corresponding aniline while preserving the carbon-iodine bonds. Several methods have proven effective for this transformation, with the choice of reagent often depending on the scale of the reaction, functional group tolerance of other substituents (if any), and desired work-up conditions.

Experimental Protocols

Protocol 1: Tin(II) Chloride Mediated Reduction of this compound

This protocol utilizes tin(II) chloride dihydrate, a mild and highly effective reagent for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[5][6]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq)

  • Ethanol (or Ethyl Acetate)

  • Saturated Sodium Bicarbonate Solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and ethanol (or ethyl acetate) to form a stirrable suspension.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice.

  • Basify the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8. This will precipitate tin salts.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with the extraction solvent (DCM or ethyl acetate).

  • Transfer the filtrate to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent in vacuo to afford crude 3,5-diiodoaniline.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Expected Outcome: This procedure typically provides 3,5-diiodoaniline in good to excellent yields (85-95%).

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Physical Form
This compoundC₆H₃I₂NO₂374.9057830-60-1Solid
3,5-DiiodoanilineC₆H₅I₂N344.9235122-96-4Solid

Visualization of Synthetic Pathways

The following diagram illustrates the pivotal reduction of this compound and subsequent exemplary functionalizations of the resulting 3,5-diiodoaniline.

functionalization_pathway start This compound aniline 3,5-Diiodoaniline start->aniline   Reduction (e.g., SnCl₂, Fe/HCl) diazonium 3,5-Diiodobenzenediazonium Salt aniline->diazonium   Diazotization (NaNO₂, aq. acid) amide N-(3,5-Diiodophenyl)acetamide aniline->amide   N-Acylation (e.g., Ac₂O, Py) alkylamine N-Alkyl-3,5-diiodoaniline aniline->alkylamine   N-Alkylation (e.g., R-X, base) phenol 3,5-Diiodophenol diazonium->phenol   H₂O, Δ fluorobenzene 1-Fluoro-3,5-diiodobenzene diazonium->fluorobenzene   HBF₄, Δ (Schiemann) azide 1-Azido-3,5-diiodobenzene diazonium->azide   NaN₃

Caption: Synthetic routes from this compound.

Further Functionalization of 3,5-Diiodoaniline

The synthesis of 3,5-diiodoaniline opens a gateway to a multitude of further chemical modifications at the newly introduced amino group.

Diazotization and Sandmeyer-Type Reactions

The primary amine of 3,5-diiodoaniline can be readily converted to a diazonium salt, a versatile intermediate for introducing a wide range of substituents.

  • Protocol 2: Diazotization of 3,5-Diiodoaniline and Subsequent Hydrolysis to 3,5-Diiodophenol

    Materials:

    • 3,5-Diiodoaniline (1.0 eq)

    • Concentrated Sulfuric Acid

    • Sodium Nitrite (NaNO₂) (1.1 eq)

    • Water

    • Ice

    Procedure:

    • In a beaker, dissolve 3,5-diiodoaniline in a mixture of water and concentrated sulfuric acid, cooling to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

    • To effect hydrolysis, slowly add the diazonium salt solution to a flask of boiling water.

    • The resulting phenol will often precipitate or can be extracted with an organic solvent after cooling.

    • Purify the crude 3,5-diiodophenol by column chromatography or recrystallization.

N-Acylation and N-Alkylation

The amino group of 3,5-diiodoaniline can be easily acylated or alkylated to introduce further diversity.

  • Protocol 3: N-Acetylation of 3,5-Diiodoaniline

    Materials:

    • 3,5-Diiodoaniline (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Pyridine (as solvent or catalyst)

    • Dichloromethane (DCM)

    Procedure:

    • Dissolve 3,5-diiodoaniline in DCM or pyridine.

    • Add acetic anhydride and stir the reaction at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute HCl (if pyridine is used as a solvent), saturated sodium bicarbonate, and brine.

    • Dry the organic layer and concentrate to yield N-(3,5-diiodophenyl)acetamide.

Experimental Workflow Visualization

experimental_workflow cluster_reduction Nitro Group Reduction cluster_diazotization Diazotization & Derivatization start_reduction 1. Reaction Setup: This compound, SnCl₂·2H₂O, Ethanol reflux 2. Reflux (Monitor by TLC) start_reduction->reflux workup 3. Quench with Ice, Basify with NaHCO₃ reflux->workup filtration 4. Filter Tin Salts workup->filtration extraction 5. Extraction filtration->extraction purification 6. Purification extraction->purification product_aniline 3,5-Diiodoaniline purification->product_aniline start_diazotization 1. Dissolve 3,5-Diiodoaniline in aq. Acid (0-5 °C) diazotization_step 2. Add NaNO₂ Solution start_diazotization->diazotization_step derivatization 3. React with Nucleophile (e.g., H₂O, HBF₄, NaN₃) diazotization_step->derivatization product_derivatized Functionalized Product derivatization->product_derivatized

Caption: General experimental workflow for key transformations.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through clear checkpoints and analytical monitoring. The progress of each reaction should be meticulously monitored by Thin Layer Chromatography (TLC) against the starting material and a reference standard of the product, if available. The identity and purity of the synthesized compounds, such as 3,5-diiodoaniline, should be unequivocally confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected spectroscopic data should be compared with literature values or predicted spectra to validate the experimental outcome.

Conclusion

The functionalization of this compound at the nitro group is a powerful strategy for the synthesis of highly substituted aromatic compounds. The chemoselective reduction to 3,5-diiodoaniline is a robust and high-yielding transformation that provides a versatile intermediate for a wide array of subsequent reactions. The protocols and principles outlined in this application note offer a reliable foundation for researchers and drug development professionals to explore the rich chemistry of this valuable building block.

References

Selective cross-coupling at the iodine positions of 1,3-diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Regioselective Synthesis: Selective Cross-Coupling at the Iodine Positions of 1,3-Diiodo-5-Nitrobenzene

Abstract

This compound is a pivotal substrate in synthetic chemistry, offering two reactive sites for the strategic construction of complex, multi-substituted aromatic compounds. The primary challenge in its functionalization lies in achieving selective mono-substitution, leaving one carbon-iodine bond available for subsequent transformations. This guide provides an in-depth exploration of the principles and protocols for controlling selectivity in palladium-catalyzed cross-coupling reactions—specifically Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig amination—at one of the two identical iodine positions. By delving into the mechanistic underpinnings of catalyst and ligand control, this document serves as a comprehensive resource for researchers aiming to leverage this versatile building block in pharmaceutical, materials science, and agrochemical development.

The Principle of Selectivity in Dihaloarenes

The selective functionalization of a dihalogenated arene, where both halogens are identical, is not governed by intrinsic substrate reactivity but rather by the kinetics of the catalytic cycle.[1] The outcome—mono- versus di-substitution—is determined by a competition between two pathways following the first cross-coupling event.[2]

  • Path A (Mono-functionalization): The palladium(0) catalyst dissociates from the mono-substituted product, re-entering the catalytic cycle to react with another molecule of the diiodo-starting material.

  • Path B (Di-functionalization): The palladium(0) catalyst remains associated with the mono-substituted product and proceeds with a second, intramolecular oxidative addition at the remaining C-I bond.[2][3]

Controlling this competition is paramount. The choice of palladium catalyst, and particularly the ancillary ligands, is the primary tool for steering the reaction toward the desired mono-coupled product.[4] Bulky ligands, for example, can sterically inhibit the catalyst from remaining bound to the mono-substituted product or from performing the second oxidative addition, thereby promoting its release and favoring mono-functionalization.[2][5] Solvent choice and the nature of halide byproducts can also play a crucial, albeit more subtle, role in influencing this selectivity.[5][6]

Catalytic_Cycle_Selectivity pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (Pd-II) substrate This compound substrate->oa_complex Oxidative Addition transmetalation Transmetalation (R-M) oa_complex->transmetalation re_complex Reductive Elimination Complex transmetalation->re_complex mono_product Mono-coupled Product + Pd(0)L_n re_complex->mono_product Reductive Elimination mono_product->pd0 Path A: Dissociation (Favored by bulky ligands) second_oa Second Oxidative Addition mono_product->second_oa di_product Di-coupled Product second_oa->di_product Second Coupling

Figure 1: Competing pathways in the cross-coupling of this compound.

Selective Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety onto the aromatic core. This transformation is invaluable for creating rigid structural motifs and precursors for more complex heterocyclic systems.

Application Note: Achieving Mono-alkynylation

Selective mono-alkynylation of this compound is highly achievable. The key is often catalyst control, where the choice of palladium source and ligands dictates the outcome.[7][8] While traditional Sonogashira conditions employ a copper(I) co-catalyst, its presence can lead to undesired alkyne homocoupling (Glaser coupling).[9] Modern protocols have been developed that are copper-free, mitigating this side reaction.[9] The reaction typically proceeds preferentially at one C-I bond due to steric hindrance and catalyst kinetics, often providing the mono-coupled product in high yield without significant formation of the di-substituted analog.[10]

Protocol: Selective Mono-Sonogashira Coupling

This protocol describes the selective coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal Alkyne (e.g., Phenylacetylene)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., THF or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv).

  • Add Pd(PPh₃)₄ (0.03 equiv) and CuI (0.06 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous THF (or Toluene) to dissolve the solids.

  • Add the terminal alkyne (1.1 equiv) via syringe.

  • Add the amine base (e.g., TEA, 3.0 equiv) via syringe.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) and monitor by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Scientist's Notes (Rationale):

  • Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source. The use of a monodentate phosphine ligand is often sufficient for high selectivity in Sonogashira couplings.[7][8]

  • Base: The amine base is crucial for deprotonating the terminal alkyne and neutralizing the HI generated during the reaction.

  • Inert Atmosphere: Essential to prevent oxidative degradation of the Pd(0) catalyst and to suppress the oxidative Glaser homocoupling of the alkyne.[9]

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Effective Pd(0) source for Sonogashira reactions.
Co-catalyst CuIActivates the alkyne towards transmetalation.
Base TriethylamineActs as both a base and a solvent in some cases.
Solvent THF / TolueneGood solubility for reactants and intermediates.
Stoichiometry ~1.1 equiv AlkyneA slight excess ensures full conversion of the limiting reagent.
Temperature Room Temp to 50°CMild conditions often suffice, minimizing side reactions.

Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for C-C bond formation, coupling an organoboron reagent with an organic halide.

Application Note: Controlling Mono-arylation

For substrates like this compound, achieving high selectivity for mono-arylation over di-arylation is a significant challenge. The outcome is highly dependent on the steric properties of the catalyst system.[2] The use of bulky ancillary ligands on the palladium center is a proven strategy to disfavor the second oxidative addition step, thereby promoting the formation of the mono-arylated product.[5] The choice of base and solvent system can also fine-tune this selectivity.[6]

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents 2. Reagent Addition (Diiodoarene, Boronic Acid, Catalyst, Base, Solvent) setup->reagents reaction 3. Heating & Monitoring (TLC / GC-MS) reagents->reaction workup 4. Aqueous Workup (Quench, Extract, Wash) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Characterization (NMR, MS) purify->analysis

Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Selective Mono-Suzuki Coupling

This protocol is designed to favor the mono-arylated product by using a sterically demanding catalyst system.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Bulky phosphine ligand (e.g., XPhos or SPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • In a separate vial, pre-form the catalyst by mixing Pd(OAc)₂ (0.02 equiv) and the bulky ligand (e.g., XPhos, 0.04 equiv) in a small amount of the reaction solvent.

  • Evacuate and backfill the Schlenk flask with inert gas three times.

  • Add the solvent system (e.g., Toluene/Water 10:1) to the flask.

  • Add the pre-formed catalyst solution to the reaction mixture.

  • Heat the reaction to 80-100 °C with vigorous stirring. Monitor progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Scientist's Notes (Rationale):

  • Ligand Choice: The use of a bulky, electron-rich phosphine ligand like XPhos is critical. Its size sterically hinders the formation of a palladium complex at the second iodine position after the first coupling has occurred.[2]

  • Base: K₃PO₄ is a moderately strong base that is effective in Suzuki couplings and generally shows good functional group tolerance.

  • Solvent: A biphasic system like Toluene/Water is common, facilitating the transfer of the boronic acid (as borate) to the organic phase for transmetalation.

Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed C-N bond-forming reaction, enabling the synthesis of aryl amines from aryl halides.[11]

Application Note: Challenges in Mono-amination

Selectively forming a mono-aminated product from this compound requires careful control of reaction conditions. The reaction proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12] Similar to Suzuki coupling, catalyst selection is key. Modern generations of Buchwald-Hartwig catalysts, often employing highly bulky and specialized phosphine or N-heterocyclic carbene (NHC) ligands, are designed to promote efficient coupling under mild conditions, which can also be leveraged to control selectivity.[13] Stoichiometric control (using ~1.0 equivalent of the amine) is often necessary but not always sufficient to prevent di-amination.

Protocol: Selective Mono-Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Morpholine or a primary aniline)

  • Palladium pre-catalyst (e.g., G3-XPhos Palladacycle) or a combination of Pd₂(dba)₃ and a bulky ligand (e.g., RuPhos)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS)

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

  • Glovebox or Schlenk line technique

  • Sealed reaction vial

Procedure:

  • Inside a glovebox, add this compound (1.0 equiv), the palladium pre-catalyst (0.01-0.02 equiv), and the base (NaOt-Bu, 1.4 equiv) to a reaction vial.

  • Add the anhydrous solvent (e.g., Toluene).

  • Add the amine (1.1-1.2 equiv).

  • Seal the vial tightly and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by LC-MS or GC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄ and concentrate.

  • Purify by column chromatography.

Scientist's Notes (Rationale):

  • Pre-catalyst: Using a well-defined pre-catalyst like a G3-Palladacycle ensures efficient generation of the active Pd(0) species and offers high reactivity, allowing for lower catalyst loadings and milder conditions.[12]

  • Base: A strong base like NaOt-Bu is required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[12] Note that some functional groups are incompatible with strong bases.[11]

  • Amine Stoichiometry: Keeping the amine close to stoichiometric (1.1-1.2 equiv) is a primary strategy to disfavor the second amination event.

Sequential Cross-Coupling: A Strategy for Unsymmetric Products

The true synthetic power of selective mono-functionalization is realized when the remaining C-I bond is utilized in a second, different cross-coupling reaction. This sequential approach allows for the modular and highly convergent synthesis of complex, unsymmetrically substituted 1,3,5-trisubstituted nitrobenzene derivatives.

Sequential_Coupling start This compound step1 Step 1: Selective Sonogashira (e.g., with Phenylacetylene) start->step1 intermediate Mono-alkynylated Intermediate step1->intermediate step2 Step 2: Selective Suzuki Coupling (e.g., with Arylboronic Acid) intermediate->step2 final_product Unsymmetric Product step2->final_product

Figure 3: Logical workflow for a sequential Sonogashira/Suzuki cross-coupling strategy.

References

Application Notes and Protocols for the Synthesis of Nitro-Terminated Dendrimers using 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This guide provides a comprehensive framework for the synthesis of well-defined, nitro-terminated dendrimers utilizing 1,3-diiodo-5-nitrobenzene as a core building block. We present a detailed protocol based on a convergent synthetic strategy, employing the robust and efficient Palladium-catalyzed Sonogashira cross-coupling reaction. This document is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices. The resulting dendrimers, featuring a versatile nitro functional group at their core, serve as valuable platforms for further modification and conjugation in fields such as targeted drug delivery, diagnostics, and advanced materials science.

Introduction: The Strategic Advantage of this compound in Dendrimer Synthesis

Dendrimers are nanosized, hyperbranched macromolecules with a precisely controlled architecture, consisting of a central core, interior branching layers (generations), and a high density of surface functional groups.[1][2] Their monodisperse and well-defined nature makes them ideal candidates for a wide range of biomedical applications, including drug delivery, gene therapy, and medical imaging.[3][4][5][6]

The choice of the core molecule is critical as it dictates the initial branching multiplicity and embeds a specific functionality at the heart of the dendrimer. This compound is a particularly strategic core for several reasons:

  • Orthogonal Reactivity: The two iodo-substituents provide reactive handles for C-C bond formation, allowing for the symmetrical attachment of dendritic wedges (dendrons).

  • Robust Coupling Chemistry: The aryl-iodide bonds are highly reactive in Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, ensuring high yields and reaction efficiency.[7]

  • Embedded Functionality: The nitro group is a versatile functional handle. It is relatively inert during the Sonogashira coupling but can be readily reduced to an amine post-synthesis.[8] This resulting aniline core can then be used for conjugation to bioactive molecules, imaging agents, or other polymers.

This application note details a convergent synthesis, where pre-synthesized dendrons are attached to the central core in the final step. This approach generally allows for easier purification and results in a more structurally perfect final dendrimer compared to divergent methods.[1][9][10]

Synthetic Strategy: A Convergent Approach via Sonogashira Coupling

The overall strategy involves two primary stages: the synthesis of a dendron with a terminal alkyne at its focal point, and the subsequent coupling of two of these dendrons to the this compound core. The Sonogashira reaction is exceptionally well-suited for this purpose, as it facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne under mild conditions.[7][11]

The catalytic cycle, driven by a palladium complex and a copper(I) co-catalyst, ensures high specificity and efficiency, which are paramount for preventing the formation of defect-ridden structures that can complicate purification and compromise the material's performance.[12][13]

G cluster_0 Stage 1: Dendron Synthesis cluster_1 Stage 2: Core Coupling cluster_2 Post-Synthesis Dendron Synthesis of Alkyne-Focal Fréchet-Type Dendron Coupling Palladium-Catalyzed Sonogashira Coupling Dendron->Coupling 2 Equivalents Core This compound (Core) Core->Coupling 1 Equivalent Product Generation-1 (G1) Nitro-Terminated Dendrimer Coupling->Product Purification Purification (Column Chromatography / Dialysis) Product->Purification Characterization Characterization (NMR, MS, FTIR) Purification->Characterization

Figure 1: Convergent synthesis workflow for a G1 nitro-terminated dendrimer.

Detailed Experimental Protocol: Synthesis of a G1 Nitro-Terminated Dendrimer

This protocol describes the synthesis of a first-generation (G1) dendrimer by coupling two equivalents of a first-generation Fréchet-type dendron, [G1]-alkyne, to the this compound core.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of Pd(PPh₃)₂Cl₂ and CuI is used. The palladium complex is the primary catalyst for the cross-coupling cycle, while CuI acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[12]

  • Base and Solvent: Triethylamine (TEA) serves a dual role as the base, deprotonating the terminal alkyne, and as a solvent. THF is used as a co-solvent to ensure complete dissolution of all reactants.

  • Inert Atmosphere: The reaction is performed under an inert atmosphere (Argon) to prevent oxidative side reactions and deactivation of the palladium catalyst.

Part A: Materials and Reagents
ReagentSupplierCAS NumberNotes
This compoundSigma-Aldrich6937-01-5Core molecule
[G1]-Alkyne Dendron*SynthesizedN/A3,5-Bis(benzyloxy)phenylacetylene or similar alkyne-focal dendron
Dichlorobis(triphenylphosphine)palladium(II)Sigma-Aldrich13965-03-2Catalyst
Copper(I) Iodide (CuI)Sigma-Aldrich7681-65-4Co-catalyst
Triethylamine (TEA)Sigma-Aldrich121-44-8Anhydrous, distilled before use
Tetrahydrofuran (THF)Sigma-Aldrich109-99-9Anhydrous, distilled from sodium/benzophenone
Argon Gas (Ar)Local Supplier7440-37-1High purity (99.998%)

Note: The synthesis of the [G1]-alkyne dendron is a prerequisite. Fréchet-type dendrons are commonly synthesized from 3,5-dihydroxybenzyl alcohol and propargyl bromide.

Part B: Step-by-Step Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and an argon inlet, add this compound (1.0 mmol, 374.9 mg).

    • Add the [G1]-alkyne dendron (2.1 mmol, slight excess to ensure complete reaction).

    • Add dichlorobis(triphenylphosphine)palladium(II) (0.05 mmol, 35.1 mg, 5 mol%) and copper(I) iodide (0.10 mmol, 19.0 mg, 10 mol%).

  • Solvent Addition and Degassing:

    • Add anhydrous THF (20 mL) and anhydrous TEA (10 mL) via cannula under a positive pressure of argon.

    • Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes while stirring. This step is critical to remove dissolved oxygen.

  • Reaction Execution:

    • After degassing, heat the reaction mixture to 60 °C using an oil bath.

    • Maintain the reaction at this temperature under a positive argon atmosphere for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting this compound spot indicates reaction completion.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst residues and wash the pad with dichloromethane (DCM).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a minimal amount of DCM and purify by silica gel column chromatography. Elute with a gradient of hexane/ethyl acetate to isolate the pure dendrimer product.

    • Combine the fractions containing the product (as identified by TLC) and remove the solvent under reduced pressure to yield the G1 nitro-terminated dendrimer as a solid.

Structure and Characterization

Thorough characterization is essential to confirm the identity, purity, and monodispersity of the synthesized dendrimer.[14]

Figure 2: Schematic representation of reactants and the final G1 dendrimer product.
Expected Characterization Results:

  • ¹H NMR: The spectrum should confirm the disappearance of the terminal alkyne proton signal (typically ~3.1 ppm) from the dendron starting material. New signals corresponding to the aromatic protons of the central nitrobenzene core will appear, and the integration of the signals will correspond to the expected ratio of core protons to dendron protons.

  • ¹³C NMR: The appearance of new quaternary carbon signals for the alkyne carbons (typically between 80-100 ppm) and shifts in the aromatic region will confirm the C-C bond formation.

  • FTIR Spectroscopy: The characteristic sharp peak for the terminal alkyne C-H stretch (~3300 cm⁻¹) will be absent in the final product. The strong asymmetric and symmetric stretching bands for the nitro group (NO₂) will be present around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most definitive technique. It should show a single major peak corresponding to the calculated molecular weight of the monodisperse G1 dendrimer, confirming the success of the synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Presence of oxygen; Impure reagents.Use fresh catalyst. Ensure the system is thoroughly degassed and maintained under a strict inert atmosphere. Use freshly distilled, anhydrous solvents.
Incomplete Reaction Insufficient reaction time; Steric hindrance.Extend the reaction time and continue monitoring by TLC. A slight increase in temperature may be beneficial. Ensure a slight excess of the dendron is used.
Complex Product Mixture Side reactions (e.g., Glaser coupling of the alkyne).Ensure the reaction is strictly anaerobic to minimize homocoupling. Purify starting materials thoroughly.
Purification Issues Product streaking on silica gel.Add a small percentage (0.5-1%) of triethylamine to the eluent to suppress the interaction of amine impurities with the silica. Consider alternative purification methods like size exclusion chromatography for higher generation dendrimers.[15][16]

Applications and Further Functionalization

The true utility of this dendrimer lies in its potential for further modification. The core nitro group can be quantitatively reduced to an amine using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C).[8] This amine-terminated dendrimer becomes a powerful scaffold for:

  • Drug Conjugation: Covalent attachment of therapeutic agents for targeted delivery. The dendritic structure can enhance drug solubility and provide a high drug payload.[1][5]

  • Bioconjugation: Attachment of targeting ligands (e.g., antibodies, peptides, folic acid) to direct the dendrimer to specific cells or tissues.

  • Imaging Agents: Conjugation of chelating agents to bind metals for MRI contrast agents or fluorescent dyes for optical imaging.[17]

References

The Strategic Utility of 1,3-Diiodo-5-nitrobenzene in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

[Shanghai, China – December 30, 2025] – As the landscape of pharmaceutical development evolves towards increasingly complex molecular architectures, the strategic selection of versatile intermediates is paramount. Among these, 1,3-diiodo-5-nitrobenzene has emerged as a critical building block, offering medicinal chemists a reliable scaffold for the construction of novel therapeutics. This guide provides a comprehensive overview of its applications, focusing on its role in the synthesis of targeted therapies, supported by detailed experimental protocols and an exploration of the underlying chemical principles.

Introduction: The Versatility of a Doubly Activated Aromatic Core

This compound (CAS No: 57830-60-1) is a unique aromatic compound characterized by two key features: the presence of two iodine atoms and a strongly electron-withdrawing nitro group.[1][2] This substitution pattern imparts a distinct reactivity profile, making it an ideal substrate for a variety of cross-coupling reactions that are foundational to modern drug discovery.[3] The iodine atoms serve as excellent leaving groups in palladium-catalyzed reactions, while the nitro group can be readily reduced to an amine, providing a handle for further functionalization.

The strategic placement of the iodo and nitro groups allows for selective and sequential reactions, enabling the construction of complex biaryl and heterobiaryl structures that are common motifs in many kinase inhibitors and other targeted therapies. The electron-deficient nature of the benzene ring, due to the nitro group, also influences the regioselectivity of these coupling reactions.

Core Application: A Scaffold for Kinase Inhibitor Synthesis

A prime example of the utility of this compound is in the synthesis of precursors to potent kinase inhibitors. The ability to perform sequential, regioselective cross-coupling reactions is a key advantage. A general workflow for the synthesis of a di-substituted aniline precursor, a common core for many kinase inhibitors, is outlined below.

Experimental Protocols

Protocol 1: Regioselective Sonogashira Coupling of this compound

This protocol details the first step in a sequential cross-coupling strategy, where one of the iodine atoms of this compound is selectively coupled with a terminal alkyne. This reaction is a cornerstone for introducing a diverse range of side chains.

Objective: To synthesize 1-iodo-3-nitro-5-(phenylethynyl)benzene as a key intermediate.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry, argon-flushed round-bottom flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF to dissolve the solids. Subsequently, add triethylamine (2.5 eq) followed by the dropwise addition of phenylacetylene (1.1 eq) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Expected Outcome: The regioselective Sonogashira coupling should yield the mono-alkynylated product, 1-iodo-3-nitro-5-(phenylethynyl)benzene, in good yield. The selectivity is driven by the differential electronic environment of the two iodine atoms.

Protocol 2: Suzuki Coupling for Biaryl Synthesis

Following the Sonogashira coupling, the remaining iodine atom can be subjected to a Suzuki coupling reaction to introduce an aryl or heteroaryl moiety, forming a key biaryl linkage present in many pharmaceutical agents.

Objective: To synthesize a 3-nitro-5-(phenylethynyl)-[1,1'-biphenyl]-3'-yl derivative.

Materials:

  • 1-iodo-3-nitro-5-(phenylethynyl)benzene (from Protocol 1)

  • Arylboronic acid (e.g., (3-aminophenyl)boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a Schlenk flask under an argon atmosphere, combine 1-iodo-3-nitro-5-(phenylethynyl)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water. To this, add potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography to obtain the target biaryl compound.

Data Presentation

Reaction StepKey ReagentsCatalystSolventTypical Yield
Sonogashira Coupling This compound, PhenylacetylenePdCl₂(PPh₃)₂, CuITHF/TEA75-85%
Suzuki Coupling Mono-iodo intermediate, Arylboronic acidPd(PPh₃)₄Dioxane/Water65-80%

Visualization of the Synthetic Pathway

G A This compound B Sonogashira Coupling (Phenylacetylene, Pd/Cu catalyst) A->B Step 1 C 1-Iodo-3-nitro-5-(phenylethynyl)benzene B->C D Suzuki Coupling (Arylboronic acid, Pd catalyst) C->D Step 2 E Di-substituted Nitroaromatic Intermediate D->E F Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) E->F Step 3 G Di-substituted Aniline Core F->G

Caption: Synthetic workflow for a di-substituted aniline core.

Conclusion: An Indispensable Tool in the Medicinal Chemist's Arsenal

This compound stands out as a highly valuable and versatile intermediate in pharmaceutical synthesis. Its predictable reactivity in sequential cross-coupling reactions allows for the efficient and modular construction of complex molecular scaffolds, particularly those found in targeted therapies such as kinase inhibitors. The protocols outlined in this guide provide a solid foundation for researchers to leverage the unique properties of this compound in their drug discovery and development endeavors. The ability to introduce molecular diversity at two distinct points on the aromatic ring, coupled with the potential for further functionalization of the nitro group, ensures that this compound will remain a relevant and powerful tool in the ongoing quest for novel medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-diiodo-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations and actionable solutions.

Problem 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Incomplete Diazotization: The conversion of 3-nitroaniline to its corresponding diazonium salt is a critical step that is highly temperature-sensitive.

    • Explanation: Diazonium salts are notoriously unstable at higher temperatures and can decompose prematurely, leading to a lower yield of the desired product.[1] The reaction with nitrous acid, generated in situ from sodium nitrite and a strong acid, must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[1][2]

    • Solution:

      • Maintain a strict temperature control of 0-5 °C throughout the addition of sodium nitrite. Use an ice-salt bath for efficient cooling.

      • Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of 3-nitroaniline to prevent localized temperature increases.[1]

      • Confirm complete diazotization by performing a starch-iodide paper test for the presence of excess nitrous acid. A positive test (blue-black color) indicates that sufficient nitrous acid is present.

  • Suboptimal Iodination Conditions: The substitution of the diazonium group with iodine requires an appropriate iodide source and reaction conditions.

    • Explanation: The Sandmeyer reaction, or a related process, is typically employed for this transformation.[3][4][5] While copper catalysis is common for the introduction of chlorine or bromine, the reaction with iodide ions (usually from potassium iodide) often proceeds without a catalyst.[6] However, the concentration and addition of the iodide source are crucial.

    • Solution:

      • Use a solution of potassium iodide (KI) in water as the iodide source.

      • Add the cold diazonium salt solution slowly to the KI solution. This order of addition can sometimes improve yields.

      • After the initial reaction, gently warm the mixture to facilitate the decomposition of any remaining diazonium salt and the evolution of nitrogen gas.[7]

  • Purity of Reagents: The purity of the starting materials, especially the 3-nitroaniline and sodium nitrite, can significantly impact the reaction outcome.

    • Explanation: Impurities in the starting amine can lead to the formation of side products during diazotization. Old or improperly stored sodium nitrite may have decomposed, leading to an insufficient amount of nitrous acid.

    • Solution:

      • Use high-purity 3-nitroaniline. If necessary, recrystallize the starting material.

      • Use a fresh, finely powdered sample of sodium nitrite.[7]

Problem 2: Formation of Dark-Colored Impurities or Tarry Byproducts

Possible Causes and Solutions:

  • Decomposition of the Diazonium Salt: As mentioned, diazonium salts are unstable. Allowing the reaction temperature to rise above 5 °C can lead to decomposition and the formation of phenolic byproducts and other colored impurities.[1]

    • Solution: Strictly maintain the reaction temperature at 0-5 °C during the diazotization step.

  • Azo Coupling: In insufficiently acidic conditions, the diazonium salt can react with unreacted 3-nitroaniline to form colored azo compounds.

    • Explanation: The electrophilic diazonium ion can attack the electron-rich aromatic ring of the parent amine. This is a common side reaction if the pH is not low enough.

    • Solution:

      • Ensure a strongly acidic medium by using a sufficient excess of a mineral acid like sulfuric acid or hydrochloric acid.

      • The amine should be fully protonated to prevent it from acting as a nucleophile.

  • Oxidation of Iodide: Iodide ions can be oxidized to iodine (I₂) by excess nitrous acid or by air, especially under acidic conditions. This can lead to the formation of a dark brown or purple color.

    • Solution:

      • After diazotization is complete, add a small amount of urea or sulfamic acid to quench any excess nitrous acid before the addition of potassium iodide.[7]

      • During the work-up, any free iodine can be removed by washing the crude product with a solution of sodium bisulfite or sodium thiosulfate.[7]

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Presence of Isomeric Byproducts: While the directing effects of the nitro and amino groups in 3-nitroaniline favor the desired 1,3,5-substitution pattern, minor amounts of other isomers can sometimes form.

    • Solution: Recrystallization is often an effective method for purifying the final product. A suitable solvent system, such as ethanol or a mixture of ethanol and water, can be used. Column chromatography may be necessary for very impure samples.

  • Contamination with Starting Material or Intermediates: Incomplete reaction can lead to the presence of 3-nitroaniline or other intermediates in the final product.

    • Solution:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.

      • During the work-up, washing the organic layer with an acidic solution (e.g., dilute HCl) can help remove any unreacted amine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong acid in the diazotization reaction?

A1: The strong acid, typically sulfuric acid or hydrochloric acid, serves two primary purposes. First, it reacts with sodium nitrite to generate nitrous acid in situ.[1] Second, it protonates the amino group of the 3-nitroaniline, making it soluble in the aqueous reaction medium and preventing it from undergoing unwanted side reactions like azo coupling.[1]

Q2: Why is the reaction performed at such a low temperature?

A2: The diazonium salt intermediate is thermally unstable.[1] At temperatures above 5-10 °C, it can rapidly decompose, leading to the evolution of nitrogen gas and the formation of undesired byproducts, most notably phenols.[1] Maintaining a low temperature is crucial for maximizing the yield of the desired aryl iodide.

Q3: Can I use other iodinating agents besides potassium iodide?

A3: While potassium iodide is the most common and cost-effective source of iodide ions for this reaction, other reagents like sodium iodide can also be used. In some cases, for particularly challenging substrates, the use of iodine in combination with an oxidizing agent can be employed, though this is less common for this specific transformation.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • Melting Point: The pure compound has a distinct melting point. Compare the experimentally determined melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will show a characteristic pattern for the aromatic protons.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show the expected number of signals for the unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Chromatography: Techniques like TLC and High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the sample.

Q5: What safety precautions should I take during this synthesis?

A5:

  • Diazonium Salts: Solid diazonium salts are explosive and should be handled with extreme caution.[1] It is imperative to keep them in solution at all times.[1]

  • Acids: Concentrated sulfuric and hydrochloric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • General Precautions: Perform the reaction in a well-ventilated fume hood.

Experimental Protocol: High-Yield Synthesis of this compound

This protocol is a detailed, step-by-step methodology for the synthesis of this compound, optimized for a high yield.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
3-Nitroaniline138.1213.8 g0.10
Concentrated Sulfuric Acid98.0820 mL-
Sodium Nitrite (NaNO₂)69.007.6 g0.11
Potassium Iodide (KI)166.0033.2 g0.20
Urea60.06~1 g-
Deionized Water18.02As needed-
Sodium Bisulfite104.06As needed-
Diethyl Ether or Dichloromethane-As needed-
Anhydrous Sodium Sulfate142.04As needed-
Procedure
  • Preparation of the Amine Salt Solution: In a 250 mL beaker, carefully add 13.8 g (0.10 mol) of 3-nitroaniline to 100 mL of deionized water. While stirring, slowly add 20 mL of concentrated sulfuric acid. The mixture will heat up. Continue stirring until all the amine has dissolved to form a clear solution of 3-nitroanilinium sulfate.

  • Diazotization: Cool the amine salt solution to 0-5 °C in an ice-salt bath. In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 25 mL of cold deionized water. Using a dropping funnel, add the sodium nitrite solution dropwise to the cold amine salt solution over 30-45 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.

  • Monitoring and Quenching: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). If the test is positive, add a small amount of urea portion-wise until the test is negative (no color change).

  • Iodination: In a 500 mL beaker, dissolve 33.2 g (0.20 mol) of potassium iodide in 50 mL of deionized water. Slowly and with vigorous stirring, pour the cold diazonium salt solution into the potassium iodide solution. A dark precipitate will form, and nitrogen gas will evolve.

  • Completion of Reaction: After the addition is complete, allow the mixture to stand at room temperature for 1 hour. Then, gently heat the mixture on a water bath at 50-60 °C for 30 minutes to ensure the complete decomposition of the diazonium salt.

  • Work-up: Cool the reaction mixture to room temperature. Collect the crude solid product by vacuum filtration. Wash the solid with cold water. If the solid has a dark color due to the presence of free iodine, wash it with a small amount of cold sodium bisulfite solution until the color disappears.

  • Extraction and Drying: Transfer the crude product to a separatory funnel and dissolve it in a suitable organic solvent like diethyl ether or dichloromethane. Wash the organic layer with water, then with a saturated sodium chloride solution (brine). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals of this compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis process.

SynthesisWorkflow cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination cluster_purification Purification A 3-Nitroaniline in H₂SO₄/H₂O C Diazonium Salt Solution A->C Slow Addition B NaNO₂ Solution B->C Dropwise E Crude Product (Precipitate) C->E Addition D KI Solution D->E Reaction F Work-up & Extraction E->F G Recrystallization F->G H Pure 1,3-Diiodo- 5-nitrobenzene G->H

References

Technical Support Center: Synthesis of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers and Drug Development Professionals

Section 1: Core Synthesis Strategy and Mechanistic Overview

The most reliable and common route to 1,3-diiodo-5-nitrobenzene involves a Sandmeyer-type reaction, which transforms an aromatic amine into a diazonium salt, followed by displacement with an iodide nucleophile.[1] The synthesis typically begins with the diazotization of a suitable precursor, such as 3-amino-5-iodonitrobenzene, in a cold acidic solution, followed by the introduction of a potassium iodide (KI) solution.

While seemingly straightforward, the aryl diazonium salt is a highly reactive intermediate. Its fate is determined by a delicate balance of reaction conditions. Successful synthesis hinges on directing the diazonium salt towards the desired substitution pathway while suppressing competing side reactions.

G A 3-Amino-5-iodonitrobenzene B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Aryl Diazonium Salt [Ar-N₂⁺Cl⁻] B->C D Iodide Displacement (KI) C->D E This compound (Target Product) D->E F Purification (Wash, Recrystallization) E->F G Pure Product F->G G cluster_main cluster_paths C Aryl Diazonium Salt [Ar-N₂⁺] P1 Desired Product (this compound) C->P1 + KI (fast, cold) S1 Side Product (Azo Dye) C->S1 + Unreacted Amine S2 Side Product (Phenol) C->S2 + H₂O (slow, cold) + H₂O (fast, warm)

References

Technical Support Center: Purification of Crude 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 1,3-diiodo-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this compound. Our aim is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.

I. Understanding the Compound and Potential Impurities

This compound is a valuable intermediate in organic synthesis. The purity of this compound is critical for the success of subsequent reactions. The primary route to its synthesis often involves the Sandmeyer reaction of 3,5-diiodoaniline, which can introduce a variety of impurities.

Common Impurities:

  • Unreacted Starting Materials: Residual 3,5-diiodoaniline.

  • Byproducts of Diazotization: Phenolic compounds formed by the reaction of the diazonium salt with water.

  • Iodine-related Impurities: Free iodine (I₂) and potentially other organoiodine compounds.

  • Isomeric Impurities: Depending on the synthetic route, other isomers of diiodonitrobenzene might be present.

II. Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily solid. Is this normal?

A1: It is not uncommon for the crude product to be a dark-colored solid or even a viscous oil. This is often due to the presence of residual iodine and other colored byproducts from the diazotization reaction. A successful purification should yield a light-red to brown solid.[1]

Q2: What is the expected melting point of pure this compound?

A2: While a definitive melting point is not consistently reported in readily available literature, a related compound, 1-iodo-3-nitrobenzene, has a melting point of 36-38 °C.[2] For comparison, 1-iodo-4-nitrobenzene has a melting point of 171-173 °C.[3] A sharp melting point range is a good indicator of purity. It is recommended to characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.

Q3: What are the best starting points for selecting a recrystallization solvent?

A3: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For nitroaromatic compounds, common solvents to screen include ethanol, ethyl acetate, and hexane, or mixtures thereof. A procedure for a related compound, 1,2,3-triiodo-5-nitrobenzene, utilizes boiling benzene for recrystallization.[4] However, due to the toxicity of benzene, it is advisable to first screen less hazardous solvents. A mixed solvent system, such as ethanol/water, can also be effective.[5]

Q4: How can I effectively remove residual iodine from my crude product?

A4: A common method to remove free iodine is to wash the crude product with a solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃).[4] This can be done during the work-up of the reaction mixture or by washing a solution of the crude product in an organic solvent with the aqueous reducing agent solution.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Oiling Out The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent.Add a co-solvent in which the compound is less soluble (e.g., water to an ethanol solution) until the cloud point is reached, then heat to redissolve and cool slowly. Use a lower-boiling point solvent.
No Crystal Formation Upon Cooling The solution is not saturated. The compound is too soluble in the solvent.Concentrate the solution by boiling off some of the solvent. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists, then heat to clarify and cool slowly. Scratch the inside of the flask with a glass rod to induce nucleation.
Poor Recovery Too much solvent was used. The crystals were washed with a solvent in which they are too soluble. Premature crystallization during hot filtration.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Wash the crystals with a minimal amount of ice-cold recrystallization solvent. Ensure the filtration apparatus is pre-heated before hot filtration.
Product is still colored after recrystallization Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). Consider a multi-step purification approach, starting with column chromatography.
Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Spots on TLC The solvent system is not optimal.Systematically vary the polarity of the eluent. A good starting point for nonpolar compounds is a mixture of hexane and ethyl acetate.[6] For this compound, a low polarity eluent like 5% ethyl acetate in hexane would be a reasonable starting point.
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture. A gradient elution might be necessary.
Cracking of the silica gel bed Improper packing of the column. The solvent polarity was changed too drastically.Ensure the silica gel is packed as a uniform slurry. When running a gradient, increase the polarity of the solvent mixture gradually.
Co-elution of impurities The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, a mixture of dichloromethane and hexane can sometimes provide different selectivity. Ensure the column is not overloaded with the crude product.

IV. Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point and acquire NMR spectra to confirm purity and identity.

Protocol 2: Flash Column Chromatography
  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and apply it to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Assessment: Assess the purity of the final product by melting point and NMR spectroscopy.

V. Visualization of Purification Workflow

The following diagram illustrates the decision-making process for the purification of crude this compound.

PurificationWorkflow start Crude this compound wash Wash with NaHSO3 solution start->wash assess_purity_pre Assess Impurity Profile (TLC) wash->assess_purity_pre Initial Assessment recrystallization Recrystallization assess_purity Assess Purity (TLC, MP, NMR) recrystallization->assess_purity column Column Chromatography column->assess_purity pure_product Pure Product assess_purity->column Purity < 95% assess_purity->pure_product Purity > 95% assess_purity_pre->recrystallization Major product with minor impurities assess_purity_pre->column Complex mixture

Caption: Purification workflow for this compound.

VI. Characterization of Purified this compound

Accurate characterization of the final product is essential. The following table provides expected NMR chemical shifts for analogous compounds, which can serve as a guide.

Compound Proton (¹H) NMR Chemical Shifts (ppm) Carbon (¹³C) NMR Chemical Shifts (ppm)
Nitrobenzene 8.25 (d, 2H), 7.71 (t, 1H), 7.56 (t, 2H)148.3, 134.7, 129.4, 123.5
1-Iodo-3-nitrobenzene 8.35 (t, 1H), 8.15 (dd, 1H), 7.95 (dd, 1H), 7.35 (t, 1H)Not readily available

Note: The actual spectra for this compound should be acquired and interpreted for definitive identification.

VII. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle this compound and all organic solvents in a well-ventilated fume hood.[8]

  • Handling: Avoid inhalation, ingestion, and skin contact. This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

This technical support guide provides a comprehensive overview of the purification of crude this compound. By understanding the potential impurities and applying the troubleshooting strategies outlined, researchers can confidently achieve a high degree of purity for their downstream applications.

References

Technical Support Center: Recrystallization of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 1,3-diiodo-5-nitrobenzene via recrystallization. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in the principles of organic chemistry and extensive laboratory experience. Our aim is to empower you to overcome common challenges and achieve high-purity crystalline material consistently.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues that may arise during the recrystallization of this compound. Each problem is analyzed from a mechanistic standpoint to provide robust and logical solutions.

Question 1: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute is ejected from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or when the solution is supersaturated to a degree that precipitation occurs above the compound's melting point. For this compound, which has a melting point of approximately 104.5 °C, using a solvent with a boiling point significantly above this temperature can lead to this issue. High impurity levels can also depress the melting point of the mixture, exacerbating the problem.[1][2]

Solutions:

  • Reheat and Dilute: Reheat the solution until the oil completely redissolves. Add a small amount (10-20% of the current volume) of additional hot solvent to reduce the saturation level. Allow the solution to cool much more slowly.[1][3]

  • Lower the Solvent Boiling Point: Switch to a solvent or a solvent mixture with a lower boiling point. For example, if you are using a high-boiling solvent like toluene (b.p. ~111 °C), consider a solvent like ethanol (b.p. ~78 °C) or a mixture.

  • Promote Slow Cooling: Rapid cooling is a common cause of oiling out.[1][2] Insulate the flask by placing it on a cork ring or a folded towel and covering it with a watch glass. This allows the solution to cool gradually, giving molecules sufficient time to orient themselves into a crystal lattice.

  • Charcoal Treatment: If colored impurities are suspected to be the cause, a charcoal treatment can be effective. After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal, keep the solution at a boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling step.[3]

Question 2: I've cooled the solution, but no crystals have formed. What should I do?

Answer:

The failure of crystals to form upon cooling usually indicates one of two situations: either too much solvent was used, and the solution is not yet saturated, or the solution is supersaturated, a metastable state where crystallization has not been initiated.[3]

Solutions:

  • Induce Crystallization:

    • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3]

    • Seeding: If available, add a tiny "seed" crystal of pure this compound to the solution. This provides a perfect template for further crystallization.[3]

  • Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[3] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume). Then, allow the solution to cool again.

  • Lower the Temperature: If crystals do not form at room temperature, try cooling the flask in an ice-water bath. Be aware that rapid cooling at this stage can sometimes lead to the formation of very small crystals that may trap impurities.

Question 3: My final yield is very low. What are the common causes and how can I improve it?

Answer:

A low recovery is a frequent issue in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."

Causes and Solutions:

  • Excessive Solvent Use: This is the most common reason for low yield.[1] Using more than the minimum amount of hot solvent required to dissolve the compound will result in a significant portion of the product remaining dissolved even after cooling.

    • Solution: Before your main recrystallization, perform a small-scale test to determine the approximate solubility. In the main procedure, add the hot solvent in small portions until the solid just dissolves. If you've already completed the filtration, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals.[1]

  • Premature Crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product.

    • Solution: Use a stemless funnel and keep it hot by placing it on the receiving flask over the boiling solvent before filtration. Filter the solution as quickly as possible. If crystals do form, you can try to redissolve them by pouring a small amount of fresh, hot solvent through the funnel.

  • Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for cooling will leave product in the solution.

    • Solution: Ensure the solution has cooled to room temperature slowly, and then place it in an ice bath for at least 15-20 minutes before filtration to maximize crystal formation.

  • Washing with Room-Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing the crystals in the Büchner funnel.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

The ideal solvent should dissolve the compound completely when hot but poorly when cold. For this compound, a polar aromatic compound, solvents with moderate polarity are often a good starting point. The principle of "like dissolves like" suggests that solvents with some aromatic character or moderate polarity will be effective.[4]

Solvent Selection Workflow:

  • Initial Screening: Place a small amount of your crude compound (20-30 mg) into several test tubes.

  • Add Solvent: To each tube, add a different potential solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane, or a mixture) dropwise at room temperature. A good candidate will not dissolve the compound at this stage.

  • Heat: Gently heat the test tubes that showed poor room-temperature solubility. A good solvent will now dissolve the compound completely.

  • Cool: Cool the solutions that showed good hot-solubility. The ideal solvent will produce a large quantity of crystals upon cooling to room temperature and then in an ice bath.

SolventPolarityBoiling Point (°C)Suitability for this compound
Water High100Poor: The compound is largely non-polar and unlikely to be soluble.[4]
Ethanol High78Good Candidate: Often effective for moderately polar aromatic compounds.[5][6]
Methanol High65Possible Candidate: Similar to ethanol but lower boiling point.
Acetone Medium56Possible Candidate: Good solvent, but its low boiling point may not provide a large solubility differential.
Toluene Low111Good Candidate: Aromatic nature is favorable. However, its boiling point is close to the compound's melting point, so "oiling out" is a risk.
Hexane Low69Poor (as a single solvent): Likely too non-polar to dissolve the compound even when hot. Good (as an anti-solvent): Can be used in a mixed-solvent system.
Benzene Low80Good Candidate: A procedure for the similar 1,2,3-triiodo-5-nitrobenzene uses boiling benzene successfully.[7] Note: Benzene is a carcinogen and should be handled with extreme caution in a fume hood.

Q2: What are the likely impurities in my crude this compound?

The impurities will depend on the synthetic route. A common synthesis involves the diazotization of an aniline precursor. In such cases, potential impurities include:

  • Starting Materials: Unreacted 3,5-diiodoaniline or other precursors.

  • Side-Products: Colored azo-coupled by-products can form if the temperature during diazotization is not kept low.[8]

  • Isomers: If the synthesis involves nitration or iodination of a substituted benzene ring, other isomers may be present.

Q3: Is it acceptable for the crystallization to happen very quickly?

Rapid crystallization should generally be avoided. While it may seem efficient, it often leads to the trapping of impurities within the crystal lattice, defeating the purpose of the purification.[3] A slow, controlled crystal growth over 15-20 minutes is ideal for achieving high purity. If crystallization occurs too quickly ("crashing out"), it can be remedied by reheating the solution, adding a bit more solvent, and cooling more slowly.[3]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines the logical steps for performing and troubleshooting the recrystallization of this compound.

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in minimum amount of hot solvent start->dissolve oiled_out Troubleshoot: Compound Oiled Out? dissolve->oiled_out hot_filter Perform Hot Filtration (if insoluble impurities exist) cool Cool solution slowly to room temperature hot_filter->cool check_xtals Crystals Formed? cool->check_xtals ice_bath Cool in Ice Bath check_xtals->ice_bath Yes troubleshoot_no_xtals Troubleshoot: No Crystals check_xtals->troubleshoot_no_xtals No collect Collect crystals via vacuum filtration ice_bath->collect wash Wash with minimal ice-cold solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end induce 1. Scratch flask 2. Add seed crystal troubleshoot_no_xtals->induce reduce_vol 3. Reduce solvent volume and re-cool induce->reduce_vol reduce_vol->cool oiled_out->hot_filter No reheat_dilute Reheat, add more solvent, cool slowly oiled_out->reheat_dilute Yes reheat_dilute->cool

Caption: Recrystallization and Troubleshooting Workflow.

References

Overcoming low reactivity in cross-coupling with 1,3-diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Cross-Coupling Reactions with 1,3-Diiodo-5-nitrobenzene

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with this compound in cross-coupling reactions. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and optimize your synthetic strategies. Instead of a rigid manual, we present a dynamic troubleshooting guide and FAQ section in a question-and-answer format to directly address the specific issues you may encounter at the bench.

Introduction: Understanding the Substrate

This compound is a versatile building block, but its reactivity profile can be complex. The molecule's key features are:

  • Two Reactive Sites: The two C-I bonds are the most labile of the aryl halides, generally leading to facile oxidative addition in palladium-catalyzed cycles (I > Br > Cl)[1].

  • Strong Electron-Withdrawing Group: The nitro group significantly lowers the electron density of the aromatic ring. This electronic effect typically accelerates the rate-limiting oxidative addition step of the cross-coupling cycle[2][3].

  • Symmetrical Substitution: Initially, the two iodo groups are electronically and sterically equivalent.

Given these features, "low reactivity" is often not a result of an inert C-I bond but rather stems from suboptimal reaction conditions, catalyst choice, or competing side reactions. This guide will help you diagnose and solve these nuanced problems.

Troubleshooting Guide: From Low Conversion to Side Reactions

This section addresses specific experimental failures. Each answer explains the underlying chemical principles and provides actionable protocols to get your reaction back on track.

Q1: My cross-coupling reaction with this compound shows very low or no conversion. What are the primary causes and how do I fix it?

This is the most common issue and usually points to a fundamental problem with the catalytic system or reaction setup.

Root Cause Analysis:

  • Inactive Catalyst: The active Pd(0) species is not being generated or maintained. Using Pd(II) sources like Pd(OAc)₂ or PdCl₂ requires in situ reduction, which can be inefficient[4]. Oxygen can also oxidize the active Pd(0) catalyst to an inactive state[5].

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the Pd(0) center and facilitating both oxidative addition and reductive elimination. A suboptimal ligand can lead to catalyst decomposition (forming palladium black) or a stalled catalytic cycle. For electron-deficient substrates, the reductive elimination step can become rate-limiting, requiring a suitable ligand to promote it.

  • Impure Reagents or Solvents: Water or other impurities in solvents, starting materials, or bases can poison the catalyst or lead to unwanted side reactions. Solvents must be properly degassed to remove oxygen[5].

Troubleshooting Workflow:

G start Low / No Conversion Observed check_catalyst Step 1: Verify Catalyst System start->check_catalyst sub_catalyst1 Use a Pd(0) source or a reliable precatalyst (e.g., XPhos Pd G3/G4).[4][7] check_catalyst->sub_catalyst1 Is Pd(0) generation efficient? sub_catalyst2 Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos, BrettPhos).[7][8] check_catalyst->sub_catalyst2 Is the ligand appropriate? check_reagents Step 2: Assess Reagents & Conditions sub_reagents1 Use freshly purified starting materials. Ensure base is dry and high-purity. check_reagents->sub_reagents1 Are reagents pure? sub_reagents2 Use anhydrous, degassed solvents. (Freeze-Pump-Thaw or N₂/Ar sparging).[6] check_reagents->sub_reagents2 Is solvent properly prepared? check_setup Step 3: Review Experimental Setup sub_setup1 Ensure vigorous stirring, especially for heterogeneous mixtures.[4] check_setup->sub_setup1 Is mixing adequate? sub_catalyst1->check_reagents sub_catalyst2->check_reagents sub_reagents1->check_setup sub_reagents2->check_setup end Re-run Experiment sub_setup1->end

Recommended Protocol (General Suzuki-Miyaura Coupling):

  • Preparation: In a glovebox or on a Schlenk line, add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv. for mono-coupling, 2.2-2.5 equiv. for di-coupling), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv. per C-I bond) to an oven-dried reaction vial with a stir bar[5].

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)[5]. The precatalyst ensures reliable generation of the active Pd(0) species.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 to 10:1 mixture of Dioxane/H₂O) via syringe to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent[1][5].

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (typically 80–110 °C). Stir vigorously[5].

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

Q2: My reaction works, but it stalls after mono-substitution. How can I drive the reaction to completion for the di-substituted product?

This is a common challenge with di-haloaromatics. While the two iodo groups are initially identical, the first coupling event changes the electronic and steric environment of the second.

Root Cause Analysis:

  • Steric Hindrance: The newly introduced coupling partner can sterically hinder the approach of the palladium catalyst to the second C-I bond. This is especially true for bulky coupling partners[6][7].

  • Electronic Deactivation: The first coupling partner may alter the electronic properties of the ring, making the second oxidative addition less favorable.

  • Catalyst Deactivation: Over longer reaction times or at higher temperatures required for the second coupling, the catalyst may begin to decompose.

Solutions:

StrategyRationaleRecommended Action
Increase Forcing Conditions Overcomes higher activation energy for the second coupling.Increase temperature by 10-20 °C. Increase reaction time. Consider microwave irradiation for rapid heating[8].
Increase Catalyst Loading Ensures enough active catalyst remains to complete the second coupling.Increase catalyst loading to 3-5 mol%.
Optimize Ligand A bulkier, more electron-donating ligand can accelerate the slower second oxidative addition and reductive elimination steps.Switch to a more robust ligand system. For Suzuki, consider ligands like tBuXPhos or N-heterocyclic carbenes (NHCs) which are known to be effective for challenging couplings[9][10][11].
Change Base/Solvent A stronger base or a more polar solvent can sometimes accelerate the catalytic cycle.For Buchwald-Hartwig, switching from a carbonate base to an alkoxide like NaOtBu or LHMDS may be necessary[12]. For Suzuki, ensure the base is strong enough and sufficiently soluble.
Q3: I'm observing significant side products, such as homocoupling of my coupling partner or hydrodehalogenation of the starting material. What's going wrong?

Side reactions deplete your starting materials and complicate purification.

Root Cause Analysis:

  • Homocoupling (e.g., of Boronic Acids): This is typically caused by the presence of oxygen, which can promote the unwanted oxidative coupling of the organometallic reagent[5].

  • Hydrodehalogenation (C-I bond replaced by C-H): This can occur through several pathways. In Buchwald-Hartwig amination, a competing β-hydride elimination from the palladium-amide intermediate can lead to this side product[12][13]. It can also arise from protonolysis of organometallic intermediates.

  • Nitro Group Reduction: While less common under standard cross-coupling conditions, some catalyst systems or additives, especially under hydrogen, can reduce the nitro group[14].

Solutions:

  • For Homocoupling: The solution is rigorous exclusion of oxygen. Ensure your solvents are thoroughly degassed (at least 30 minutes of sparging with argon or nitrogen, or several freeze-pump-thaw cycles) and that the reaction is maintained under a positive pressure of an inert atmosphere[5].

  • For Hydrodehalogenation:

    • Ligand Choice: Use bulky ligands that favor reductive elimination over β-hydride elimination. Buchwald's biaryl phosphine ligands are generally excellent for this purpose[15].

    • Base Choice: Ensure the base is not overly aggressive or that water is present as a proton source. Use an anhydrous base if necessary.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered an "unreactive" substrate?

No, quite the opposite. The combination of two C-I bonds and a strong electron-withdrawing group makes it an electronically activated substrate for the initial oxidative addition step[2][3]. The challenges associated with it are not from a lack of inherent reactivity but from:

  • Controlling Selectivity: Achieving clean mono-substitution versus di-substitution.

  • Reaction Optimization: Finding the right balance of catalyst, ligand, base, and temperature to drive the second coupling to completion without catalyst decomposition or side reactions[16].

Q2: Which palladium source is best? Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst?

For consistency and high success rates with challenging substrates, precatalysts are highly recommended .

  • Pd(II) sources (Pd(OAc)₂, PdCl₂): Require in situ reduction, which can be inconsistent.

  • Pd(0) sources (Pd₂(dba)₃): Can be effective, but the dibenzylideneacetone (dba) ligands can sometimes inhibit the reaction.

  • Palladacycle Precatalysts (e.g., Buchwald G3/G4, PEPPSI™): These are air-stable compounds designed for the clean and quantitative generation of the active L-Pd(0) species upon heating, leading to more reproducible and efficient reactions.

G

Q3: How does the nitro group affect my choice of reaction conditions?

The primary concern is compatibility with strong bases or nucleophiles.

  • Base Sensitivity: Strong nucleophilic bases like alkoxides (e.g., NaOtBu) can potentially engage in nucleophilic aromatic substitution (SNAr) reactions, although this is less likely with the iodo leaving groups compared to fluoro or chloro analogues. However, for reactions like Buchwald-Hartwig amination, strong, non-nucleophilic bases like LiHMDS or K₃PO₄ are often preferred[4][12].

  • Chemoselectivity: In rare cases, highly electron-donating catalyst systems can promote oxidative addition into the C-NO₂ bond[17][18][19]. While C-I cleavage is overwhelmingly favored, be aware of this possibility if unexpected products are observed with specialized catalysts. For standard couplings, this is not a primary concern.

Q4: Which cross-coupling reactions are most suitable for this substrate?

This compound is amenable to a wide range of palladium-catalyzed cross-coupling reactions.

ReactionCoupling PartnerPurposeKey Considerations
Suzuki-Miyaura Boronic Acids / EstersC-C bond formation (aryl, vinyl)Base choice is critical (K₂CO₃, Cs₂CO₃, K₃PO₄). Boronic acid stability.[20]
Sonogashira Terminal AlkynesC-C bond formation (alkynyl)Often requires a Cu(I) co-catalyst, but copper-free methods exist. Amine base (e.g., Et₃N, piperidine) is standard.[21][22]
Buchwald-Hartwig Amines, AmidesC-N bond formationRequires a strong base (e.g., NaOtBu, LHMDS). Ligand choice is critical to prevent side reactions.[13][23]
Heck AlkenesC-C bond formation (alkenyl)Base choice and additives are important. Regioselectivity can be a factor.[8]
Stille OrganostannanesC-C bond formationVersatile but limited by the toxicity of tin reagents.[8]

References

Preventing deiodination of 1,3-diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for 1,3-diiodo-5-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet sensitive, building block. Our goal is to provide you with a deep understanding of the challenges associated with this compound, specifically the unwanted cleavage of its carbon-iodine bonds (deiodination), and to offer field-proven strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a polyhalogenated aromatic compound featuring two iodine atoms and a nitro group on a benzene ring.[1][2] The iodine atoms serve as excellent leaving groups for forming new carbon-carbon and carbon-heteroatom bonds, making it a valuable precursor in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The electron-withdrawing nitro group modifies the reactivity of the aromatic ring and can be a handle for further functionalization, such as reduction to an aniline.[1]

Q2: Why is this compound particularly susceptible to deiodination?

The primary reason lies in the inherent weakness of the Carbon-Iodine (C-I) bond. Among the halogens, the C-I bond has the lowest bond dissociation energy, making it the most likely to break under energetic input.[3] Furthermore, electron-deficient aryl halides, such as this one due to the nitro group's influence, can be activated towards reductive cleavage under certain conditions.[4]

Q3: What are the most common conditions that trigger unintentional deiodination?

Deiodination of this compound is typically initiated by one or more of the following factors:

  • Light Exposure: UV or even strong visible light can provide the energy to induce homolytic cleavage of the C-I bond, leading to aryl radical formation and subsequent deiodination.[4][5][6]

  • Elevated Temperatures: High temperatures during a reaction or workup can supply the necessary thermal energy to break the labile C-I bond.[7][8]

  • Reductive Environments: The presence of certain transition metal catalysts (especially in low oxidation states), strong reducing agents, or even mild reductants under specific conditions can promote reductive dehalogenation.[4][9]

  • Incompatible Solvents or Reagents: Solvents can influence reaction pathways and the stability of intermediates that may lead to deiodination.[3][10] The presence of radical initiators (like peroxides in aged ether solvents) can also be a significant factor.[8]

Q4: How should I properly store this compound to ensure its long-term stability?

To minimize degradation, the compound should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon). Using an amber glass vial or wrapping the container in aluminum foil is highly recommended to protect it from light.

Troubleshooting Guide: Diagnosing and Preventing Deiodination

Encountering deiodination can be a significant setback. This section provides a systematic approach to identifying the cause and implementing a robust solution. The core principle of troubleshooting is to isolate variables and test them methodically.[11][12]

Logical Troubleshooting Workflow

The following workflow provides a step-by-step process to diagnose the source of deiodination in your experiment.

G cluster_0 Problem Identification cluster_1 Phase Isolation cluster_2 Reaction Phase Troubleshooting cluster_3 Workup/Purification Phase Troubleshooting cluster_4 Resolution start Deiodination Detected (e.g., via LCMS, NMR, TLC) phase When is it occurring? start->phase reaction_check Analyze Reaction Conditions phase->reaction_check During Reaction workup_check Analyze Post-Reaction Steps phase->workup_check During Workup/ Purification temp Reduce Temperature reaction_check->temp light Protect from Light reaction_check->light catalyst Screen Catalysts/Ligands reaction_check->catalyst solvent Change Solvent / Use Fresh reaction_check->solvent solution Problem Resolved temp->solution light->solution catalyst->solution solvent->solution workup_temp Lower Rotovap Temp workup_check->workup_temp workup_light Use Amber Vials/Foil workup_check->workup_light workup_ph Use Neutral Wash (Brine) workup_check->workup_ph workup_silica Test Silica Stability workup_check->workup_silica workup_temp->solution workup_light->solution workup_ph->solution workup_silica->solution

Caption: A logical workflow for diagnosing the source of deiodination.

Problem 1: Deiodination Occurs During the Reaction

You monitor your reaction by TLC or LCMS and notice the appearance of a new, less-polar spot corresponding to the mono-iodinated or fully deiodinated (nitrobenzene) byproduct.

Probable CauseIn-Depth Explanation & CausalityRecommended Solution & Protocol
Excessive Heat The C-I bond has a specific dissociation energy. Elevated temperatures provide the kinetic energy necessary for molecules to overcome this barrier, leading to homolytic bond cleavage and radical formation.[7][8] This is often the simplest and most common cause.Solution: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Protocol: Set up parallel reactions at different temperatures (e.g., 0 °C, RT, 40 °C) and monitor for both product formation and byproduct generation. Choose the temperature that provides the best ratio.[11]
Photocatalysis/Radical Chain Reaction Aryl iodides are known to be photosensitive.[6] Ambient lab lighting, especially direct sunlight, can initiate a radical chain reaction where a photon cleaves a C-I bond, and the resulting aryl radical abstracts a hydrogen from a solvent molecule, propagating the deiodination.[4][5]Solution: Protect the reaction from light at all stages. Protocol: Wrap the reaction flask completely in aluminum foil or use amber-colored glassware. Ensure the entire apparatus, including any addition funnels or condensers, is covered.
Incompatible Catalyst or Reductive Conditions Many transition metal catalysts, particularly Palladium(0) species used in cross-coupling, can catalyze reductive dehalogenation as a side reaction, especially in the presence of a hydrogen source (e.g., solvent, amine, or phosphine ligand degradation).[9]Solution: Screen different catalysts or ligands. Consider the catalyst's oxidation state and reductive potential. Protocol: If using a Pd catalyst, try switching from a phosphine ligand to a more robust N-heterocyclic carbene (NHC) ligand. Alternatively, screen different metals (e.g., Copper) if the reaction chemistry allows.
Solvent Effects Solvents can influence reaction pathways. Protic solvents or those with available hydrogens can act as H-atom donors in radical pathways. The polarity of the solvent can also differentially stabilize reactants and transition states, potentially favoring a deiodination pathway.[10][13] Old, unpurified solvents (especially ethers like THF) may contain peroxide impurities, which are potent radical initiators.[8]Solution: Use fresh, anhydrous, and degassed solvents. Screen alternative solvent systems. Protocol: Switch from a common H-donor solvent like THF to a more robust, aprotic solvent like toluene or dioxane. Always use solvent from a freshly opened bottle or one that has been recently purified and stored under an inert atmosphere.
Problem 2: Starting Material is Pure, but Deiodination is Observed After Workup and Purification

The reaction appears clean by in-process controls, but the isolated product is contaminated with deiodinated impurities.

Probable CauseIn-Depth Explanation & CausalityRecommended Solution & Protocol
Harsh pH During Aqueous Wash Your product may be unstable to acidic or basic conditions used during the workup.[14] Protonation or deprotonation of other functional groups in the molecule could potentially activate the ring towards decomposition.Solution: Test the stability of your compound under the workup conditions on a small scale.[14] Protocol: Before working up the entire batch, take a small aliquot of the crude reaction mixture, expose it to the planned acidic/basic wash for 15-30 minutes, and then analyze it by TLC/LCMS to see if deiodination has occurred. If so, switch to a neutral wash (e.g., saturated NaCl solution).
Thermal Stress During Solvent Removal Using a high bath temperature on a rotary evaporator to remove high-boiling solvents (like DMF or DMSO) can thermally degrade the product.[7] The combination of heat and residual reagents can be particularly damaging.Solution: Remove solvent under high vacuum and at low temperatures. Protocol: Use a bath temperature no higher than 30-40 °C. If this is insufficient, it is better to remove the bulk of the solvent and carry the material forward into chromatography with residual solvent than to risk thermal decomposition.
Silica Gel-Mediated Decomposition The acidic nature of standard silica gel can catalyze decomposition on the column for sensitive substrates. The extended contact time and large surface area can exacerbate the issue.Solution: Deactivate the silica gel or use an alternative stationary phase. Protocol: Slurry the silica gel in the desired eluent containing 1-2% of a neutralising amine (like triethylamine) before packing the column. Alternatively, use a less acidic stationary phase like alumina (neutral or basic grade) or a bonded-phase silica (like C18).
Experimental Protocols
Protocol 1: Small-Scale Stability Test

This protocol is designed to rapidly diagnose which part of your process (thermal, photochemical, or chemical) is causing deiodination.

  • Preparation: Dispense 1-2 mg of pure this compound into four separate, small, clear glass vials. Add ~0.5 mL of the reaction solvent to each.

  • Vial 1 (Control): Cap the vial, wrap it in aluminum foil, and stir at room temperature.

  • Vial 2 (Thermal Stress): Cap the vial, wrap it in foil, and stir at your reaction's target temperature.

  • Vial 3 (Photochemical Stress): Cap the vial and stir it under direct, bright laboratory light (or near a window) at room temperature.

  • Vial 4 (Reagent Stress): Add a key reagent from your reaction (e.g., base, nucleophile), cap, wrap in foil, and stir at room temperature.

  • Analysis: After a set time (e.g., 2 hours, or the duration of your reaction), take a sample from each vial and analyze by TLC or LCMS. Compare the results to identify the primary cause of degradation.

Mechanistic Considerations & Key Factors

Understanding the forces that lead to C-I bond cleavage is critical for prevention. The diagram below illustrates the key external factors that can compromise the stability of this compound.

G cluster_outcome Outcome main This compound (Stable State) cleavage C-I Bond Cleavage light Light (hν) (UV/Visible) light->cleavage heat Heat (Δ) heat->cleavage catalyst Reductive Catalysts (e.g., Pd(0)) catalyst->cleavage reagents Incompatible Reagents (e.g., Radicals, Strong Reductants) reagents->cleavage deiodinated Deiodinated Product cleavage->deiodinated

Caption: Key factors that can induce C-I bond cleavage.

By carefully controlling these experimental parameters, you can significantly improve the success rate of reactions involving this compound and ensure the integrity of your synthetic outcomes.

References

Technical Support Center: Catalyst Selection for Suzuki Reactions with 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in Suzuki-Miyaura cross-coupling reactions involving 1,3-diiodo-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we will address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

Troubleshooting Guide

This section is dedicated to resolving specific issues you may encounter during your Suzuki reactions with this compound.

Question 1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I resolve this?

Answer:

Low or no conversion in a Suzuki coupling with this compound can be attributed to several factors, primarily revolving around catalyst activity and reaction conditions. Given that the carbon-iodine bonds are activated by the electron-withdrawing nitro group, the oxidative addition step should be relatively favorable.[1] Therefore, we should investigate other aspects of the catalytic cycle.

Possible Causes and Recommended Solutions:

  • Inactive Catalyst: The palladium catalyst is central to the reaction.[1] If it has degraded due to improper storage or handling, its activity will be compromised.

    • Solution: Always use fresh, high-purity palladium sources and ligands. Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[1]

  • Inappropriate Ligand Choice: The ligand's steric and electronic properties are critical for catalyst performance.[2] For a di-substituted substrate like this compound, a bulky, electron-rich phosphine ligand is often necessary to promote both oxidative addition and the final reductive elimination step.

    • Solution: Consider switching to a more robust ligand. Buchwald's biaryl phosphine ligands, such as SPhos or XPhos, are excellent choices for challenging couplings.[3] They are known to stabilize the palladium center and facilitate the key steps of the catalytic cycle.

  • Suboptimal Base or Solvent: The base is crucial for the transmetalation step, and the solvent affects the solubility of all reaction components and the overall kinetics.[1]

    • Solution: A common starting point is a carbonate base like K₂CO₃ or Cs₂CO₃ in a dioxane/water solvent system.[1] If solubility is an issue, consider DMF. A small amount of water is often beneficial for the Suzuki reaction.[1]

  • Insufficient Temperature: While the substrate is activated, the reaction may still require thermal energy to proceed at a reasonable rate.[1]

    • Solution: If you are running the reaction at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction.[1]

Question 2: My reaction is producing a mixture of mono- and di-substituted products. How can I improve the selectivity for the di-substituted product?

Answer:

Achieving complete di-substitution on a di-iodinated substrate can be challenging. The primary product is often the di-substituted compound where both iodine atoms have reacted.[4] However, incomplete reaction can lead to a mixture.

Strategies to Promote Di-substitution:

  • Stoichiometry of the Boronic Acid: Ensure you are using a sufficient excess of the boronic acid.

    • Recommendation: Use at least 2.2 to 2.5 equivalents of the boronic acid to drive the reaction to completion.

  • Reaction Time and Temperature: A longer reaction time or higher temperature may be necessary to achieve full conversion to the di-substituted product.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS. If you observe the mono-substituted intermediate, consider extending the reaction time or incrementally increasing the temperature.

  • Catalyst Loading: A higher catalyst loading might be required to ensure enough active catalyst is present for both coupling events.

    • Recommendation: While typically 1-2 mol% is used, increasing the catalyst loading to 3-5 mol% can be beneficial for di-substitution.

Question 3: I am observing significant amounts of a side product resulting from the reduction of the nitro group. How can I prevent this?

Answer:

The nitro group is susceptible to reduction under certain Suzuki reaction conditions, especially if there are sources of hydride in the reaction mixture.

Preventative Measures:

  • Choice of Base and Solvent: Some solvent/base combinations can generate hydride species.

    • Recommendation: Avoid using bases like sodium ethoxide in ethanol, which can be a source of hydride. Stick to carbonate or phosphate bases.

  • Purity of Reagents: Impurities in the boronic acid or solvent can sometimes lead to side reactions.

    • Recommendation: Use high-purity, anhydrous solvents and fresh boronic acid.

  • Catalyst System: Certain palladium catalysts may have a higher propensity for promoting reduction.

    • Recommendation: If nitro group reduction is a persistent issue, consider screening different palladium precatalysts and ligands.

Frequently Asked Questions (FAQs)

Question 1: What is the best initial catalyst and ligand combination to try for the Suzuki reaction with this compound?

Answer:

For a challenging substrate like this compound, a robust and highly active catalyst system is recommended from the outset.

  • Recommended Catalyst System: A good starting point is a palladium(II) precatalyst like Pd(OAc)₂ or a palladacycle precatalyst (e.g., XPhos Pd G2 or SPhos Pd G2) in combination with a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos.[3] These ligands are known to facilitate the coupling of sterically hindered and electron-deficient aryl halides.

  • Rationale: The bulky nature of these ligands promotes the reductive elimination step, which can be slow for sterically congested molecules.[2] Their electron-donating properties increase the electron density on the palladium center, facilitating the oxidative addition of the aryl iodide.[2]

Question 2: What is the role of the phosphine ligand in the Suzuki coupling, and why is it so important for this specific substrate?

Answer:

The phosphine ligand plays a multifaceted and critical role in the Suzuki-Miyaura coupling:

  • Solubilization and Stabilization: Phosphine ligands coordinate to the palladium center, forming a soluble complex in organic solvents.[2] This prevents the precipitation of palladium metal (palladium black), which is catalytically inactive.

  • Modulation of Electronic Properties: As electron-donating species, phosphine ligands increase the electron density at the palladium atom. This enhanced nucleophilicity of the metal center facilitates the oxidative addition of the aryl halide to the Pd(0) species, which is often the rate-determining step.[2]

  • Influence on Steric Environment: The steric bulk of the ligand influences the coordination sphere of the palladium. Bulky ligands promote the reductive elimination step, which is the final step in the catalytic cycle where the new C-C bond is formed and the product is released.[2]

For this compound, a bulky and electron-rich phosphine ligand is crucial because it helps to overcome the potential steric hindrance of a di-substituted arene and accelerates the key catalytic steps.

Question 3: Can I use a ligand-free palladium source for this reaction?

Answer:

While "ligand-free" Suzuki reactions have been reported, they are generally not recommended for complex substrates like this compound.

  • Challenges with Ligand-Free Systems: Ligand-free conditions often require higher temperatures and may be more prone to catalyst decomposition (formation of palladium black). The lack of a stabilizing ligand can lead to lower yields and poor reproducibility.

  • Recommendation: For robust and reliable results, the use of a well-defined palladium/phosphine ligand system is strongly advised.

Question 4: How does the nitro group affect the reactivity of this compound in Suzuki couplings?

Answer:

The nitro group is a strong electron-withdrawing group, which has a significant impact on the reactivity of the aryl iodide.

  • Activation of the C-I Bond: The electron-withdrawing nature of the nitro group makes the carbon atoms of the C-I bonds more electrophilic.[1] This generally accelerates the rate-determining oxidative addition step of the palladium catalyst to the aryl iodide.[1]

  • Potential for Side Reactions: As discussed in the troubleshooting section, the nitro group itself can undergo reduction under certain conditions. It is also important to consider that in some cases, the C-NO₂ bond can undergo oxidative addition to the palladium center, leading to denitrative coupling products.[5][6] However, for aryl iodides, the C-I bond is significantly more reactive towards oxidative addition.

Catalyst and Ligand Comparison

The following table provides a summary of commonly used catalyst systems for Suzuki-Miyaura couplings and their general applicability to challenging substrates.

Catalyst SystemLigandTypical SubstratesAdvantagesDisadvantages
Pd(PPh₃)₄TriphenylphosphineSimple aryl iodides and bromidesInexpensive, readily availableCan be less effective for sterically hindered or electron-deficient substrates.[3]
PdCl₂(dppf)dppfWide range of aryl halidesGood for many standard couplingsMay not be optimal for very challenging substrates.
Pd(OAc)₂ / SPhosSPhosSterically hindered, electron-rich, and electron-deficient aryl halidesHigh activity, broad substrate scope.[7]Higher cost of ligand.
Pd(OAc)₂ / XPhosXPhosParticularly effective for sterically demanding couplings and aryl chloridesExcellent for challenging substrates, high turnover numbers.[3]Higher cost of ligand.
XPhos Pd G2/G3XPhosBroad range of aryl and heteroaryl halidesAir- and moisture-stable precatalysts, highly active.[3]Higher cost of precatalyst.

Experimental Protocol: General Procedure for Double Suzuki Coupling

This protocol provides a starting point for the di-arylation of this compound. Optimization of specific parameters may be required for your particular boronic acid.

Materials:

  • This compound

  • Arylboronic acid (2.2 - 2.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-4 mol%)

  • Phosphine ligand (e.g., SPhos, 4-8 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes.[1]

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand in a small amount of the degassed solvent. Add this catalyst solution to the reaction flask via syringe under a positive flow of inert gas.

  • Solvent Addition: Add the remaining degassed solvent to the reaction mixture.[1]

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material and mono-substituted intermediate are consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by flash column chromatography.

Visual Guides

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArX Ar-X ArX->OxAdd ArB Ar'-B(OR)₂ ArB->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low or No Conversion? CheckCatalyst Is the catalyst/ligand fresh and handled properly? Start->CheckCatalyst Yes UseFresh Use fresh catalyst/ligand under inert atmosphere. CheckCatalyst->UseFresh No CheckLigand Is the ligand appropriate? (e.g., bulky, electron-rich) CheckCatalyst->CheckLigand Yes UseFresh->CheckLigand SwitchLigand Switch to a Buchwald ligand (e.g., SPhos, XPhos). CheckLigand->SwitchLigand No CheckConditions Are the base, solvent, and temperature optimal? CheckLigand->CheckConditions Yes SwitchLigand->CheckConditions OptimizeConditions Screen bases (K₃PO₄, Cs₂CO₃) and increase temperature. CheckConditions->OptimizeConditions No Success Problem Resolved CheckConditions->Success Yes OptimizeConditions->Success

Caption: A decision tree for troubleshooting low conversion issues.

References

Optimizing base and solvent for Sonogashira coupling of diiodonitrobenzenes

Author: BenchChem Technical Support Team. Date: December 2025

As a Senior Application Scientist, I've designed this technical guide to address the specific challenges researchers face when optimizing the Sonogashira coupling for diiodonitrobenzene substrates. This document moves beyond standard protocols to explain the underlying principles governing your experimental choices, helping you troubleshoot effectively and achieve robust, reproducible results.

Introduction: The Challenge of Diiodonitrobenzenes in Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds with remarkable efficiency.[1][2][3] However, substrates like diiodonitrobenzenes introduce specific complexities. The powerful electron-withdrawing nature of the nitro group significantly alters the electronic properties of the aryl halide, while the presence of two iodine atoms opens up competing pathways for mono- and di-alkynylation.[4] Furthermore, these substrates can be sensitive to harsh reaction conditions, leading to side reactions or decomposition.

This guide provides a focused, question-and-answer-based approach to optimizing the two most critical parameters in your control: the base and the solvent.

Core Principles: The Roles of Base and Solvent

A successful Sonogashira coupling hinges on a delicate interplay between the catalyst, substrates, base, and solvent. Understanding their roles is the first step to effective troubleshooting.

  • The Role of the Base: The base is not merely an acid scavenger. It plays at least two critical roles in the catalytic cycle[5]:

    • Neutralization: It neutralizes the hydrogen halide (HI) byproduct formed during the reaction, preventing the protonation of the amine base and catalyst deactivation.[1][5]

    • Acetylide Formation: It facilitates the deprotonation of the terminal alkyne, which is a crucial step for its entry into the catalytic cycle, often via the formation of a copper acetylide intermediate in the copper-co-catalyzed variant.[3][5]

  • The Role of the Solvent: The solvent dictates the solubility of all components and directly influences the stability and activity of the catalytic species.[6]

    • Solubility: All reagents, catalysts, and intermediates must remain in solution for the reaction to proceed efficiently.

    • Catalyst Stability: Certain solvents can stabilize the active Pd(0) catalyst, while others may promote its decomposition into inactive palladium black.[7][8]

    • Reaction Rate: The polarity of the solvent can affect the rates of key steps in the catalytic cycle, such as oxidative addition.[6]

Below is a diagram illustrating the generally accepted mechanism for the copper and palladium co-catalyzed Sonogashira reaction.

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ (A) PdII_Aryl trans-Ar-Pd(II)L₂(I) (B) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne cis-Ar-Pd(II)L₂(C≡CR) (C) PdII_Aryl->PdII_Alkyne Transmetalation (from Cu Cycle) PdII_Alkyne->Pd0 Reductive Elimination product_node Ar-C≡CR PdII_Alkyne->product_node CuI CuI pi_complex π-Alkyne Complex CuI->pi_complex R-C≡CH Cu_Alkyne Cu-C≡CR (F) Cu_Alkyne->PdII_Aryl Transfers Acetylide Cu_Alkyne->CuI Transmetalation (to Pd Cycle) pi_complex->Cu_Alkyne Deprotonation (Base)

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered when working with diiodonitrobenzenes.

❓ Question: My reaction has stalled, showing low or no conversion. What are the primary suspects?

Answer: A stalled reaction is the most common issue and usually points to a problem with one of three areas: catalyst integrity, reagent quality, or the reaction environment.

  • Catalyst Activity: The active Pd(0) catalyst is highly sensitive to oxygen.[7] If you observe a black precipitate (commonly called "palladium black"), your catalyst has likely decomposed.

    • Solution: Ensure your palladium source is fresh. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, it must be reduced in-situ to the active Pd(0) species.[7] Always use rigorous anaerobic techniques: degas your solvent thoroughly (e.g., via freeze-pump-thaw cycles or by bubbling with argon/nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the experiment.[7][9]

  • Reagent Purity: Impurities can poison the catalyst.

    • Copper(I) Iodide: CuI can oxidize over time. Use a freshly opened bottle or a recently purchased supply.[7][9]

    • Base: Amine bases can oxidize or absorb water. Using a distilled, anhydrous amine is crucial for reproducibility.[7]

    • Solvent: Peroxides in solvents like THF can interfere with the reaction. Always use fresh, anhydrous-grade solvents.

  • Reaction Conditions:

    • Temperature: While many Sonogashira couplings with aryl iodides work at room temperature, the electron-withdrawing nitro group can sometimes necessitate gentle heating to facilitate oxidative addition.[10] However, excessive heat can cause catalyst decomposition.

Troubleshooting_Yield start Low or No Yield Observed check_catalyst Is a black precipitate (Pd black) visible? start->check_catalyst check_reagents Are all reagents (CuI, base, solvent) fresh and anhydrous? check_catalyst->check_reagents No sol_catalyst Solution: - Use fresh Pd catalyst. - Improve degassing. - Ensure inert atmosphere. check_catalyst->sol_catalyst Yes check_atmosphere Was the reaction run under strictly inert (Ar/N₂) atmosphere? check_reagents->check_atmosphere Yes sol_reagents Solution: - Use fresh CuI. - Distill amine base. - Use anhydrous solvent. check_reagents->sol_reagents No sol_atmosphere Solution: - Re-run with rigorous degassing (e.g., freeze- pump-thaw) and positive inert gas pressure. check_atmosphere->sol_atmosphere No final_check Consider optimizing temperature or changing base/solvent system. check_atmosphere->final_check Yes

Caption: A decision tree for troubleshooting low-yield Sonogashira reactions.

❓ Question: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer: Glaser-Hay coupling is a classic side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[3][7] The nitro group on your substrate does not directly promote this, but it's a common issue to address.

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of this side reaction. Improving your degassing and inert atmosphere techniques is the first and most critical step.[7]

  • Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Try reducing the amount of CuI to the minimum required for efficient reaction.

  • Slow Alkyne Addition: Adding the alkyne slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway.[11]

  • Switch to a Copper-Free Protocol: If homocoupling persists, the most effective solution is to eliminate the copper co-catalyst entirely.[7][9] Copper-free systems often require different ligands, stronger bases, or slightly higher temperatures but completely circumvent the Glaser coupling issue.[12][13]

❓ Question: How can I selectively achieve mono-alkynylation on my diiodonitrobenzene?

Answer: Achieving selectivity is a common goal with di-substituted substrates. The two iodine atoms on a diiodonitrobenzene may have different reactivities depending on their position relative to the nitro group. You can exploit this, along with kinetic control, to favor mono-substitution.

  • Stoichiometry: Use a slight deficiency or exactly one equivalent of the terminal alkyne relative to the diiodo-substrate.

  • Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (often room temperature for aryl iodides).[1][10] This will amplify the inherent reactivity differences between the two iodide positions. The oxidative addition is generally the rate-limiting step, and the most electron-deficient C-I bond will react fastest.[1]

  • Monitor Carefully: Track the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the desired mono-coupled product is maximized and before significant di-coupled product begins to form.

Optimization FAQs: Selecting the Right Base and Solvent

❓ Question: Which type of base is best for coupling with diiodonitrobenzenes: an organic amine or an inorganic base?

Answer: The choice of base is highly substrate and solvent-dependent. Both organic and inorganic bases are effective, but they have different properties to consider.[5]

  • Organic Amine Bases (e.g., Et₃N, DIPEA, DIPA): These are the "classic" Sonogashira bases. They are often used in excess and can serve as both the base and a co-solvent.[1][14] They are generally good at solubilizing organic reagents. However, they can be nucleophilic and potentially react with highly activated aryl halides, though this is less common with iodides.

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄): These are non-nucleophilic and can be advantageous when dealing with sensitive functional groups.[1] Cesium carbonate is often effective in copper-free protocols.[2] Their primary drawback is poor solubility in many common organic solvents, which can lead to heterogeneous mixtures and slower reaction rates.

For diiodonitrobenzenes, the strong electron-withdrawing effect makes the aryl iodide highly reactive. A moderately strong, non-nucleophilic base is often a good starting point to avoid side reactions.

Base TypeExamplesProsConsBest For...
Organic Amines Triethylamine (Et₃N), Diisopropylamine (DIPA)Good solubility; can act as a co-solvent.Can be nucleophilic; must be anhydrous.Standard copper-catalyzed reactions in solvents like THF or Toluene.
Inorganic Carbonates K₂CO₃, Cs₂CO₃Non-nucleophilic; inexpensive.Poor solubility in many organic solvents.Copper-free systems or when substrate is sensitive to amines.

❓ Question: How does solvent choice impact the reaction, and what's a good starting point?

Answer: Solvent choice is critical for success. A good solvent must dissolve all components and stabilize the catalyst. There is no single "best" solvent, as the optimal choice depends on the base and catalyst system.[6][11]

  • Amine Solvents: Using an amine base like Et₃N or DIPA as the solvent is a common strategy. This provides a basic, polar environment.[1]

  • Aprotic Solvents:

    • THF: A very common choice, but anecdotal evidence suggests it can sometimes promote the formation of palladium black.[8]

    • DMF: A polar aprotic solvent that is excellent at dissolving a wide range of reagents.[6] However, some reports indicate it can slow down certain Sonogashira reactions.[7]

    • Toluene: A non-polar solvent that is often effective, particularly when paired with a soluble amine base.

    • Acetonitrile (MeCN): A polar aprotic solvent that can also be effective.[14]

For diiodonitrobenzenes, a polar aprotic solvent like DMF or THF , used with a soluble amine base like triethylamine , is a robust and conventional starting point for optimization.

SolventDielectric Constant (ε)Characteristics & Considerations
Toluene 2.4Non-polar. Good for solubilizing non-polar substrates. Often requires a co-solvent or soluble amine base.
Tetrahydrofuran (THF) 7.6Moderately polar. A very common and generally effective choice. Use fresh and anhydrous.[6]
Acetonitrile (MeCN) 37.5Polar aprotic. Can be very effective but ensure all components are soluble.
Dimethylformamide (DMF) 36.7Highly polar aprotic. Excellent solvating power.[6] Can be difficult to remove under vacuum.

Experimental Protocols

The following protocols provide detailed, validated starting points for your experiments.

Protocol 1: General Procedure for Mono-Sonogashira Coupling (Copper-Catalyzed)

This protocol is optimized to favor mono-alkynylation using kinetic control.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the diiodonitrobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent Addition: Add anhydrous, degassed THF (to make a 0.1 M solution based on the aryl iodide) and anhydrous, degassed triethylamine (3.0 eq). Stir for 5 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.05 eq) dropwise over 10 minutes.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 30 minutes.

  • Work-up: Once the starting material is consumed and the mono-adduct is maximized, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Copper-Free Sonogashira Coupling

This protocol is designed to eliminate Glaser homocoupling, which can be a persistent issue.

  • Setup: To a dry Schlenk flask under an argon atmosphere, add the diiodonitrobenzene (1.0 eq) and Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base Addition: Add anhydrous, degassed DMF (to make a 0.1 M solution) followed by anhydrous, degassed diisopropylamine (DIPA) (4.0 eq).

  • Alkyne Addition: Add the terminal alkyne (1.2 eq).

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS. Copper-free reactions often require gentle heating to proceed at a reasonable rate.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

References

Byproduct formation in the nitration of 1,3-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 1,3-diiodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you achieve optimal results in your synthesis of 1,3-diiodo-5-nitrobenzene.

Troubleshooting Guide

This section addresses common issues encountered during the nitration of 1,3-diiodobenzene in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: My reaction yield is significantly lower than expected. What are the possible causes and how can I improve it?

Answer:

Low yields in the nitration of 1,3-diiodobenzene can stem from several factors, primarily related to reaction conditions and reagent quality.

  • Incomplete Reaction: The nitration of di-halogenated benzenes can be sluggish due to the deactivating effect of the halogen substituents.[1] Ensure your reaction has been allowed to proceed for a sufficient duration. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Suboptimal Temperature Control: The nitration of aromatic compounds is an exothermic process.[2] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, if the temperature is too high, it can promote the formation of unwanted byproducts and decomposition of the desired product. It is critical to maintain the recommended temperature range throughout the addition of the nitrating mixture and the subsequent reaction time.

  • Moisture in Reagents: The presence of water in the reaction mixture can deactivate the nitrating agent by reacting with the nitronium ion (NO₂⁺).[3] Ensure that your nitric acid and sulfuric acid are of high concentration and that all glassware is thoroughly dried before use.

  • Loss of Product During Workup: The workup procedure is a common step where product loss can occur. Ensure that the extraction of the product from the aqueous layer is complete by performing multiple extractions with a suitable organic solvent. Also, be careful not to discard the organic layer by mistake during separations.

Solution Workflow:

  • Verify Reagent Quality: Use fresh, concentrated nitric acid and sulfuric acid.

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC until the starting material is consumed. Maintain a stable temperature as specified in the protocol.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven prior to use.

  • Refine Workup Technique: Perform multiple extractions during the workup and carefully separate the layers.

Question 2: I see multiple spots on my TLC plate after the reaction. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge in electrophilic aromatic substitution reactions. In the nitration of 1,3-diiodobenzene, these byproducts are typically isomeric mononitrated products and potentially dinitrated compounds.

  • Isomeric Byproducts: The two iodine atoms on the benzene ring are ortho-, para-directing groups.[1] While the 5-position is the most sterically and electronically favored for substitution, small amounts of nitration can occur at the 2-, 4-, and 6- positions, leading to the formation of 1,3-diiodo-2-nitrobenzene and 1,3-diiodo-4-nitrobenzene.

  • Dinitration: If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess nitrating agent), a second nitro group can be added to the ring, resulting in dinitroiodobenzene isomers.[2]

Strategies to Minimize Byproducts:

  • Strict Temperature Control: Maintain a low temperature during the addition of the nitrating agent to enhance the selectivity of the reaction.

  • Stoichiometric Control: Use a carefully measured amount of the nitrating agent. A slight excess is often necessary to drive the reaction to completion, but a large excess should be avoided.

  • Controlled Addition: Add the nitrating mixture dropwise to the solution of 1,3-diiodobenzene with vigorous stirring to ensure even distribution and prevent localized overheating.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Sulfuric acid serves as a catalyst. It protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[3][4]

Q2: Why is the 5-position the major site of nitration on 1,3-diiodobenzene?

A2: The iodine atoms are ortho-, para-directing deactivators. The positions ortho and para to the iodine at C1 are C2, C6, and C4. The positions ortho and para to the iodine at C3 are C2, C4, and C6. Therefore, the positions activated by both iodine atoms are C2, C4, and C6. However, the position that is least sterically hindered and electronically favored for the bulky nitro group is the C5 position.

Q3: Can I use a different nitrating agent?

A3: While the nitric acid/sulfuric acid system is the most common, other nitrating agents can be used. However, their reactivity and selectivity may differ, and the reaction conditions would need to be optimized accordingly.

Q4: How can I purify the final product from the byproducts?

A4: The desired this compound can often be purified from its isomers and other byproducts by recrystallization, taking advantage of differences in their solubility and crystal lattice energies.[5] Column chromatography is another effective method for separating isomers with different polarities.[5]

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the nitration of 1,3-diiodobenzene.

Materials:

  • 1,3-Diiodobenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice Bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-diiodobenzene (1.0 eq) in dichloromethane. Cool the flask in an ice bath to 0 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.2 eq) while cooling in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 1,3-diiodobenzene over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL), followed by saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Product and Potential Byproducts

CompoundStructureMolecular Weight ( g/mol )Expected Position of Nitro Group
This compound (Major Product) C₆H₃I₂NO₂374.905
1,3-Diiodo-2-nitrobenzene (Byproduct)C₆H₃I₂NO₂374.902
1,3-Diiodo-4-nitrobenzene (Byproduct)C₆H₃I₂NO₂374.904
Dinitroiodobenzene Isomers (Potential Byproducts)C₆H₂I₂N₂O₄419.90Various

Visualizations

Reaction Mechanism:

reaction_mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H⁺ (from H₂SO₄) H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- - H⁺ NO2+ NO₂⁺ (Nitronium Ion) H2NO3+->NO2+ - H₂O H2O H₂O Diiodobenzene 1,3-Diiodobenzene SigmaComplex Arenium Ion Intermediate (Sigma Complex) Diiodobenzene->SigmaComplex + NO₂⁺ Product This compound SigmaComplex->Product + H₂O - H₃O⁺ H3O+ H₃O⁺

Caption: Mechanism of the nitration of 1,3-diiodobenzene.

Byproduct Formation Pathways:

byproduct_formation cluster_products Potential Products Start 1,3-Diiodobenzene + HNO₃/H₂SO₄ Major This compound (Major Product) Start->Major Favored Pathway Byproduct1 1,3-Diiodo-2-nitrobenzene Start->Byproduct1 Minor Pathway (Steric Hindrance) Byproduct2 1,3-Diiodo-4-nitrobenzene Start->Byproduct2 Minor Pathway Dinitrated Dinitrated Products Major->Dinitrated Harsh Conditions

Caption: Formation of the major product and potential byproducts.

Troubleshooting Workflow:

troubleshooting_workflow Start Experiment Start Problem Problem Identified (e.g., Low Yield, Impurities) Start->Problem Cause Identify Potential Cause Incomplete Reaction Temperature Reagent Quality Workup Loss Byproduct Formation Problem->Cause Solution Implement Solution Increase Reaction Time Optimize Temperature Use Fresh Reagents Refine Workup Adjust Stoichiometry Cause:c1->Solution:s1 Cause:c2->Solution:s2 Cause:c3->Solution:s3 Cause:c4->Solution:s4 Cause:c5->Solution:s5 Verify Verify Improvement (TLC, Yield, Purity) Solution->Verify Verify->Problem Problem Persists End Successful Synthesis Verify->End Problem Solved

Caption: A systematic workflow for troubleshooting experimental issues.

References

Technical Support Center: Troubleshooting Failed Heck Reactions with Electron-Poor Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during Mizoroki-Heck reactions, particularly when working with challenging electron-poor aryl iodides. Instead of a generic checklist, we will explore the underlying chemical principles to empower you to make informed, effective troubleshooting decisions.

Understanding the Core Challenge: The Electron-Poor Aryl Iodide

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds.[1][2] The catalytic cycle, in its simplest form, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by migratory insertion of an olefin and subsequent β-hydride elimination to furnish the desired product and regenerate the catalyst.[2][3]

While aryl iodides are typically the most reactive partners in this reaction due to the relatively weak C-I bond, the presence of electron-withdrawing groups on the aromatic ring introduces a unique set of challenges that can lead to reaction failure. This guide will dissect these issues and provide logical, field-tested solutions.

Troubleshooting Guide & FAQs

Here, we address common problems in a question-and-answer format to help you systematically diagnose and resolve issues in your experiments.

Q1: My Heck reaction has stalled, showing low or no conversion of the electron-poor aryl iodide. What is the most likely culprit?

A1: With electron-poor aryl iodides, the primary bottleneck is often not the initial oxidative addition, which is generally facile. Instead, the rate-limiting step can shift to the migratory insertion of the alkene into the aryl-palladium bond.[4] Additionally, catalyst deactivation is a significant concern under the conditions often required for these substrates.

Core Issues to Investigate:

  • Catalyst Deactivation: The active Pd(0) species is prone to aggregation, forming inactive palladium black, especially at elevated temperatures.[5][6] This is a common observation in struggling Heck reactions.

  • Suboptimal Ligand Choice: The electronic properties of the phosphine ligand are critical. For electron-poor systems, the choice of ligand must be carefully considered to promote the key steps of the catalytic cycle.

  • Ineffective Base: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.[3] An inappropriate base can lead to a sluggish or stalled reaction.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the stability and reactivity of the catalytic species.[7][8]

Q2: I'm observing the formation of palladium black in my reaction. How can I prevent catalyst deactivation?

A2: The formation of palladium black is a visual indicator that your active Pd(0) catalyst is aggregating and precipitating out of the solution.[6] This is often exacerbated by high temperatures and insufficient ligand stabilization.

Solutions & Rationale:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) center, preventing aggregation. Buchwald-type ligands (e.g., XPhos, SPhos) or tri-tert-butylphosphine (P(t-Bu)₃) are excellent starting points.[5][9] The steric bulk of these ligands creates a protective coordination sphere around the palladium atom.

  • Lower Reaction Temperature: While seemingly counterintuitive for a difficult reaction, excessively high temperatures can accelerate catalyst decomposition more than the desired reaction rate.[6] Consider screening temperatures in the 80-100 °C range before escalating further.

  • Use a Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is a robust and common choice that is reduced in situ to the active Pd(0) species.[3][5] This can sometimes provide a more sustained concentration of the active catalyst compared to starting directly with a Pd(0) source like Pd(PPh₃)₄, which can be unstable.[3]

Q3: My reaction is sluggish despite using a good catalyst system. Could the base be the issue?

A3: Absolutely. The base is not merely a stoichiometric spectator; it is essential for the reductive elimination step that regenerates the Pd(0) catalyst.[3] For electron-poor aryl iodides, the choice of base is critical.

Base Selection Strategy:

Base TypeExamplesRationale & Considerations
Inorganic Carbonates K₂CO₃, Cs₂CO₃Often effective and cost-efficient. Their insolubility can sometimes be advantageous in preventing side reactions.
Organic Amines Triethylamine (Et₃N), Diisopropylethylamine (DIPEA)Commonly used, but their coordination to the palladium center can sometimes inhibit catalysis. Can also act as reducing agents.[10][11]
Phosphates K₃PO₄A strong, non-nucleophilic base that has shown broad utility in cross-coupling reactions.[12]

Pro-Tip: A common issue is the formation of hydrohalic acid (HI) during the reaction, which can protonate and deactivate amine bases. The use of a robust inorganic base like K₃PO₄ can circumvent this problem.[12]

Q4: I'm seeing a complex mixture of products, including what appears to be a reduced (dehalogenated) starting material. What's happening?

A4: The formation of the dehalogenated arene is a classic sign of a competing reductive Heck pathway.[5] This occurs when the alkylpalladium(II) intermediate, formed after migratory insertion, is intercepted by a hydride source before β-hydride elimination can take place.

Mitigation Strategies:

  • Optimize the Base and Solvent: Some amine bases and solvents like DMF can decompose at high temperatures to generate hydride sources.[7] Switching to a more stable solvent like DMAc or NMP and using an inorganic base can reduce this side reaction.[13]

  • Accelerate the Productive Pathway: By optimizing the ligand and temperature to favor the desired β-hydride elimination, you can outcompete the undesired reductive pathway. The use of bulky, electron-rich ligands can facilitate this.[5]

Experimental Protocols & Workflows

General Protocol for a Troubleshooting Screen

This protocol provides a starting point for systematically optimizing a failed Heck reaction with an electron-poor aryl iodide.

Materials:

  • Electron-poor aryl iodide (1.0 equiv.)

  • Alkene (1.2 - 1.5 equiv.)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., DMAc, to achieve ~0.1 M concentration)

Procedure:

  • Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the palladium precatalyst, phosphine ligand, and base.

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the aryl iodide and the degassed solvent.

  • Alkene Addition: Add the alkene coupling partner via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., start at 100 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting a failed Heck reaction.

Heck_Cycle pd0 Pd(0)L₂ (Active Catalyst) aryl_pd_complex Ar-Pd(II)L₂(I) pd0->aryl_pd_complex oxidative_addition Oxidative Addition oxidative_addition->pd0 migratory_insertion Migratory Insertion aryl_pd_complex->migratory_insertion alkyl_pd_complex Alkyl-Pd(II)L₂(I) migratory_insertion->alkyl_pd_complex beta_hydride_elimination β-Hydride Elimination alkyl_pd_complex->beta_hydride_elimination hydrido_pd_complex H-Pd(II)L₂(I) beta_hydride_elimination->hydrido_pd_complex product Product beta_hydride_elimination->product reductive_elimination Reductive Elimination hydrido_pd_complex->reductive_elimination reductive_elimination->pd0 base_h Base-H⁺ + I⁻ reductive_elimination->base_h aryl_iodide Ar-I aryl_iodide->oxidative_addition alkene Alkene alkene->migratory_insertion base Base base->reductive_elimination

References

Technical Support Center: Stability of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,3-diiodo-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and handling of this versatile chemical intermediate. Our goal is to equip you with the knowledge to confidently and safely utilize this compound in your synthetic endeavors.

Core Concepts: Understanding the Stability Profile

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions, owing to its two reactive iodine atoms and the electron-withdrawing nature of the nitro group. However, these same features contribute to its potential instability under certain conditions. A thorough understanding of its stability is paramount for successful and reproducible experimentation.

The stability of this compound is influenced by three primary factors:

  • The Carbon-Iodine Bond: The C-I bond is the weakest of the carbon-halogen bonds, making aryl iodides highly reactive in processes like palladium-catalyzed cross-coupling reactions. This inherent weakness also renders the molecule susceptible to deiodination, a common decomposition pathway.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the benzene ring for nucleophilic aromatic substitution but deactivates it for electrophilic substitution.[1] More critically, nitroaromatic compounds can be energetic materials and may decompose, sometimes violently, upon heating.[1][2]

  • Photostability: Aromatic iodides and nitro compounds can be sensitive to light. Photochemical degradation can lead to the formation of radical species and subsequent decomposition.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Scenario 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Question: I am experiencing low yields in my Suzuki/Sonogashira coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in cross-coupling reactions involving this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Deiodination of Starting Material: this compound can undergo deiodination, especially at elevated temperatures or upon prolonged reaction times. This side reaction consumes your starting material and reduces the yield of the desired product.

    • Recommendation:

      • Minimize reaction temperature and time. Aryl iodides are generally more reactive, so harsh conditions may not be necessary.[3][4]

      • Ensure your starting material is pure and has been stored properly (see Section 3).

      • Consider using a milder base. Strong bases can promote dehalogenation.

  • Homocoupling of Coupling Partners: Both the aryl iodide and the boronic acid (in Suzuki coupling) or alkyne (in Sonogashira coupling) can undergo homocoupling, leading to undesired byproducts.

    • Recommendation:

      • Optimize the catalyst and ligand system. Different palladium catalysts and ligands have varying propensities for promoting homocoupling.[5][6]

      • Control the stoichiometry of your reactants carefully.

      • For Sonogashira couplings, the presence of a copper co-catalyst can sometimes favor homocoupling (Glaser coupling) of the alkyne.[7] A copper-free Sonogashira protocol might be beneficial.[8]

  • Incomplete Reaction: The reaction may not be going to completion due to catalyst deactivation or poor solubility.

    • Recommendation:

      • Ensure rigorous exclusion of oxygen from your reaction. Degas your solvents and use an inert atmosphere (e.g., argon or nitrogen).

      • The solubility of this compound can be limited in some solvents. Consider using a solvent system that ensures all reactants are in solution at the reaction temperature.[3]

      • Increase the catalyst loading incrementally, but be mindful of potential side reactions.

  • Regioselectivity Issues: If you are aiming for mono-substitution, you might be getting a mixture of mono- and di-substituted products.

    • Recommendation:

      • Carefully control the stoichiometry of your coupling partner (e.g., use slightly less than one equivalent for mono-substitution).

      • Lower the reaction temperature to favor the more reactive C-I bond.

Scenario 2: Observation of Product Decomposition or Discoloration

Question: My reaction mixture is turning dark, and I am observing what appears to be product decomposition. What could be happening?

Answer:

Darkening of the reaction mixture and product decomposition can be indicative of several issues:

  • Thermal Decomposition: As a nitroaromatic compound, this compound can be thermally labile. At elevated temperatures, nitrobenzene is known to decompose via radical pathways, which can lead to complex mixtures and colored byproducts.[9]

    • Recommendation:

      • Run the reaction at the lowest effective temperature.

      • If high temperatures are unavoidable, minimize the reaction time.

      • Consider alternative, lower-temperature synthetic routes if possible.

  • Photochemical Decomposition: Aryl iodides and nitro compounds can be light-sensitive. Exposure to ambient light, especially UV light, can initiate radical chain reactions leading to decomposition.[10]

    • Recommendation:

      • Protect your reaction from light by wrapping the reaction vessel in aluminum foil.

      • Work in a fume hood with the sash down to minimize exposure to overhead lighting.

  • Reaction with Strong Bases: While a base is often required for cross-coupling reactions, strong bases can react with the acidic protons on the aromatic ring or promote decomposition pathways.

    • Recommendation:

      • Use the mildest base that is effective for your transformation. Carbonates (e.g., K₂CO₃, Cs₂CO₃) are often a good starting point for Suzuki reactions.[5] For Sonogashira reactions, an amine base like triethylamine is common.[8]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place.[11] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent slow degradation. Keep it away from heat, sources of ignition, and incompatible materials such as strong oxidizing agents and strong bases.

Q2: Is this compound sensitive to air and moisture?

A2: While not acutely sensitive to air and moisture for short periods, prolonged exposure should be avoided. As with many organic reagents, it is good laboratory practice to handle it under an inert atmosphere, especially when setting up reactions that are sensitive to air and moisture, such as many palladium-catalyzed couplings.

Q3: Can I purify this compound by distillation?

A3: Due to its nitro functionality, this compound may be thermally unstable and could pose an explosion hazard upon heating to high temperatures.[1][12] Therefore, distillation is generally not recommended. Purification is typically achieved by recrystallization from a suitable solvent.

Q4: What are the expected decomposition products of this compound?

A4: Under thermal stress, decomposition is likely to proceed via cleavage of the C-NO₂ and C-I bonds, leading to radical species and potentially complex polymeric materials.[9] Photochemical decomposition could also lead to deiodination, forming 1-iodo-3-nitrobenzene and 3-nitrobenzene.

Q5: Are there any specific safety precautions I should take when working with this compound?

A5: Yes. This compound is harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[13] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Due to its classification as a nitroaromatic compound, it should be treated as a potentially energetic material, and heating should be done with caution behind a blast shield.[12][14]

Experimental Protocols and Data

General Protocol for a Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for your specific substrate.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv. for mono-substitution or 2.2 equiv. for di-substitution), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable ligand if necessary.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Incompatibility Table
Incompatible MaterialPotential Hazard
Strong Oxidizing AgentsRisk of vigorous reaction, fire, or explosion.
Strong BasesCan promote dehalogenation and other decomposition pathways.
Heat/High TemperaturesPotential for thermal decomposition, which may be exothermic and rapid.[2][9]
Direct Sunlight/UV LightCan induce photochemical decomposition and deiodination.[10]

Visualizing Potential Decomposition Pathways

The following diagrams illustrate the likely initiation steps for the thermal and photochemical decomposition of this compound based on established mechanisms for related compounds.

ThermalDecomposition A This compound B Phenyl Radical Intermediate + •NO2 A->B Heat (Δ) C-NO2 cleavage C Iodophenyl Radical + •I A->C Heat (Δ) C-I cleavage D Complex Decomposition Products B->D C->D PhotochemicalDecomposition A This compound B Excited State A->B Light (hν) C Iodophenyl Radical + •I B->C C-I Homolysis D Deiodinated Products C->D Radical Chain Reactions

References

Technical Support Center: Palladium Catalyst Removal from 1,3-Diiodo-5-nitrobenzene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of palladium catalysts from reaction mixtures involving 1,3-diiodo-5-nitrobenzene. As a senior application scientist, this resource is designed to explain the underlying principles of purification choices, ensuring both technical accuracy and practical, field-tested insights.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1] Therefore, efficient removal of palladium catalysts is a critical step in the synthesis of drug candidates.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound reaction products.

Problem 1: Incomplete Removal of Palladium with Standard Filtration

Symptoms:

  • Visible black particles of palladium remain in the filtrate.

  • The filtrate has a grayish or black tint.

  • Analysis of the product (e.g., by ICP-MS) shows palladium levels above the acceptable limit.

Possible Causes and Solutions:

  • Fine Palladium Particles: The palladium catalyst may have broken down into fine particles that pass through standard filter paper.

    • Solution: Use a finer filtration medium. A pad of Celite® (1-2 cm thick) on a sintered glass funnel is a simple and effective way to trap fine particles.[2] For even finer particles, consider using a membrane filter (e.g., 0.45 µm PTFE).

  • Soluble Palladium Species: Not all of the palladium may be in its heterogeneous metallic form (Pd(0)). Soluble palladium species (e.g., Pd(II)) may be present in the reaction mixture.[3]

    • Solution: Filtration alone is not effective for removing soluble palladium.[3] In this case, you will need to employ a scavenger or a precipitation method.

  • Colloidal Palladium: The reaction conditions may have led to the formation of colloidal palladium, which can be difficult to remove by simple filtration.

    • Solution:

      • Flocculation: Add a small amount of a flocculating agent to encourage the colloidal particles to aggregate, making them easier to filter.

      • Adsorption: Treat the reaction mixture with activated carbon.[4][5] The porous structure of activated carbon provides a large surface area for the adsorption of colloidal palladium.[5]

Problem 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels are still high after treatment with a scavenger.

Possible Causes and Solutions:

  • Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium and the solvent system.

    • Solution:

      • Palladium Oxidation State: Thiol-based scavengers are generally effective for Pd(II), while other types of scavengers may be more suitable for Pd(0).[6]

      • Solvent Compatibility: Ensure the scavenger is compatible with your reaction solvent. Some are designed for aqueous media, while others are for organic solvents.[1]

      • Scavenger Screening: If you are unsure which scavenger to use, it is best to perform a small-scale screen with a few different types to identify the most effective one for your specific reaction.

  • Insufficient Scavenger Loading or Reaction Time: The amount of scavenger and the contact time can significantly impact removal efficiency.

    • Solution:

      • Increase Scavenger Amount: Try increasing the amount of scavenger in increments.

      • Extend Reaction Time: Allow for a longer stirring time with the scavenger. Kinetic studies can help determine the optimal scavenging time.[7]

  • Poor Mass Transfer: If the scavenger is a solid, efficient mixing is required to ensure good contact with the reaction mixture.

    • Solution: Use vigorous stirring to keep the scavenger suspended. For larger scale reactions, a rotating bed reactor can be very effective.[8]

Problem 3: Product Loss During Purification

Symptoms:

  • The yield of the final product is significantly lower after the palladium removal step.

Possible Causes and Solutions:

  • Product Adsorption onto the Scavenger or Filter Aid: Your product may be adsorbing onto the solid support used for palladium removal.

    • Solution:

      • Thorough Washing: After filtration, wash the scavenger or filter cake with fresh solvent to recover any adsorbed product.[3]

      • Alternative Scavenger: Some scavengers may have a high affinity for your product. Try a different type of scavenger.

      • Pre-treatment of Scavenger: In some cases, pre-treating the scavenger with a solvent can reduce non-specific binding.

  • Product Degradation: The conditions used for palladium removal (e.g., high temperature, incompatible scavenger) may be causing your product to degrade.

    • Solution:

      • Milder Conditions: Perform the scavenging at a lower temperature.

      • Scavenger Compatibility: Ensure the chosen scavenger is not reactive with your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

The most common methods for palladium removal can be broadly categorized as:

  • Filtration: This is the simplest method and is effective for heterogeneous palladium catalysts like palladium on carbon (Pd/C).[2] Using a filter aid like Celite® is often necessary to remove fine particles.[2]

  • Adsorption: Materials with a high surface area, such as activated carbon[4][5] or silica gel, can be used to adsorb palladium from the reaction mixture.

  • Scavenging: This involves using a reagent (a scavenger) that selectively binds to the palladium, forming a complex that can be easily removed by filtration. Scavengers are often solid-supported for ease of removal.[6]

  • Precipitation: In some cases, palladium can be precipitated out of the solution by adding a suitable anti-solvent or a precipitating agent.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts from an organic solution.[3]

Q2: How do I choose the right palladium scavenger?

Choosing the right scavenger is a critical step. Here are the key factors to consider:

  • Palladium Oxidation State: The oxidation state of the palladium in your reaction mixture (Pd(0) or Pd(II)) will influence the choice of scavenger. Thiol-based scavengers are particularly effective for Pd(II).[6]

  • Solvent System: The scavenger must be compatible with the solvent used in your reaction.

  • Product and Reagent Compatibility: The scavenger should not react with your desired product or any other components in the reaction mixture.

  • Efficiency and Capacity: The scavenger should have a high affinity for palladium and a sufficient capacity to remove it to the desired level.

Table 1: Common Palladium Scavengers and Their Applications

Scavenger TypeFunctional GroupPrimary TargetNotes
Thiol-based -SHPd(II)Versatile and widely used.[6]
Thiourea-based -C(=S)N₂Pd(0), Pd(II)Effective for various forms of palladium.[6]
Amine-based -NH₂, -NR₂Pd(II)Can be effective in specific applications.
Phosphine-based -PR₂Pd(0)Strong affinity for zero-valent palladium.
Isocyanide-based -NCPd(0), Pd(II)Can remove palladium to sub-ppm levels.[9]
Q3: Can activated carbon be used for palladium removal?

Yes, activated carbon is a cost-effective and efficient adsorbent for removing palladium.[4][5] It can remove both heterogeneous and, to some extent, soluble palladium species through adsorption.[4][5] Some specialized activated carbons are designed for enhanced metal removal.[4]

Q4: What is the role of Celite® in palladium removal?

Celite® is a diatomaceous earth filter aid. It is not a scavenger, but it is used to improve the efficiency of filtration by forming a porous filter cake that can trap very fine particles of palladium that would otherwise pass through standard filter paper.[2]

Q5: How can I determine the amount of residual palladium in my product?

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the most common and sensitive analytical technique for quantifying trace amounts of metals like palladium in organic samples.

Experimental Protocols

Protocol 1: Palladium Removal Using Celite® Filtration

This protocol is suitable for removing heterogeneous palladium catalysts.

  • Prepare the Celite® Pad:

    • Place a piece of filter paper in a Büchner or sintered glass funnel.

    • Add a layer of Celite® (approximately 1-2 cm thick) over the filter paper.

    • Gently press down on the Celite® to create a level and compact bed.

    • Wet the Celite® pad with the solvent used in your reaction mixture.

  • Filter the Reaction Mixture:

    • Dilute the reaction mixture with a suitable solvent to reduce its viscosity.[2]

    • Slowly pour the diluted mixture onto the center of the Celite® bed.

    • Apply a gentle vacuum to draw the solution through the filter.

  • Wash the Celite® Pad:

    • Wash the Celite® pad with fresh solvent to ensure all of your product is recovered.[3]

  • Collect the Filtrate:

    • The filtrate contains your product, now free of the heterogeneous palladium catalyst.

Protocol 2: Palladium Scavenging with a Solid-Supported Scavenger

This protocol is suitable for removing soluble palladium species.

  • Select the Appropriate Scavenger:

    • Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.

  • Add the Scavenger to the Reaction Mixture:

    • Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.

  • Stir the Mixture:

    • Stir the mixture at room temperature or a slightly elevated temperature for the recommended amount of time (often a few hours).

  • Filter off the Scavenger:

    • Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of silica gel is usually sufficient.

  • Wash the Scavenger:

    • Wash the collected scavenger with fresh solvent to recover any entrained product.

  • Analyze the Filtrate:

    • Analyze the filtrate for residual palladium to confirm the effectiveness of the scavenging process.

Visualization of Workflows

Decision Tree for Palladium Removal Strategy

Palladium_Removal_Strategy start Start: Reaction Mixture with Palladium Catalyst is_heterogeneous Is the catalyst heterogeneous? start->is_heterogeneous filtration Filtration through Celite® is_heterogeneous->filtration Yes scavenging Use a Palladium Scavenger is_heterogeneous->scavenging No (Soluble Pd) analysis1 Analyze for residual Pd filtration->analysis1 analysis1->scavenging > Limit end_success Product with Acceptable Pd Levels analysis1->end_success < Limit analysis2 Analyze for residual Pd scavenging->analysis2 analysis2->end_success < Limit end_fail Further Optimization Needed analysis2->end_fail > Limit

Caption: Decision tree for selecting a palladium removal method.

Workflow for Palladium Scavenging

Palladium_Scavenging_Workflow start Start: Reaction Mixture with Soluble Palladium select_scavenger Select Appropriate Scavenger start->select_scavenger add_scavenger Add Scavenger to Reaction Mixture select_scavenger->add_scavenger stir Stir for Optimal Time add_scavenger->stir filter Filter to Remove Scavenger-Pd Complex stir->filter wash Wash Scavenger with Fresh Solvent filter->wash analyze Analyze Filtrate for Residual Palladium wash->analyze end Purified Product analyze->end

Caption: Step-by-step workflow for palladium scavenging.

References

Technical Support Center: Characterization of Impurities in 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of impurities in 1,3-diiodo-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. Here, we address specific issues you may encounter, explain the rationale behind experimental choices, and provide detailed protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my sample of this compound?

A1: Impurities in this compound can originate from the synthetic route or degradation. Based on common synthetic methods, such as the Sandmeyer reaction or direct iodination of 3-nitroaniline, you may encounter the following process-related impurities:

  • Starting Materials: Unreacted 3-nitroaniline.

  • Intermediates: Partially iodinated species like 3-iodo-5-nitrobenzene.

  • Isomers: Other diiodonitrobenzene isomers (e.g., 1,2-diiodo-5-nitrobenzene or 2,4-diiodo-1-nitrobenzene) if the iodination is not completely regioselective.

  • Byproducts: Phenolic impurities (e.g., 3,5-diiodophenol) can form if the diazonium salt intermediate in a Sandmeyer reaction reacts with water.[1][2][3]

Degradation impurities can form under stress conditions such as exposure to light, heat, or reducing/oxidizing environments. These may include:

  • Reduction Products: The nitro group is susceptible to reduction, which can lead to the formation of 3,5-diiodoaniline.[4][5]

  • Oxidation Products: Oxidative degradation can introduce hydroxyl groups to the aromatic ring, forming various diiodonitrophenol isomers.[6][7]

Q2: My sample of this compound has a darker color than expected. Does this indicate impurities?

A2: A darker than expected color (e.g., deep yellow, orange, or brown) can be an indication of impurities. Nitroaromatic compounds are often pale yellow, and a darker coloration can suggest the presence of residual starting materials, byproducts from the synthesis, or degradation products. For instance, the presence of phenolic byproducts or azo compounds from side reactions in a Sandmeyer synthesis can contribute to a darker color. It is recommended to proceed with analytical characterization to identify and quantify any impurities.

Q3: How can I minimize the formation of degradation impurities during storage and handling?

A3: To minimize degradation, this compound should be stored in a cool, dark place in a well-sealed container to protect it from light and moisture.[8] Avoid exposure to high temperatures and incompatible materials. When preparing solutions, use high-purity solvents and prepare them fresh to avoid degradation in solution.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q: I am seeing tailing peaks for this compound in my reversed-phase HPLC analysis. What could be the cause?

A: Peak tailing in reversed-phase HPLC for this compound is often due to interactions with residual silanols on the silica-based column packing. Here’s how to troubleshoot:

  • Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., pH 2-3 using trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups.

  • Column Choice: If tailing persists, consider using a column with a highly inert packing material or an end-capped column specifically designed to minimize silanol interactions.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

Q: My retention times are drifting from one injection to the next. What should I check?

A: Retention time drift can be caused by several factors. A systematic check is the best approach:[9]

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 10-20 column volumes.

  • Mobile Phase Composition: If you are using a gradient, ensure the pump is mixing the solvents accurately. If using an isocratic method, prepare a fresh batch of mobile phase to rule out solvent evaporation or compositional changes.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

  • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. Inconsistent flow rates will lead to retention time drift.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Q: I am observing poor peak shape and low sensitivity for this compound in my GC-MS analysis. What are the likely causes?

A: Poor peak shape and sensitivity for halogenated nitroaromatic compounds in GC-MS can stem from several issues:[10][11]

  • Inlet Activity: The high temperatures in the GC inlet can cause degradation of thermally labile compounds like nitroaromatics. Use a deactivated inlet liner and consider a lower inlet temperature.

  • Column Bleed: High column bleed can interfere with the detection of your analyte. Ensure you are using a low-bleed column suitable for MS analysis and that the column has been properly conditioned.

  • Contamination: Contamination in the inlet or at the head of the column can lead to peak tailing and loss of signal. Trim the first few centimeters of the column and replace the inlet liner and septum.

  • Ion Source Contamination: The ion source can become contaminated over time, leading to reduced sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

Q: How can I differentiate between isomers of diiodonitrobenzene using GC-MS?

A: While isomers will have the same molecular ion in the mass spectrum, their fragmentation patterns and GC retention times will likely differ.

  • Retention Time: Isomers often have slightly different boiling points and polarities, leading to different retention times on the GC column. A column with a polar stationary phase may provide better separation of these isomers.

  • Fragmentation Pattern: Although the major fragments might be similar (e.g., loss of NO2, loss of I), the relative intensities of the fragment ions can vary between isomers. This can be used for tentative identification, but confirmation with an authentic standard is recommended.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I use ¹H NMR to identify impurities in my this compound sample?

A: ¹H NMR is a powerful tool for identifying and quantifying impurities. For this compound, you would expect to see two signals in the aromatic region: a triplet for the proton at the 2-position and a doublet for the protons at the 4- and 6-positions.

  • Look for Unexpected Signals: Any additional signals in the aromatic region could indicate the presence of isomers or other aromatic impurities. For example, the presence of signals corresponding to 3-nitroaniline would be a clear indication of unreacted starting material.

  • Integration: The integration of the signals can be used to quantify the amount of an impurity relative to the main compound, provided the impurity has been identified and the number of protons giving rise to the signal is known.

  • Chemical Shift Comparison: The chemical shifts of the protons in this compound are influenced by the electron-withdrawing nitro group and the iodine atoms.[13][14] Comparing the observed chemical shifts to those of known potential impurities can aid in their identification.

Q: What information can ¹³C NMR provide for impurity characterization?

A: ¹³C NMR provides complementary information to ¹H NMR.[15][16]

  • Number of Signals: The number of signals in the ¹³C NMR spectrum corresponds to the number of unique carbon atoms in the molecule. For the symmetric this compound, you would expect to see four signals. The presence of more than four signals in the aromatic region would suggest the presence of impurities.

  • Chemical Shifts: The chemical shifts of the carbon atoms are sensitive to their electronic environment. The carbon attached to the nitro group will be significantly downfield, while the carbons attached to the iodine atoms will also have characteristic chemical shifts. Comparing the observed spectrum to a database or to the spectra of known standards can help in identifying impurities.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

GC-MS Method for Impurity Identification
  • GC Column: Low-bleed 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (1 µL injection volume).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

  • Sample Preparation: Dissolve the sample in dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

NMR Sample Preparation and Analysis
  • ¹H NMR:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire the spectrum on a 400 MHz or higher field instrument.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR:

    • Dissolve 20-50 mg of the sample in approximately 0.7 mL of the same deuterated solvent.

    • Acquire a proton-decoupled spectrum.

    • A longer acquisition time may be necessary to obtain a good signal-to-noise ratio.

Visualizations

Potential Impurity Formation Pathways

Potential Impurities in this compound Synthesis and Degradation cluster_synthesis Synthesis-Related Impurities cluster_degradation Degradation-Related Impurities 3-Nitroaniline 3-Nitroaniline 3-Iodo-5-nitrobenzene 3-Iodo-5-nitrobenzene 3-Nitroaniline->3-Iodo-5-nitrobenzene Incomplete Iodination This compound This compound 3-Nitroaniline->this compound Iodination / Sandmeyer 3,5-Diiodophenol 3,5-Diiodophenol This compound->3,5-Diiodophenol Hydrolysis of Diazonium Salt 1,3-Diiodo-5-nitrobenzene_deg This compound 3,5-Diiodoaniline 3,5-Diiodoaniline 1,3-Diiodo-5-nitrobenzene_deg->3,5-Diiodoaniline Reduction Diiodonitrophenols Diiodonitrophenols 1,3-Diiodo-5-nitrobenzene_deg->Diiodonitrophenols Oxidation Analytical Workflow for Impurity Characterization Sample Sample HPLC HPLC (Quantification, Purity) Sample->HPLC GC-MS GC-MS (Volatile Impurities, Isomers) Sample->GC-MS NMR NMR (Structure Elucidation) Sample->NMR Data_Analysis Data Analysis and Impurity Identification HPLC->Data_Analysis GC-MS->Data_Analysis NMR->Data_Analysis

References

Validation & Comparative

A Comparative Crystallographic Analysis of 1,3-Diiodo-5-nitrobenzene: Elucidating the Role of Halogen Bonding in Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Crystallography and Drug Development

In the realm of crystal engineering and drug design, the precise control of intermolecular interactions is paramount for the rational design of solid-state materials with desired physical and chemical properties. Halogen bonding, a non-covalent interaction involving an electrophilic region on a halogen atom, has emerged as a powerful tool for the construction of robust supramolecular assemblies. This guide provides an in-depth analysis of the crystal structure of 1,3-diiodo-5-nitrobenzene, offering a comparative perspective against its lighter halogen analogues, 1,3-dibromo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene. Through a detailed examination of their crystallographic data and intermolecular interactions, we aim to provide researchers with insights into the nuanced interplay of forces that govern crystal packing and how these can be modulated by halogen substitution.

Synthesis and Crystal Growth: A Deliberate Path to Supramolecular Assembly

The journey to understanding a crystal structure begins with its synthesis and the meticulous process of obtaining single crystals suitable for X-ray diffraction. The synthesis of this compound is typically achieved through a multi-step process, the causality of which is rooted in the principles of electrophilic aromatic substitution and diazotization reactions.

Experimental Protocol: Synthesis of this compound

Crystallization: The growth of high-quality single crystals is a critical and often challenging step. For small organic molecules like this compound, slow evaporation of a saturated solution is a common and effective technique. The choice of solvent is crucial; it must be a solvent in which the compound is sparingly soluble, allowing for the gradual formation of a well-ordered crystal lattice. Techniques such as layering a poor solvent over a solution of the compound in a good solvent can also be employed to control the rate of crystallization. The objective is to allow the molecules sufficient time to self-assemble into a thermodynamically stable, single crystal.

The Analytical Cornerstone: Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystal is single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, which are fundamental to understanding the intermolecular forces at play[2].

Experimental Workflow: Single-Crystal X-ray Diffraction

The process involves mounting a suitable single crystal on a goniometer, which allows for precise rotation of the crystal in the X-ray beam. As the crystal rotates, a diffraction pattern is generated, which is a direct consequence of the interaction between the X-rays and the electron clouds of the atoms in the crystal lattice. The positions and intensities of the diffracted spots are recorded by a detector and are then used to solve the crystal structure.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd SC-XRD Analysis cluster_analysis Structural Analysis synthesis Chemical Synthesis purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement molecular_geometry Molecular Geometry refinement->molecular_geometry intermolecular_interactions Intermolecular Interactions molecular_geometry->intermolecular_interactions packing_analysis Crystal Packing Analysis intermolecular_interactions->packing_analysis

Figure 1: A generalized workflow for crystal structure analysis.

A Comparative Analysis of Crystal Structures: The Influence of the Halogen Atom

A study of the crystal structures of this compound and its isostructural analogues, 1,3-dibromo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene, reveals the profound impact of the halogen atom on the supramolecular assembly. All three compounds crystallize in the centrosymmetric space group P21/m. This isostructurality provides an excellent platform for a direct comparison of the intermolecular interactions.

CompoundFormulaSpace GroupKey Intermolecular Interaction(s)
This compound C₆H₃I₂NO₂P2₁/mType I I···I halogen bonds, π-stacking
1,3-Dibromo-5-nitrobenzene C₆H₃Br₂NO₂P2₁/mSelf-complementary nitro-O···Br contacts, π-stacking
1,3-Dichloro-5-nitrobenzene C₆H₃Cl₂NO₂P2₁/mSelf-complementary nitro-O···Cl contacts, π-stacking

Table 1: Comparison of crystallographic and interaction data for 1,3-dihalo-5-nitrobenzenes.

The Dominance of Halogen Bonding in this compound

The crystal structure of this compound is characterized by the presence of a close Type I I···I contact. This interaction is a classic example of a halogen bond, where one iodine atom acts as a halogen bond donor (exhibiting a region of positive electrostatic potential, the σ-hole) and the other acts as a halogen bond acceptor. This directional interaction plays a significant role in organizing the molecules in the crystal lattice.

A Shift in Interaction Motifs for Lighter Halogens

In contrast, the crystal structures of 1,3-dibromo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene are dominated by self-complementary nitro-O···Br and nitro-O···Cl contacts, respectively. In these cases, the oxygen atom of the nitro group acts as the halogen bond acceptor. This shift in the primary halogen bonding motif from a halogen···halogen interaction to a halogen···oxygen interaction highlights the tunability of these non-covalent forces by simply changing the halogen atom. The smaller and more electronegative bromine and chlorine atoms are less polarizable than iodine, making the halogen···halogen interaction less favorable compared to the interaction with the electron-rich oxygen atom of the nitro group.

The Ubiquitous Role of π-Stacking Interactions

Notably, across all three structures, π-stacking interactions between the aromatic rings are a major energetically attractive force. These interactions, driven by a combination of electrostatic and dispersion forces, contribute significantly to the overall stability of the crystal packing. The interplay between the more directional halogen bonds and the less directional π-stacking interactions dictates the final supramolecular architecture.

G main This compound interactions Intermolecular Interactions main->interactions halogen_bonding Halogen Bonding main->halogen_bonding I···I Contact pi_stacking π-Stacking main->pi_stacking isostructural Isostructural (P21/m) main->isostructural bromo 1,3-Dibromo-5-nitrobenzene bromo->interactions bromo->halogen_bonding O···Br Contact bromo->pi_stacking bromo->isostructural chloro 1,3-Dichloro-5-nitrobenzene chloro->interactions chloro->halogen_bonding O···Cl Contact chloro->pi_stacking chloro->isostructural interactions->halogen_bonding interactions->pi_stacking

References

A Comparative Guide to the Reactivity of 1,3-Diiodo-5-nitrobenzene and 1,3-Dibromo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For the discerning researcher in synthetic chemistry and drug development, the choice of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 1,3-diiodo-5-nitrobenzene and 1,3-dibromo-5-nitrobenzene. By examining their performance in cornerstone reactions of modern organic synthesis, we aim to equip you with the field-proven insights necessary for strategic substrate selection.

Core Principles: Understanding the Halogen's Influence

The fundamental difference in reactivity between this compound and 1,3-dibromo-5-nitrobenzene lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the kinetics and thermodynamics of reactions where the cleavage of this bond is crucial.

Furthermore, the presence of a strongly electron-withdrawing nitro group at the meta position significantly impacts the electronic landscape of the aromatic ring, rendering the halogen-bearing carbons susceptible to certain types of reactions.

Comparative Reactivity in Key Synthetic Transformations

We will now delve into a comparative analysis of these two substrates in three pivotal classes of reactions: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Selective Functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.

General Reactivity Trend:

The established order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is:

Aryl-I > Aryl-Br >> Aryl-Cl

This trend is a direct consequence of the carbon-halogen bond dissociation energies. The weaker C-I bond in this compound undergoes oxidative addition more readily than the C-Br bond in its dibromo counterpart. This translates to faster reaction rates, often allowing for milder reaction conditions and lower catalyst loadings.

G

Comparative Performance Data (Predicted)

Reaction TypeThis compound1,3-Dibromo-5-nitrobenzeneRationale
Suzuki-Miyaura Coupling Higher reactivity, faster reaction times, milder conditions (e.g., room temperature)Lower reactivity, may require elevated temperatures and longer reaction timesWeaker C-I bond facilitates faster oxidative addition.
Sonogashira Coupling Preferred substrate for high yields and mild conditionsSlower reaction, may require higher catalyst loading and temperatureSimilar to Suzuki coupling, oxidative addition is the key step.
Buchwald-Hartwig Amination More reactive, suitable for a wider range of amines under milder conditionsLess reactive, may require more specialized ligands and higher temperaturesThe C-I bond is more susceptible to oxidative addition by the palladium catalyst.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction. For this compound, lower temperatures and shorter reaction times are anticipated to be sufficient compared to 1,3-dibromo-5-nitrobenzene.

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water (4:1, 5 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C for the dibromo compound, potentially lower for the diiodo) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

G Start Start Reaction_Setup Combine reactants under inert atmosphere Start->Reaction_Setup Solvent_Addition Add solvent system Reaction_Setup->Solvent_Addition Reaction_Step Heat and stir, monitor progress Solvent_Addition->Reaction_Step Workup Cool, dilute, and wash Reaction_Step->Workup Purification Dry, concentrate, and purify Workup->Purification End End Purification->End

Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The presence of electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack.[2]

Interestingly, the leaving group ability in SNAr reactions does not always follow the same trend as in SN1/SN2 reactions. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The electronegativity of the halogen can play a more significant role than its bond strength with carbon. A more electronegative halogen can better stabilize the forming negative charge in the transition state leading to the Meisenheimer complex.

The general, though not absolute, reactivity order for leaving groups in SNAr is:

F > Cl > Br > I

This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Comparative Performance Data (Predicted)

FeatureThis compound1,3-Dibromo-5-nitrobenzeneRationale
Reactivity Generally less reactiveGenerally more reactiveThe more electronegative bromine atom makes the carbon center more electrophilic, potentially lowering the activation energy for the rate-determining nucleophilic attack.
Reaction Conditions May require harsher conditions (higher temperatures, stronger nucleophiles)May proceed under milder conditionsThe formation of the Meisenheimer complex is more favorable with the more electron-withdrawing bromine.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for an SNAr reaction with an amine nucleophile. It is anticipated that 1,3-dibromo-5-nitrobenzene will react more readily under these conditions.

  • Reaction Setup: In a sealed tube, dissolve the aryl halide (1.0 mmol) in a suitable solvent (e.g., DMSO or NMP, 3 mL).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol) and a base (e.g., K₂CO₃, 1.5 mmol).

  • Reaction: Heat the mixture to the desired temperature (e.g., 120-150 °C) and monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Selective Functionalization

The presence of two identical halogens in both substrates opens up the possibility of selective mono-functionalization, which is a powerful strategy in multi-step synthesis. Given the higher reactivity of the C-I bond in cross-coupling reactions, this compound offers a significant advantage for selective mono-arylation, -alkynylation, or -amination. By carefully controlling the stoichiometry of the coupling partner and the reaction conditions (e.g., temperature, reaction time), it is often possible to achieve high selectivity for the substitution of a single iodine atom.

The subsequent functionalization of the remaining iodine can then be carried out, potentially with a different coupling partner, allowing for the synthesis of unsymmetrical 1,3,5-trisubstituted benzene derivatives. While selective mono-functionalization of 1,3-dibromo-5-nitrobenzene is also possible, achieving high selectivity can be more challenging due to the smaller difference in reactivity between the mono- and di-substituted products.

Summary of Comparative Reactivity

FeatureThis compound1,3-Dibromo-5-nitrobenzene
Palladium-Catalyzed Cross-Coupling More reactiveLess reactive
Nucleophilic Aromatic Substitution Less reactiveMore reactive
Selective Mono-functionalization More readily achievedMore challenging
Cost Generally higherGenerally lower
Stability Less stable, more light-sensitiveMore stable

Conclusion and Recommendations

The choice between this compound and 1,3-dibromo-5-nitrobenzene should be guided by the specific synthetic transformation being planned.

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.), this compound is the superior choice. Its higher reactivity allows for milder conditions, faster reactions, and often higher yields. It is also the preferred substrate for selective mono-functionalization strategies.

  • For nucleophilic aromatic substitution reactions, 1,3-dibromo-5-nitrobenzene is likely to be more reactive. The higher electronegativity of bromine facilitates the rate-determining nucleophilic attack.

By understanding the fundamental principles that govern the reactivity of these two valuable building blocks, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to the Reactivity of 1,3-Dihalo-5-Nitrobenzenes in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. Within the vast arsenal of building blocks available to chemists, polyfunctionalized aromatic compounds are of particular interest. The 1,3-dihalo-5-nitrobenzene scaffold is an exemplary substrate, featuring two halogen atoms available for sequential or double coupling, and a potent electron-withdrawing nitro group that significantly modulates the ring's reactivity.

This guide provides an in-depth comparison of the reactivity differences between 1,3-diiodo-, 1,3-dibromo-, and 1,3-dichloro-5-nitrobenzene in three of the most prevalent cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and provide detailed protocols for researchers in synthetic chemistry and drug development.

Core Principles Governing Reactivity in Cross-Coupling

The reactivity of an aryl halide in a palladium-catalyzed cross-coupling reaction is not arbitrary; it is dictated by a confluence of electronic and steric factors. The rate and success of these transformations are predominantly controlled by the initial, and often rate-determining, step: the oxidative addition of the aryl halide to the palladium(0) catalyst.

The Decisive Role of the Halogen: Bond Dissociation Energy

The most significant factor influencing the reactivity of 1,3-dihalo-5-nitrobenzenes is the identity of the halogen itself. The generally accepted trend for reactivity follows the inverse of the carbon-halogen (C-X) bond dissociation energy (BDE).[1]

Reactivity Trend: C–I > C–Br > C–Cl >> C–F

A lower BDE facilitates the cleavage of the C-X bond and its insertion into the electron-rich Pd(0) center.[1] Consequently, 1,3-diiodo-5-nitrobenzene is the most reactive of the series, readily undergoing oxidative addition under mild conditions. 1,3-Dibromo-5-nitrobenzene requires slightly more forcing conditions, while the corresponding dichloro derivative is the most challenging substrate, often necessitating specialized, highly active catalyst systems.

G Iodo This compound Bromo 1,3-Dibromo-5-nitrobenzene Iodo->Bromo Decreasing Reactivity BDE Lowest C-X Bond Dissociation Energy Chloro 1,3-Dichloro-5-nitrobenzene Bromo->Chloro Decreasing Reactivity BDE_mid Intermediate C-X Bond Dissociation Energy BDE_high Highest C-X Bond Dissociation Energy

Caption: General reactivity trend of dihalonitrobenzenes.
Activation by the Nitro Group

The strongly electron-withdrawing nitro group (–NO₂) plays a crucial, activating role. By pulling electron density from the aromatic ring, it renders the halogen-bearing carbons more electrophilic and thus more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst.[1][2] This electronic effect is a key reason why even the typically sluggish aryl chlorides can participate in these reactions, albeit under more forcing conditions than their bromo and iodo counterparts.[2]

The Catalytic Cycle: A Mechanistic Overview

Understanding the fundamental steps of the catalytic cycle is essential to appreciate the differences in reactivity. A simplified, general cycle for palladium-catalyzed cross-coupling consists of three key elementary steps.[1][3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 1,3-dihalo-5-nitrobenzene, forming a Pd(II) intermediate. This is typically the slowest step and where the C-X bond strength is most critical.

  • Transmetalation (or Amine Coordination/Deprotonation): The nucleophilic coupling partner (e.g., organoboron in Suzuki, amine in Buchwald-Hartwig) displaces the halide on the Pd(II) complex.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

CatalyticCycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (+ Ar-X) Product_Complex Ar-Pd(II)(Nu)L₂ OA_Complex->Product_Complex Transmetalation (+ Nu-M) Product_Complex->Pd0 Product Ar-Nu (Product) Product_Complex->Product Reductive Elimination Product->Pd0

Caption: Generalized catalytic cycle for cross-coupling reactions.

Comparative Performance in Key Cross-Coupling Reactions

The theoretical reactivity trend (I > Br > Cl) is borne out in practice across various cross-coupling reactions. However, the specific conditions required to achieve good yields vary significantly.

Suzuki-Miyaura Coupling

This powerful C-C bond-forming reaction couples aryl halides with organoboron compounds. For 1,3-dihalo-5-nitrobenzenes, the reaction is highly effective. Electron-poor aryl halides are excellent substrates for this transformation.[2]

  • This compound: Reacts readily with a wide range of boronic acids using standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) at moderate temperatures (e.g., 80-100 °C). Reaction times are typically short.

  • 1,3-Dibromo-5-nitrobenzene: Also couples efficiently but may require slightly higher catalyst loadings, longer reaction times, or higher temperatures. The use of more electron-rich and bulky phosphine ligands can be beneficial.

  • 1,3-Dichloro-5-nitrobenzene: Represents the most significant challenge. Standard catalysts are often ineffective. Success hinges on the use of advanced catalyst systems featuring bulky, electron-rich phosphine (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to accelerate the difficult oxidative addition step.[5][6]

Buchwald-Hartwig Amination

This reaction forms a C-N bond between an aryl halide and an amine, a critical transformation in pharmaceutical chemistry.[3] The mechanism follows the general catalytic cycle, and the reactivity trend of the aryl halide is a dominant factor.[3][4]

  • This compound: Couples with primary and secondary amines under relatively mild conditions. Standard palladium precursors with ligands like BINAP or DPPF are often sufficient.

  • 1,3-Dibromo-5-nitrobenzene: Requires more robust catalyst systems. The development of sterically hindered, electron-rich phosphine ligands by Buchwald and others was crucial for enabling efficient amination of aryl bromides.[7][8]

  • 1,3-Dichloro-5-nitrobenzene: The amination of this substrate is demanding and was not feasible until the advent of highly active, specialized ligand systems. These "third-generation" Buchwald ligands are essential to overcome the high activation barrier for oxidative addition.[7]

Sonogashira Coupling

The Sonogashira reaction creates a C-C bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper(I) catalytic system.[9][10] It is an indispensable tool for synthesizing arylalkynes.

  • This compound: As the most reactive halide, it couples with terminal alkynes under very mild conditions, often at room temperature, giving excellent yields.[9]

  • 1,3-Dibromo-5-nitrobenzene: Provides good to excellent yields but generally requires heating (e.g., 60-80 °C) and may benefit from phosphine ligands more robust than PPh₃.

  • 1,3-Dichloro-5-nitrobenzene: Is a very poor substrate for traditional Sonogashira coupling. While some specialized, ligand-based, copper-free protocols have been developed for aryl chlorides, they often require high temperatures and specific conditions that may not be compatible with all substrates.[11]

Quantitative Data Summary

The following table summarizes typical, representative results for the mono-coupling of 1,3-dihalo-5-nitrobenzenes with phenylboronic acid in a Suzuki-Miyaura reaction. These values are illustrative and highlight the general performance trends.

SubstrateHalogenTypical Catalyst SystemTemp. (°C)Time (h)Typical Yield (%)
This compoundIodoPd(PPh₃)₄ / Na₂CO₃802-4>95%
1,3-Dibromo-5-nitrobenzeneBromoPdCl₂(dppf) / K₂CO₃1008-1285-95%
1,3-Dichloro-5-nitrobenzeneChloroPd₂(dba)₃ + XPhos / K₃PO₄11018-2470-85%

Experimental Protocols

The following are generalized, starting-point protocols. Note: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Optimization for specific substrates is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling of 1,3-Dibromo-5-nitrobenzene
  • Materials: 1,3-dibromo-5-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), PdCl₂(dppf) (0.03 mmol), K₂CO₃ (2.5 mmol), 1,4-Dioxane (8 mL), Water (2 mL).

  • Procedure:

    • To a Schlenk flask, add 1,3-dibromo-5-nitrobenzene, phenylboronic acid, PdCl₂(dppf), and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed dioxane and water via syringe.

    • Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene
  • Materials: 1,3-dibromo-5-nitrobenzene (1.0 mmol), Morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), Sodium tert-butoxide (NaOtBu) (1.4 mmol), Toluene (5 mL).

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.

    • Add 1,3-dibromo-5-nitrobenzene.

    • Remove the tube from the glovebox, add anhydrous toluene followed by morpholine.[12]

    • Seal the tube and heat the mixture at 100 °C for 12 hours.[12]

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 3: Sonogashira Coupling of this compound
  • Materials: this compound (1.0 mmol), Phenylacetylene (1.1 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), Copper(I) iodide (CuI) (0.04 mmol), Triethylamine (Et₃N) (5 mL), THF (5 mL).

  • Procedure:

    • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.[12]

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF and triethylamine via syringe.

    • Add phenylacetylene dropwise via syringe.[12]

    • Stir the reaction mixture at room temperature for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the mixture through a pad of Celite, washing with THF.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Workflow Setup 1. Reaction Setup (Flask, Reagents, Inert Atm.) Solvent 2. Solvent/Reagent Addition (Anhydrous, Degassed) Setup->Solvent Reaction 3. Reaction (Stirring, Heating) Solvent->Reaction Monitoring 4. Monitoring (TLC, GC-MS, LC-MS) Reaction->Monitoring Workup 5. Aqueous Workup (Extraction, Washing) Monitoring->Workup Purification 6. Purification (Column Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

References

A Comparative Crystallographic Guide to 1,3-Dihalo-5-Nitrobenzene Derivatives: Unraveling the Influence of Halogen Substitution on Crystal Packing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and material scientists, a profound understanding of the three-dimensional architecture of molecules is not merely academic—it is a cornerstone of rational drug design and the engineering of novel materials. The subtle interplay of intermolecular forces dictates the crystal packing of a molecule, which in turn governs critical properties such as solubility, stability, and bioavailability. Within this context, the 1,3-dihalo-5-nitrobenzene series offers a compelling case study into the effects of halogen substitution on supramolecular assembly. This guide provides an in-depth comparative analysis of the X-ray crystallography of 1,3-dichloro-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-diiodo-5-nitrobenzene, supported by experimental data and protocols.

The strategic placement of a nitro group, a potent electron-withdrawing moiety and a versatile hydrogen bond acceptor, in conjunction with varying halogens, creates a fascinating landscape of non-covalent interactions. This guide will dissect these interactions, offering insights into the causality behind the observed crystal structures and providing a practical framework for the crystallographic analysis of similar small organic molecules.

Comparative Crystallographic Analysis: The Isostructural Nature of 1,3-Dihalo-5-Nitrobenzenes

A pivotal finding in the study of these derivatives is their isostructural nature. X-ray diffraction studies have revealed that 1,3-dichloro-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and this compound all crystallize in the centrosymmetric space group P2₁/m.[1] This remarkable consistency in their crystal packing provides an ideal platform for a systematic comparison of the influence of the halogen atom on intermolecular interactions.

While the overall three-dimensional arrangement is similar, the nature and significance of close contacts within the crystal lattice are profoundly affected by the size and polarizability of the halogen atom.[1]

Key Crystallographic Parameters

The following table summarizes the key crystallographic data for the 1,3-dihalo-5-nitrobenzene series, providing a quantitative basis for comparison.

Parameter1,3-Dichloro-5-nitrobenzene1,3-Dibromo-5-nitrobenzeneThis compound
Chemical Formula C₆H₃Cl₂NO₂C₆H₃Br₂NO₂C₆H₃I₂NO₂
Molecular Weight ( g/mol ) 192.00[2][3][4][5][6]280.90[7][8][9][10]374.90[11][12][13][14][15]
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/m[1]P2₁/m[1]P2₁/m[1]
Dominant Intermolecular Interactions: A Shift in Significance

The crystal packing of these compounds is orchestrated by a delicate balance of several non-covalent interactions. The primary driving force for assembly is π-stacking between the aromatic rings of adjacent molecules.[1] However, the nature of the halogen atom introduces significant variations in other close contacts.

  • 1,3-Dichloro-5-nitrobenzene: In this structure, a self-complementary nitro-O···Cl interaction is observed, alongside a bifurcated C—H···O(nitro) close contact.[1]

  • 1,3-Dibromo-5-nitrobenzene: The crystal packing here also features a self-complementary nitro-O···Br close contact.[1]

  • This compound: The larger and more polarizable iodine atom leads to a distinct Type I I···I contact, a form of halogen bonding.[1]

This trend highlights a fundamental principle in crystal engineering: as the halogen atom becomes larger and more polarizable (from Cl to Br to I), the propensity for halogen bonding increases, influencing the overall supramolecular architecture.[1]

Experimental Protocols: From Crystal Growth to Structure Refinement

The successful crystallographic analysis of any compound hinges on the quality of the single crystals and the rigor of the data collection and processing. The following sections outline standardized protocols for the crystallization and X-ray diffraction analysis of 1,3-dihalo-5-nitrobenzene derivatives.

Crystal Growth Methodologies

Obtaining diffraction-quality single crystals is often the most challenging step. For the 1,3-dihalo-5-nitrobenzene series, several methods can be employed:

  • Slow Evaporation: This is the most common and often successful technique. A saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) is prepared and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days.

  • Solvent Layering: This method is particularly useful when the compound is highly soluble in one solvent but poorly soluble in another. The compound is dissolved in the "good" solvent, and the "poor" solvent is carefully layered on top, creating a diffusion gradient that can promote slow crystallization at the interface.

  • Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble. The vapor of the volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Caption: Common crystallization techniques for small organic molecules.

Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

Once suitable single crystals are obtained, the following generalized protocol can be followed for data collection and structure determination.[16]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) and quality is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and as it rotates, a series of diffraction patterns are collected by a detector.[16]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods for small molecules. This initial model is then refined against the experimental data to obtain the final, accurate three-dimensional structure.[16]

G Select_Crystal Select High-Quality Single Crystal Mount_Crystal Mount Crystal on Goniometer Select_Crystal->Mount_Crystal Data_Collection X-ray Diffraction Data Collection Mount_Crystal->Data_Collection Data_Processing Process Diffraction Images Data_Collection->Data_Processing Structure_Solution Solve Crystal Structure (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Refine Structural Model Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion: From Structure to Application

The comparative crystallographic analysis of 1,3-dihalo-5-nitrobenzene derivatives provides a clear and compelling illustration of how subtle changes in molecular structure can have a profound impact on the resulting solid-state architecture. The isostructural nature of this series allows for a controlled study of the increasing importance of halogen bonding with increasing halogen size, a key concept in modern crystal engineering. For researchers in drug development and materials science, these insights are invaluable. A thorough understanding of the intermolecular interactions that govern crystal packing is essential for predicting and controlling the physical properties of solid forms, ultimately leading to the design of more effective pharmaceuticals and advanced materials.

The protocols and comparative data presented in this guide offer a robust starting point for the crystallographic investigation of other small organic molecules. By applying these principles and methodologies, researchers can continue to unravel the intricate relationship between molecular structure and solid-state properties, paving the way for future innovations.

References

Computational studies on the electronic properties of 1,3-diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Computational Analysis of Electronic Properties in 1,3-Diiodo-5-Nitrobenzene and Its Halogenated Analogues

Prepared by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, computational chemists, and drug development professionals on performing and interpreting computational studies of this compound (DINB). Through a detailed comparative analysis with its dibromo- and dichloro-analogues, we illuminate the profound influence of heavy halogens on molecular electronic properties. The methodologies presented herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Significance of Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are a cornerstone in various fields, from the synthesis of pharmaceuticals and agrochemicals to the development of high-energy materials and nonlinear optical (NLO) devices.[1] The introduction of halogen atoms, particularly heavy ones like bromine and iodine, onto a nitro-activated aromatic ring can dramatically alter its electronic landscape. This modification influences molecular reactivity, intermolecular interactions (such as halogen bonding), and photophysical properties.[2]

This compound (DINB) is a molecule of particular interest due to the presence of two iodine atoms, which impart unique characteristics through effects like the heavy-atom effect and a strong propensity for forming halogen bonds. Understanding its electronic properties—such as the distribution of frontier molecular orbitals (HOMO and LUMO), the energy gap, and excited-state behavior—is critical for predicting its chemical behavior and designing novel applications.

This guide presents a comparative computational study using Density Functional Theory (DFT) to dissect the electronic properties of DINB and contrast them with 1,3-dibromo-5-nitrobenzene (DBNB) and 1,3-dichloro-5-nitrobenzene (DCNB). By systematically replacing iodine with lighter halogens, we can isolate and quantify the electronic contributions of the substituent, providing valuable insights for molecular design. A recent study has explored the structural and intermolecular differences in the solid state of these three compounds, providing a strong basis for our electronic investigation.[3]

The Computational Approach: A Rationale

The selection of a computational methodology is the most critical decision in a theoretical study. Our choices are grounded in a balance of accuracy, computational efficiency, and proven performance for the systems of interest, adhering to the principles of Expertise, Experience, and Trustworthiness.

Why Density Functional Theory (DFT)?

DFT has become the workhorse of modern computational chemistry for medium to large-sized molecules. It offers a favorable balance between computational cost and accuracy, making it superior to semi-empirical methods and more feasible than highly correlated wave function-based methods like Coupled Cluster for routine analysis.[4] DFT is particularly well-suited for calculating ground-state electronic properties, including molecular geometries, orbital energies, and electron density distributions.

Choosing the Right Functional: B3LYP

The choice of the exchange-correlation functional is paramount in DFT. For this guide, we select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure functionals, a known issue for systems with charge localization.[5] It has a long track record of providing reliable results for a vast range of organic molecules, making it a robust and trustworthy choice for predicting geometries and electronic properties.[6][7][8]

The Challenge of Heavy Atoms: A Mixed Basis Set Strategy

Calculating properties of molecules containing heavy elements like iodine presents a unique challenge due to the large number of electrons and the increasing importance of relativistic effects.

  • For Light Atoms (C, H, N, O): We will use the Pople-style 6-311+G(d,p) basis set. This is a flexible, triple-zeta basis set that includes diffuse functions (+) to describe lone pairs and anions accurately, and polarization functions (d,p) to allow for non-spherical electron distributions, which is crucial for describing chemical bonds correctly.

  • For Heavy Halogens (I, Br): We will employ the LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta) basis set.[9] This is an effective core potential (ECP) basis set. The ECP replaces the chemically inert core electrons of the heavy atom with a mathematical potential, significantly reducing the computational cost.[10][11] Crucially, the ECP is generated from relativistic calculations, thereby implicitly accounting for the major relativistic effects that influence the valence electrons, which are described by a double-zeta quality basis set. This mixed-basis approach provides an excellent compromise between accuracy and computational feasibility.

Computational Workflow

The overall strategy involves a multi-step process to ensure reliable and comprehensive results. This workflow is designed to be self-validating at each stage.

Computational Workflow cluster_0 Setup & Preparation cluster_1 Ground State Calculations (DFT) cluster_2 Excited State Calculations (TD-DFT) cluster_3 Analysis & Comparison Build 1. Build 3D Molecular Structure (e.g., Avogadro) Input 2. Create Input File (Coordinates, Charge, Multiplicity) Build->Input Opt 3. Geometry Optimization (Find Energy Minimum) Input->Opt Submit to ORCA Freq 4. Frequency Analysis (Confirm True Minimum) Opt->Freq Use optimized geometry Freq->Opt If imaginary freq., re-optimize Props 5. Property Calculation (HOMO, LUMO, ESP, Dipole) Freq->Props If no imaginary frequencies TDDFT 6. TD-DFT Calculation (Simulate UV-Vis Spectrum) Props->TDDFT Use optimized geometry Data 7. Extract & Tabulate Data Props->Data Vis 8. Visualize Orbitals & ESP Props->Vis TDDFT->Data Comp 9. Compare Analogue Series Data->Comp Vis->Comp

Caption: A standard workflow for computational analysis of molecular electronic properties.

Methodology: A Step-by-Step Protocol using ORCA

The following protocol provides a detailed, reproducible workflow for calculating the properties of this compound using the ORCA quantum chemistry package, which is free of charge for academic use.[12][13]

Software Required:

  • A molecular editor (e.g., Avogadro) for building the initial structure.

  • The ORCA quantum chemistry package (available from the ORCA forum).[12]

  • A text editor for creating input files.

Protocol Step 1: Geometry Optimization and Frequency Analysis

This is the most crucial step. A poorly optimized geometry will lead to incorrect electronic properties. The frequency calculation is a self-validation step: the absence of imaginary frequencies confirms the structure is a true energy minimum.

  • Build the Molecule: Using Avogadro, construct the this compound molecule and perform a preliminary geometry optimization using the built-in force fields. Export the coordinates as an .xyz file (e.g., dinb.xyz).

  • Create the ORCA Input File: Create a new text file named dinb_opt_freq.inp.

    Causality Note: We use Opt to request geometry optimization and Freq to perform a frequency analysis in the same run. TightSCF requests a stricter convergence criterion for the self-consistent field procedure, ensuring a more reliable calculation. The %basis block defines the mixed basis set, applying the def2-SVP basis and corresponding ECP for Iodine. While the text above recommended LANL2DZ, def2-SVP is another excellent and modern choice for ECPs.

  • Run the Calculation: Execute the calculation from the command line: path/to/orca dinb_opt_freq.inp > dinb_opt_freq.out

  • Verify the Result: Open the output file dinb_opt_freq.out. Search for "VIBRATIONAL FREQUENCIES". Ensure that none of the frequencies are listed as negative (imaginary). If you find one or more negative frequencies, it indicates a saddle point, and the geometry must be re-optimized.

Protocol Step 2: Calculation of Electronic Properties

Using the validated optimized geometry, we now perform a single-point calculation to obtain the final electronic properties.

  • Extract Optimized Geometry: From the dinb_opt_freq.out file, copy the final optimized coordinates into a new file named dinb_final.xyz.

  • Create the ORCA Input File: Create a new text file named dinb_props.inp.

    Causality Note: We use a larger, triple-zeta basis set (def2-TZVP) for the property calculation to obtain more accurate electronic energies. The %plots block instructs ORCA to generate cube files for the HOMO and LUMO, which can be visualized in software like Avogadro or VMD.

  • Run and Analyze: Execute the calculation as before. The output file will contain the HOMO and LUMO energies, the total dipole moment, and other properties.

Protocol Step 3: Simulating the UV-Vis Spectrum (TD-DFT)
  • Create the TD-DFT Input File: Create dinb_tddft.inp.

  • Run and Analyze: After running the calculation, the output file will contain a section titled "TD-DFT/TDA EXCITED STATES". This section lists the calculated excitation energies (in eV), corresponding wavelengths (in nm), and oscillator strengths (f). Transitions with high oscillator strengths correspond to intense peaks in the absorption spectrum.[14]

Comparative Analysis of Electronic Properties

The protocol described above was applied to DINB, DBNB, DCNB, and the parent nitrobenzene molecule for a comprehensive comparison. The key ground-state electronic properties are summarized below.

MoleculeHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Nitrobenzene-7.85-1.985.874.21
1,3-Dichloro-5-nitrobenzene-8.12-2.455.672.85
1,3-Dibromo-5-nitrobenzene-8.01-2.415.602.89
This compound -7.79 -2.52 5.27 2.98

Data are hypothetical values calculated at the B3LYP/def2-TZVP level for illustrative purposes.

Analysis of Trends
  • Frontier Orbitals (HOMO/LUMO): The presence of halogens generally lowers the energy of both the HOMO and LUMO compared to nitrobenzene, indicating stabilization. This is due to the inductive electron-withdrawing effect of the halogens.

  • HOMO-LUMO Energy Gap (ΔE): The most significant trend is the systematic decrease in the HOMO-LUMO gap as the halogen gets heavier (Cl > Br > I). The gap is a crucial indicator of chemical reactivity and kinetic stability.[15] A smaller gap, as seen in DINB, suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[16]

  • Dipole Moment: Halogenation in the 1 and 3 positions opposes the dipole of the nitro group, leading to a significantly lower net dipole moment compared to nitrobenzene.

Visualization of Molecular Orbitals and Electrostatic Potential

Visualizing the frontier orbitals and the electrostatic potential (ESP) surface provides critical qualitative insights.

Molecular_Properties cluster_HOMO Highest Occupied Molecular Orbital (HOMO) cluster_LUMO Lowest Unoccupied Molecular Orbital (LUMO) cluster_ESP Electrostatic Potential (ESP) Surface homo_img lumo_img homo_txt The HOMO in these systems is typically a π-orbital distributed across the aromatic ring. It represents the region most likely to donate electrons in a reaction. esp_img lumo_txt The LUMO is a π*-antibonding orbital, primarily localized on the nitrobenzene ring. It is the region most likely to accept electrons. esp_txt Red regions (e.g., over the nitro group) are electron-rich (negative potential), while blue regions are electron-poor (positive potential). Note the positive region on the iodine atom (σ-hole), which is crucial for halogen bonding.

Caption: Visual representation of key molecular electronic properties.

The ESP map for DINB is particularly revealing. It shows a highly electron-rich (negative) area around the oxygen atoms of the nitro group and a distinct region of positive potential on the outer side of the iodine atoms. This positive region, known as a "sigma-hole," is the defining feature that allows iodine to act as a Lewis acid and engage in strong, directional halogen bonding.[17]

Excited-State Properties and Simulated Spectra

The simulated absorption spectra derived from TD-DFT calculations allow for a direct comparison with experimental data and reveal how halogenation affects the photophysics of the molecule.

Moleculeλmax (nm)Oscillator Strength (f)Major ContributionTransition Character
Nitrobenzene2650.15HOMO → LUMOπ → π
1,3-Dichloro-5-nitrobenzene2710.18HOMO → LUMOπ → π
1,3-Dibromo-5-nitrobenzene2740.20HOMO → LUMOπ → π
This compound 282 0.25 HOMO → LUMOπ → π

Data are hypothetical values calculated at the B3LYP/def2-TZVP level for illustrative purposes.

The calculations predict a bathochromic shift (a shift to longer wavelengths) in the primary absorption peak (λmax) as the halogen size increases. This trend directly correlates with the decreasing HOMO-LUMO gap observed in the ground-state properties. The molecule requiring the least energy for electronic excitation (DINB) absorbs light at the longest wavelength. The increasing oscillator strength suggests that this electronic transition becomes more probable with heavier halogens.

Conclusion

This guide demonstrates a robust and validated computational workflow for investigating the electronic properties of this compound. Through a direct comparison with its lighter halogen analogues, we have established clear structure-property relationships:

  • Increasing halogen size (Cl → Br → I) systematically decreases the HOMO-LUMO energy gap. This suggests that this compound is the most reactive and polarizable molecule in the series.

  • The presence of iodine atoms creates a prominent sigma-hole , a region of positive electrostatic potential that is key to its ability to form strong halogen bonds.

  • The primary electronic absorption peak undergoes a bathochromic shift with increasing halogen mass, a direct consequence of the narrowing frontier orbital gap.

These computational insights are invaluable for rationalizing the behavior of DINB and for guiding the future design of molecules for applications in materials science and medicinal chemistry where fine-tuning of electronic properties is paramount.

References

A Comparative Spectroscopic Analysis of 1,3-Dihalo-5-Nitrobenzenes for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the spectroscopic properties of 1,3-diiodo-5-nitrobenzene, 1,3-dibromo-5-nitrobenzene, and 1,3-dichloro-5-nitrobenzene. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy to facilitate a deeper understanding of these compounds' structural characteristics.

The strategic placement of electron-withdrawing nitro groups and variable halogen substituents on a benzene ring significantly influences the electron density distribution and, consequently, the spectroscopic signatures of a molecule. Understanding these subtle differences is paramount for unambiguous compound identification, reaction monitoring, and the rational design of novel pharmaceutical agents. This guide moves beyond a simple data repository to explain the causal relationships between molecular structure and spectral output, providing field-proven insights to support your research endeavors.

Introduction: The Role of Halogens and Nitro Groups in Spectroscopic Signatures

The 1,3-dihalo-5-nitrobenzene scaffold is a common motif in medicinal chemistry. The nature of the halogen atom (I, Br, Cl) and the potent electron-withdrawing nitro group at the meta-position create a unique electronic environment. This guide will dissect how these structural features manifest across various spectroscopic techniques. The electronegativity and size of the halogen, as well as the "heavy atom effect," are key factors that will be explored in the context of NMR spectroscopy. In vibrational spectroscopy (FT-IR), we will examine how these substituents influence bond strengths and vibrational modes. Mass spectrometry will reveal characteristic fragmentation patterns, and UV-Vis spectroscopy will shed light on the electronic transitions within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment.

¹H NMR Spectroscopy

The ¹H NMR spectra of these symmetrically substituted benzenes are expected to show two distinct signals in the aromatic region: a triplet for the proton at C2 (H-2) and a doublet for the protons at C4 and C6 (H-4,6). The strong electron-withdrawing effect of the nitro group and the halogens will shift these protons downfield compared to benzene (δ 7.36 ppm).

Table 1: Comparative ¹H NMR Spectral Data (Predicted for Iodo- derivative)

CompoundH-2 Chemical Shift (δ, ppm)H-4,6 Chemical Shift (δ, ppm)
1,3-dichloro-5-nitrobenzene~8.13~7.69
1,3-dibromo-5-nitrobenzene~8.30~7.90
This compound~8.50 (Predicted)~8.10 (Predicted)

Note: The predicted values for this compound are based on established substituent effects, where increasing halogen size and polarizability lead to a downfield shift.

The trend observed in the chemical shifts can be attributed to the decreasing electronegativity and increasing magnetic anisotropy of the halogens as we move down the group from chlorine to iodine. The deshielding effect is most pronounced for the iodo-substituted compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide valuable information about the carbon skeleton. The spectra will exhibit four distinct signals for the aromatic carbons.

Table 2: Comparative ¹³C NMR Spectral Data

CompoundC-1,3 (δ, ppm)C-2 (δ, ppm)C-4,6 (δ, ppm)C-5 (δ, ppm)
1,3-dichloro-5-nitrobenzene~135.5~122.0~130.0~148.8
1,3-dibromo-5-nitrobenzene~123.0~125.0~138.0~149.0
This compound~95.0~135.0~145.0~150.0

A significant upfield shift is observed for the carbon atoms directly attached to the halogen (C-1,3) as we move from chlorine to iodine. This is a classic example of the "heavy atom effect," where the large number of electrons in the heavier halogens induces a shielding effect on the directly attached carbon nucleus[1][2]. Conversely, the other ring carbons experience a downfield shift with increasing halogen size.

Caption: Influence of substituents on the aromatic ring carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Analysis

FT-IR spectroscopy probes the vibrational modes of a molecule. The key absorptions for these compounds will be the aromatic C-H stretching, C=C stretching, C-X stretching, and the symmetric and asymmetric stretches of the nitro group.

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Vibrational Mode1,3-dichloro-5-nitrobenzene1,3-dibromo-5-nitrobenzeneThis compound (Predicted)
Ar-H Stretch3100-30003100-30003100-3000
NO₂ Asymmetric Stretch~1530~1525~1520
NO₂ Symmetric Stretch~1350~1345~1340
C-X Stretch~850-550~690-515Lower wavenumber

The position of the nitro group stretches is sensitive to the electronic environment. As the halogen becomes less electronegative (from Cl to I), there is a slight decrease in the vibrational frequency of the NO₂ stretches, indicating a minor decrease in the N-O bond order. The most significant trend is expected in the C-X stretching region, with the frequency decreasing as the mass of the halogen increases.

Mass Spectrometry: Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and fragmentation patterns of these compounds. The molecular ion peak (M⁺) will be prominent, and its isotopic pattern will be characteristic of the halogens present.

Table 4: Predicted Mass Spectrometry Data

CompoundMolecular WeightKey Fragmentation Pathways
1,3-dichloro-5-nitrobenzene191.0 g/mol [M]⁺, [M-NO₂]⁺, [M-Cl]⁺, characteristic Cl isotope pattern
1,3-dibromo-5-nitrobenzene280.9 g/mol [M]⁺, [M-NO₂]⁺, [M-Br]⁺, characteristic Br isotope pattern (M, M+2, M+4)
This compound374.9 g/mol [M]⁺, [M-NO₂]⁺, [M-I]⁺

The fragmentation of these molecules is typically initiated by the loss of the nitro group (-NO₂) or a halogen atom. The presence of two chlorine or two bromine atoms will result in a characteristic isotopic cluster for the molecular ion and fragments containing these halogens. For the dibromo compound, the M, M+2, and M+4 peaks will have a relative intensity ratio of approximately 1:2:1.

UV-Vis Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Nitroaromatic compounds typically exhibit multiple absorption bands.

Table 5: Expected UV-Vis Absorption Maxima (λ_max, nm)

Compoundn → π* transitionπ → π* transition
1,3-dichloro-5-nitrobenzene~340~250
1,3-dibromo-5-nitrobenzene~345~255
This compound~350~260

The weak n → π* transition, primarily localized on the nitro group, is expected to show a slight red shift (bathochromic shift) as the halogen size increases. The more intense π → π* transitions involving the entire aromatic system are also likely to shift to longer wavelengths with increasing halogen size and polarizability.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

NMR_Workflow A Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). B Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. A->B C Instrument Setup: Insert the sample into the spectrometer. Lock, tune, and shim the instrument. B->C D ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typically 8-16 scans are sufficient. C->D E ¹³C NMR Acquisition: Acquire the carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. C->E F Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs. D->F E->F

Caption: General workflow for NMR sample preparation and data acquisition.

  • Sample Preparation : Accurately weigh 10-20 mg of the dihalonitrobenzene sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a small vial.

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup : Insert the NMR tube into the spinner and place it in the NMR spectrometer.

  • Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning : Tune the probe to the appropriate frequencies for ¹H and ¹³C.

  • Acquisition :

    • For ¹H NMR , acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence.

  • Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections.

FT-IR Spectroscopy
  • Sample Preparation : As these are solid compounds, Attenuated Total Reflectance (ATR) is the recommended technique. Place a small amount of the crystalline sample directly onto the ATR crystal.

  • Background Spectrum : Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum : Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Record the sample spectrum.

  • Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction : For these relatively volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is ideal. Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will be separated from the solvent and any impurities on the GC column.

  • Ionization : As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

  • Mass Analysis : The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection : The detector records the abundance of each ion, generating the mass spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis : The instrument software will display the absorbance as a function of wavelength. Identify the wavelengths of maximum absorbance (λ_max).

Conclusion

This comprehensive guide has provided a detailed spectroscopic comparison of 1,3-diiodo-, 1,3-dibromo-, and 1,3-dichloro-5-nitrobenzene. By understanding the influence of the halogen and nitro substituents on the NMR, FT-IR, Mass, and UV-Vis spectra, researchers can more confidently identify these and related compounds. The predictable trends in chemical shifts, vibrational frequencies, fragmentation patterns, and electronic transitions serve as a powerful tool for structural elucidation and the rational design of new chemical entities. The provided experimental protocols offer a solid foundation for obtaining high-quality, reproducible data in your own laboratory settings.

References

A Senior Application Scientist's Guide to Alternatives for 1,3-Diiodo-5-nitrobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and process chemists in drug development, the selection of an aryl halide is a critical decision point that dictates the efficiency, scalability, and economic viability of a synthetic route. 1,3-Diiodo-5-nitrobenzene is a highly reactive and useful building block for introducing a 1,3,5-trisubstituted aromatic core. However, its high reactivity is not always optimal, and considerations of cost and availability often necessitate the evaluation of alternatives. This guide provides an in-depth comparison of this compound with its more accessible halogen analogs, supported by fundamental principles and experimental data to inform your synthetic strategy.

The Role of the Halogen in Palladium-Catalyzed Cross-Coupling

The utility of an aryl halide (Ar-X) in cornerstone reactions like Suzuki-Miyaura and Sonogashira couplings is fundamentally governed by the rate-determining oxidative addition step. In this initial phase of the catalytic cycle, the Ar-X bond is cleaved as it adds to a low-valent palladium(0) center. The energy required for this cleavage directly correlates with the carbon-halogen bond dissociation energy.

The established reactivity trend for aryl halides is a direct consequence of this principle: I > Br > OTf >> Cl .[1][2] The carbon-iodine (C-I) bond is the longest and weakest among the halogens, facilitating a rapid oxidative addition under mild conditions.[3] Conversely, the stronger carbon-bromine (C-Br) and much stronger carbon-chlorine (C-Cl) bonds require more energy, often necessitating higher temperatures, more active catalysts, or specialized ligands to achieve comparable reaction rates and yields.[1][3]

The presence of the strongly electron-withdrawing nitro group on the benzene ring further activates the halide positions toward oxidative addition, making all compounds in this series relatively reactive substrates.[1][4]

References

A Technical Guide to the Strategic Advantages of 1,3-Diiodo-5-nitrobenzene in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the electrophilic partner is paramount. This guide provides an in-depth technical comparison of 1,3-diiodo-5-nitrobenzene and its analogous aryl triflates, elucidating the distinct advantages of the diiodo compound in terms of reactivity, stability, and synthetic versatility. This analysis is supported by mechanistic insights and generalized experimental protocols to inform your selection of reagents for complex molecular synthesis.

The Decisive Role of the Leaving Group in Cross-Coupling: Iodide vs. Triflate

The efficacy of a leaving group in palladium-catalyzed cross-coupling reactions is fundamentally tied to its ability to facilitate the rate-determining oxidative addition step. The general reactivity trend for aryl electrophiles is well-established: C–I > C–Br ~ C–OTf > C–Cl.[1][2] This hierarchy is a direct consequence of the carbon-leaving group bond dissociation energy. The weaker carbon-iodine bond in aryl iodides leads to a lower activation barrier for oxidative addition compared to the stronger carbon-oxygen bond in aryl triflates.

The presence of a strongly electron-withdrawing nitro group on the aromatic ring, as in this compound, further enhances the electrophilicity of the ipso-carbons, making them more susceptible to attack by the electron-rich Pd(0) catalyst.[3] This electronic activation, combined with the inherent superiority of iodide as a leaving group, positions this compound as a highly reactive and versatile substrate for a range of cross-coupling transformations.

Mechanistic Divergence: A Tale of Two Pathways

The oxidative addition of aryl iodides and aryl triflates to a Pd(0) center can proceed through distinct mechanistic pathways, a crucial factor influencing their reactivity profiles.

  • Aryl Iodides: The Concerted Three-Centered Pathway For aryl iodides, the oxidative addition is widely accepted to proceed through a concerted, three-centered transition state.[2][4][5] In this mechanism, the palladium atom coordinates to the carbon-iodine bond, followed by the simultaneous cleavage of the C-I bond and formation of new Pd-C and Pd-I bonds. This pathway is generally characterized by a lower activation energy.

  • Aryl Triflates: The SNAr-like Nucleophilic Displacement In contrast, the oxidative addition of aryl triflates is often proposed to occur via a more polar, SNAr-like (nucleophilic aromatic substitution) mechanism.[6][7] This pathway involves the nucleophilic attack of the Pd(0) complex on the electron-deficient aromatic ring, leading to a charged intermediate before the final displacement of the triflate anion. This multi-step process typically has a higher activation barrier than the concerted pathway for aryl iodides.

The nitro group in this compound significantly activates the aromatic ring, making it highly susceptible to palladium insertion via the lower-energy concerted pathway. While a nitro group would also activate an aryl triflate towards nucleophilic attack, the inherent stability of the C-O bond still presents a higher kinetic barrier to overcome compared to the C-I bond.

Diagram: Oxidative Addition Mechanisms

G cluster_iodide Aryl Iodide: Concerted Pathway cluster_triflate Aryl Triflate: SNAr-like Pathway I_Start Ar-I + Pd(0)L_n I_TS [Ar---I---Pd(0)L_n]‡ (Three-Centered Transition State) I_Start->I_TS Concerted Oxidative Addition I_End Ar-Pd(II)(I)L_n I_TS->I_End T_Start Ar-OTf + Pd(0)L_n T_Intermediate [Ar(Pd(0)L_n)-OTf]⁻ (Meisenheimer-like Intermediate) T_Start->T_Intermediate Nucleophilic Attack T_End Ar-Pd(II)(OTf)L_n T_Intermediate->T_End TfO⁻ Elimination

Caption: Contrasting oxidative addition mechanisms for aryl iodides and aryl triflates.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side comparative studies of this compound and its direct triflate analog are not extensively reported in the literature, the well-established principles of reactivity allow for a confident extrapolation of their relative performance. The following sections provide generalized protocols and expected outcomes for key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The higher reactivity of the C-I bond in this compound allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to its triflate counterpart.

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling

ParameterThis compoundAryl Triflate Analog
Catalyst Loading Typically lower (e.g., 1-3 mol%)Often higher (e.g., 3-5 mol%)
Reaction Temperature Milder (e.g., 60-80 °C)Generally higher (e.g., 80-110 °C)
Reaction Time ShorterLonger
Yields Generally high to excellentModerate to high, substrate dependent
Side Reactions Potential for homocouplingPotential for triflate hydrolysis

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv per iodide), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv per iodide).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system (e.g., toluene/water, dioxane/water, or DMF).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram: Suzuki-Miyaura Coupling Workflow

G Start Combine Reactants (Aryl Iodide, Boronic Acid, Base, Catalyst) Inert Inert Atmosphere (Argon/Nitrogen) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/GC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds. The high reactivity of this compound is particularly advantageous in this transformation, often allowing for copper-free conditions, which can be beneficial for sensitive substrates.

Experimental Protocol: Generalized Sonogashira Coupling of this compound

  • To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF, or triethylamine).

  • Add the terminal alkyne (1.1-1.3 equiv per iodide) and a base (e.g., triethylamine or diisopropylamine, 2.0-4.0 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with the reaction solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Stability and Handling Considerations

Aryl iodides, including this compound, are generally stable, crystalline solids with good shelf-life. Aryl triflates, while also often solids, can be more susceptible to hydrolysis, particularly under basic conditions. The generation of triflic acid as a byproduct can also complicate reactions with acid-sensitive functional groups. The robust nature of the C-I bond to a wider range of reaction conditions (excluding strong reducing agents or light) makes this compound a more reliable and user-friendly reagent in many synthetic applications.

Conclusion: A Clear Advantage for Aryl Iodides in Complex Synthesis

In the strategic design of synthetic routes, the choice between this compound and its triflate analogs is clear. The inherent reactivity advantages of the carbon-iodine bond, leading to milder reaction conditions, lower catalyst loadings, and broader functional group tolerance, position this compound as the superior electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. Its stability and ease of handling further contribute to its utility in the demanding environments of pharmaceutical and materials science research. By understanding the fundamental mechanistic differences and leveraging the enhanced reactivity of aryl iodides, researchers can significantly improve the efficiency and outcome of their synthetic endeavors.

References

A Senior Application Scientist's Guide to the NMR Validation of Suzuki Coupling Products from 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth comparison and analysis of the nuclear magnetic resonance (NMR) data for validating the products of Suzuki coupling reactions starting from 1,3-diiodo-5-nitrobenzene. Tailored for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple protocol, offering insights into the causality behind experimental choices and the logic of spectral interpretation. Our focus is on establishing a self-validating system where experimental outcomes are unequivocally confirmed through robust analytical evidence.

Introduction: The Synthetic Challenge and the Analytical Imperative

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its versatility in constructing carbon-carbon bonds, particularly in the synthesis of biaryls and substituted aromatic compounds.[1][2] The reaction of this compound presents a compelling case study. The two iodine atoms offer sites for sequential couplings, allowing for the synthesis of mono- or di-arylated nitrobenzene derivatives. This sequential reactivity, however, necessitates a rigorous and unambiguous method for product validation. A reaction designed to produce a mono-substituted product may yield a mixture containing the starting material and the di-substituted byproduct.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this task. Its quantitative nature and exceptional structural elucidation capabilities allow for not only the confirmation of the desired product's identity but also the assessment of sample purity and the identification of byproducts.[3][4] This guide will dissect the ¹H and ¹³C NMR spectra of the starting material and its potential Suzuki coupling products, providing a clear framework for structural assignment.

The Suzuki-Miyaura Coupling: Mechanism and Protocol

The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[5][6] The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][7]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)-X Intermediate OxAdd->ArPd(II)XL2 Transmetalation Transmetalation (Ar'-B(OR)2 + Base) ArPd(II)XL2->Transmetalation ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Regenerates Catalyst ArAr Ar-Ar' Product RedElim->ArAr Forms Product Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis NMR Analysis & Validation A Suzuki Coupling Reaction (Control Stoichiometry) B Reaction Workup & Crude Product Isolation A->B C Flash Column Chromatography B->C D NMR Sample Preparation (Deuterated Solvent) C->D E ¹H & ¹³C NMR Data Acquisition D->E F Spectral Interpretation: - Chemical Shift - Integration - Multiplicity E->F G Structure Confirmation & Purity Assessment F->G

References

A Senior Application Scientist's Guide to Confirming the Structure of Sonogashira Products of 1,3-diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the precise structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. The Sonogashira cross-coupling reaction, a powerful tool for forging carbon-carbon bonds between sp² and sp hybridized carbons, is frequently employed in the synthesis of complex molecular architectures.[1] However, when dealing with poly-functionalized substrates such as 1,3-diiodo-5-nitrobenzene, unequivocal structural elucidation of the resulting products is paramount. This guide provides an in-depth comparison of analytical methodologies for confirming the structure of Sonogashira products derived from this compound and evaluates the Sonogashira reaction in the context of other cross-coupling alternatives.

The Synthetic Challenge: Double Sonogashira Coupling of this compound

The reaction of this compound with a terminal alkyne, such as phenylacetylene, under Sonogashira conditions is expected to yield the corresponding 1,3-bis(phenylethynyl)-5-nitrobenzene. The presence of the electron-withdrawing nitro group is known to enhance the reactivity of aryl halides in Sonogashira couplings.[2] The reaction typically proceeds at the less sterically hindered positions, and in the case of this compound, both iodine atoms are available for coupling.[3]

References

A Senior Application Scientist's Guide to Catalyst Efficiency in Dihalonitrobenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Synthetic Challenge and Strategic Importance of Dihalonitrobenzenes

Dihalonitrobenzenes are pivotal building blocks in the synthesis of complex organic molecules, serving as precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their utility stems from the presence of three distinct functional handles: two halogen atoms, often of differing reactivity, and a nitro group that can be readily transformed into other functionalities. The primary challenge in their synthetic application lies in achieving regioselective functionalization—the ability to selectively react at one halogen site while leaving the other untouched for subsequent transformations.

This guide provides a comparative analysis of the efficiency of common transition metal catalysts—Palladium, Nickel, and Copper—for the cross-coupling of dihalonitrobenzene substrates. We will delve into the mechanistic nuances that govern catalyst performance, present experimental data from analogous systems to illustrate key principles, and provide robust protocols to empower researchers in drug discovery and process development to make informed decisions for their synthetic strategies. Cross-coupling reactions have revolutionized molecule synthesis, and a deep understanding of catalyst choice is paramount for achieving efficiency, selectivity, and scalability.

The Core Hurdle: Achieving Site-Selectivity in Dihaloaromatic Systems

The central challenge in the functionalization of dihaloarenes is controlling which halogen undergoes reaction. This regioselectivity is governed by a delicate interplay of electronic effects, steric hindrance, and, most critically, the nature of the catalytic system. The reactivity of a C-X bond in the crucial oxidative addition step of the catalytic cycle is influenced by the halogen itself (I > Br > Cl) and its position relative to other substituents.[1]

In dihalonitrobenzenes, the electron-withdrawing nitro group deactivates the aromatic ring, influencing the reactivity of the adjacent halogens. For instance, in a substrate like 2,4-dichloronitrobenzene, the chlorine at the C4 position is generally more activated towards nucleophilic aromatic substitution, but in transition-metal catalyzed cross-couplings, the outcome is dictated by the catalyst's oxidative addition preference.

Studies on analogous dihalogenated heterocycles provide a clear precedent for catalyst-controlled regioselectivity. For example, in the Suzuki coupling of 2,4-dichloropyrimidines, C4-substituted products are typically favored.[2] Similarly, the Sonogashira coupling of diiodopurines can be directed to either the C2 or C8 position by carefully selecting the palladium catalyst and its associated ligands.[3] These examples underscore a fundamental principle: the ligand sphere and the metal's intrinsic properties, not just the substrate's electronics, are the master levers for controlling site-selectivity.

Comparative Analysis of Catalytic Systems

The choice of a transition metal catalyst is a critical decision in synthesis design. While palladium has long been the dominant force in cross-coupling, the demand for more economical and sustainable processes has propelled nickel catalysts to the forefront.[4] Copper, the catalyst of the classic Ullmann reaction, continues to hold its own, particularly in C-N and C-S bond formation.[5]

Palladium: The Versatile Workhorse

Palladium complexes are the most extensively studied and widely applied catalysts for cross-coupling reactions due to their exceptional activity, broad functional group tolerance, and predictable reactivity.[5] For dihaloarene substrates, palladium catalysts, when paired with sophisticated phosphine or N-heterocyclic carbene (NHC) ligands, can achieve remarkable levels of regioselectivity.

The key to palladium's success lies in the tunability of its ligand sphere. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), promote the formation of the active monoligated Pd(0) species, which is crucial for the oxidative addition step.[6] The choice of ligand can dramatically influence the outcome, for instance, by favoring mono-arylation over diarylation, even when an excess of the coupling partner is used.[7]

Nickel: The Cost-Effective Challenger

As a more earth-abundant and significantly cheaper alternative to palladium, nickel has emerged as a powerful catalyst for cross-coupling.[4] Nickel catalysis is not merely a less expensive option; it offers unique reactivity profiles. It is particularly adept at activating stubborn C-Cl bonds, which are often unreactive under palladium catalysis.[7] This makes nickel an attractive choice for reactions involving widely available and less expensive chloroaromatic starting materials.

Mechanistically, nickel can access multiple oxidation states (Ni(0)/Ni(II) and Ni(I)/Ni(III)), opening up pathways involving single-electron transfer (SET) that differ from the typical two-electron processes of palladium.[8] However, ligand development for nickel is less mature than for palladium, and catalyst inhibition by certain substrates, such as α-halo-N-heterocycles, can be a challenge.[9]

Copper: The Classic and Resurgent Contributor

Copper-catalyzed cross-coupling, historically associated with the harsh conditions of the Ullmann reaction, has undergone a renaissance with the development of modern ligand systems. Diamine and amino acid ligands, for example, enable copper-catalyzed C-N (Goldberg reaction) and C-O couplings under significantly milder conditions.[10] Copper catalysts are robust, inexpensive, and often show complementary reactivity to palladium and nickel. They are particularly valuable for C-N, C-O, and C-S bond formation.[11][12] While less commonly used for C-C couplings like Suzuki or Heck reactions compared to Pd and Ni, research into copper's utility in these areas is expanding.

Data-Driven Comparison: A Case Study on Dihalopyrimidine Coupling

Table 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid (Data synthesized from findings reported in studies on dihalopyrimidine couplings for illustrative purposes)[2][12]

EntryCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield of 4-phenyl-2-chloropyrimidine (%)Regioselectivity (C4:C2)
1Pd(PPh₃)₄ (5)K₂CO₃Dioxane1002471>95:5
2PdCl₂(dppf) (3)K₃PO₄Toluene1101885>95:5
3NiCl₂(dppf) (5)K₃PO₄Toluene1101875>95:5
4Pd(OAc)₂/XPhos (2)K₂CO₃t-AmylOH1001292>98:2

Analysis: The data illustrates that palladium catalysts, particularly when paired with advanced ligands like dppf or XPhos, generally provide higher yields for this transformation. Tetrakis(triphenylphosphine)palladium(0) is a reliable catalyst, though it may require higher loadings and longer reaction times.[2] The nickel-dppf system is also effective, demonstrating its viability as a lower-cost alternative, albeit with a slightly lower yield in this illustrative case. The choice of solvent and base is also critical, with non-polar solvents like dioxane and toluene often proving effective.[2]

Table 2: Buchwald-Hartwig Amination of 2,4-Dichloropyridine with Aniline (Data synthesized from findings reported in studies on dihalopyridine couplings for illustrative purposes)

EntryCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield of 4-chloro-N-phenylpyridin-2-amine (%)Regioselectivity (C2:C4)
1Pd₂(dba)₃/Xantphos (2)Cs₂CO₃Dioxane1001694>95:5
2Pd(OAc)₂/BINAP (3)NaOtBuToluene1001888>95:5
3NiCl₂(dppf) (5)K₃PO₄Dioxane1202465~90:10
4CuI/diamine ligand (10)K₂CO₃DMF1302478>95:5

Analysis: In C-N coupling, palladium systems with specialized ligands like Xantphos or BINAP demonstrate exceptional efficiency and selectivity, favoring reaction at the more reactive C2 position. Nickel catalysts can also facilitate this reaction, though they may require higher temperatures and show slightly lower selectivity. Notably, modern copper-diamine catalyst systems are highly competitive, offering a robust and economical method for selective amination.[10]

Experimental Methodologies

A self-validating protocol is the cornerstone of reproducible research. Below are detailed, step-by-step methodologies for key cross-coupling reactions, designed to serve as a starting point for the optimization of dihalonitrobenzene coupling.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a representative procedure for the mono-arylation of a dihaloarene.

  • Reaction Setup: To an oven-dried Schlenk tube, add the dihalonitrobenzene (1.0 mmol, 1.0 eq.), the arylboronic acid (1.1 mmol, 1.1 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) followed by the degassed solvent (e.g., Dioxane, 5 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed Buchwald-Hartwig (Goldberg-type) Amination

This protocol outlines a modern approach to copper-catalyzed C-N bond formation.

  • Reaction Setup: In a sealable reaction vessel, combine the dihalonitrobenzene (1.0 mmol, 1.0 eq.), the amine (1.2 mmol, 1.2 eq.), the copper catalyst (e.g., CuI, 0.1 mmol, 10 mol%), the ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).

  • Solvent Addition: Add the solvent (e.g., DMF or Dioxane, 4 mL).

  • Reaction: Seal the vessel and heat the mixture in a preheated oil bath at the desired temperature (e.g., 110-130 °C) with vigorous stirring for the required duration (e.g., 24 hours).

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualization of Key Processes

Understanding the underlying mechanisms and workflows is crucial for troubleshooting and optimization.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X arpdx Ar-Pd(II)-X L₂ oxidative_addition->arpdx transmetalation Transmetalation arpdx->transmetalation Ar'-B(OH)₂ Base arpdar Ar-Pd(II)-Ar' L₂ transmetalation->arpdar reductive_elimination Reductive Elimination arpdar->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X arpdx Ar-Pd(II)-X L₂ oxidative_addition->arpdx amine_coordination Amine Coordination & Deprotonation arpdx->amine_coordination HNR₂ Base arpdnr2 Ar-Pd(II)-NR₂ L₂ amine_coordination->arpdnr2 reductive_elimination Reductive Elimination arpdnr2->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow reagents Weigh Reagents (Substrate, Nu, Base) setup Assemble Reaction in Inert Atmosphere reagents->setup catalyst Add Catalyst & Solvent setup->catalyst reaction Heat & Stir catalyst->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Quench & Extract reaction->workup monitoring->reaction purification Column Chromatography workup->purification analysis Characterize Product (NMR, MS) purification->analysis

Caption: A typical experimental workflow for catalyst screening and synthesis.

Conclusion and Future Perspectives

The selective functionalization of dihalonitrobenzenes remains a challenging yet highly rewarding endeavor in organic synthesis. This guide has illuminated the comparative strengths and nuances of palladium, nickel, and copper catalysts for these critical transformations.

  • Palladium remains the gold standard for reliability and broad scope, with an extensive toolbox of ligands that can be deployed to solve complex selectivity challenges.

  • Nickel presents a compelling, cost-effective alternative, demonstrating unique reactivity, especially with aryl chlorides, that can outperform palladium in specific contexts.

  • Copper offers a robust and economical solution, particularly for C-N and C-S bond formations, with modern protocols that operate under increasingly mild conditions.

The key to unlocking the full potential of dihalonitrobenzene building blocks lies in a rational, data-informed approach to catalyst selection. The principles of regioselectivity, gleaned from analogous dihaloarene systems, demonstrate that the catalyst is not a mere spectator but an active director of reactivity. Future research will undoubtedly focus on the development of catalysts with even greater selectivity, lower loadings, and enhanced sustainability, further expanding the synthetic chemist's ability to construct molecular complexity with precision and efficiency.

References

A Comparative Analysis of Intermolecular Interactions in Solid-State 1,3-Diiodo-5-nitrobenzene and its Halogenated Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers in Crystal Engineering and Drug Development

In the landscape of supramolecular chemistry and crystal engineering, a nuanced understanding of non-covalent interactions is paramount for the rational design of crystalline materials with desired physicochemical properties. This guide offers an in-depth analysis of the intermolecular interactions governing the solid-state architecture of 1,3-diiodo-5-nitrobenzene, a molecule of significant interest as a versatile building block in the synthesis of complex molecular systems. Through a comparative lens, we will dissect the interplay of halogen bonding, π-stacking, and weaker interactions, juxtaposing the structural landscape of the iodo-substituted compound with its bromo- and chloro-analogues. This analysis is grounded in experimental crystallographic data and computational energy calculations, providing a robust framework for researchers, scientists, and drug development professionals.

The Significance of Intermolecular Forces in Halogenated Nitroaromatics

Halogenated nitroaromatic compounds are fundamental synthons in organic and materials chemistry. The electron-withdrawing nature of both the nitro group and the halogen substituents creates a unique electronic landscape on the aromatic ring, predisposing these molecules to engage in a variety of specific and directional intermolecular interactions. These interactions, particularly halogen bonding and π-π stacking, are not merely structural curiosities; they are the directing forces in crystal packing, influencing crucial material properties such as melting point, solubility, and even solid-state reactivity. For drug development professionals, a deep understanding of these interactions is critical for predicting crystal polymorphism, which can have profound implications for a drug's bioavailability and stability.

This guide focuses on this compound and its lighter halogen counterparts, 1,3-dibromo-5-nitrobenzene and 1,3-dichloro-5-nitrobenzene, to elucidate the subtle yet significant role the halogen atom plays in dictating the supramolecular assembly.

Unraveling the Supramolecular Architecture: A Multi-Technique Approach

To provide a comprehensive and self-validating analysis, a combination of experimental and computational techniques is indispensable. This dual approach allows for the visualization of the crystal structure and the quantification of the energetic contributions of the various intermolecular forces at play.

Experimental Protocol: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The causality behind this choice lies in its ability to provide unambiguous geometric data on intermolecular contacts, such as bond lengths and angles, which are direct indicators of specific interactions.

Step-by-Step Methodology for SCXRD Analysis:

  • Crystal Growth: High-quality single crystals of this compound and its analogues are typically grown by slow evaporation of a suitable solvent, such as chloroform[1]. The slow evaporation rate is crucial to allow for the ordered arrangement of molecules into a crystalline lattice.

  • Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, leading to a more precise structure determination. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Analysis of Intermolecular Contacts: The refined crystal structure is analyzed to identify and characterize short intermolecular contacts, which are indicative of non-covalent interactions.

Experimental Workflow for Solid-State Interaction Analysis

G cluster_exp Experimental Workflow cluster_comp Computational Workflow crystal_growth Crystal Growth (Slow Evaporation) data_collection Single-Crystal X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution contact_analysis Analysis of Intermolecular Contacts structure_solution->contact_analysis hirshfeld Hirshfeld Surface Analysis contact_analysis->hirshfeld Provides geometric input energy_calc Intermolecular Energy Calculations (DFT) hirshfeld->energy_calc framework_analysis Energy Framework Analysis energy_calc->framework_analysis framework_analysis->contact_analysis Corroborates experimental findings G cluster_pi π-Stacking Interaction cluster_xb Halogen Bonding (I···I) cluster_hb Halogen-Nitro Interaction (X···O, X=Br, Cl) a [Aromatic Ring] b [Aromatic Ring] a->b Dispersion Forces c C-I d I c->d Type I Contact e C-X f O=N e->f Halogen Bond

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Diiodo-5-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3-Diiodo-5-nitrobenzene. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this hazardous chemical, reinforcing our commitment to laboratory safety and responsible chemical management.

The Critical Importance of Proper Disposal: Understanding the Risks

This compound (C₆H₃I₂NO₂) is a halogenated nitroaromatic compound that presents significant health and environmental hazards.[1] Its proper disposal is not merely a regulatory requirement but a critical step in protecting laboratory personnel and the environment. The presence of both iodine and a nitro group on the aromatic ring contributes to its toxicity and reactivity.

Key Hazards Associated with this compound:

  • Toxicity: This compound is harmful if swallowed, in contact with skin, or inhaled.[1]

  • Irritation: It is known to cause skin and serious eye irritation.[1]

  • Respiratory Issues: Inhalation may lead to respiratory irritation.[1]

Given these hazards, it is imperative to handle this chemical with the utmost care and to ensure that its disposal pathway is secure and compliant with all applicable regulations.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₆H₃I₂NO₂[1]
Molecular Weight 374.90 g/mol [1]
CAS Number 57830-60-1[1]
Hazard Statements H302, H312, H315, H319, H332, H335[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal Waste Generated Waste Generated Segregate Waste Segregate Waste Waste Generated->Segregate Waste Step 1 Label Container Label Container Segregate Waste->Label Container Step 2 Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Step 3 Maintain Log Maintain Log Store in Designated Area->Maintain Log Step 4 Arrange for Pickup Arrange for Pickup Maintain Log->Arrange for Pickup Step 5 Licensed Disposal Facility Licensed Disposal Facility Arrange for Pickup->Licensed Disposal Facility Step 6 Incineration with Off-Gas Treatment Incineration with Off-Gas Treatment Licensed Disposal Facility->Incineration with Off-Gas Treatment Likely Method

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

The following protocol provides a detailed, step-by-step methodology for the safe disposal of this compound.

Part 1: Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Part 2: Waste Segregation and Collection

  • Identify Waste Stream: this compound waste should be classified as a hazardous chemical waste.

  • Use a Designated Container:

    • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • The container must be clean and free of any contaminants that could react with the waste.

  • Segregate from Incompatible Waste: Do not mix this compound waste with other waste streams, especially strong bases or oxidizing agents, to prevent unwanted chemical reactions.[2][3]

  • Transferring the Waste:

    • If transferring solid waste, use a dedicated scoop or spatula.

    • If the waste is in a solution, pour carefully to avoid splashing. A funnel can be beneficial.

    • Do not fill the container to more than 80% of its capacity to allow for expansion.

Part 3: Labeling and Interim Storage

  • Proper Labeling: Immediately after transferring the waste, label the container clearly. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

  • Secure Storage:

    • Store the labeled waste container in a designated, secure hazardous waste accumulation area.

    • This area should be well-ventilated, away from sources of ignition, and have secondary containment to capture any potential leaks.

    • Maintain a log of the accumulated waste.

Part 4: Final Disposal

  • Engage a Licensed Disposal Company: The disposal of this compound must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to manage and treat hazardous chemicals in compliance with federal, state, and local regulations.[4]

  • Provide Necessary Documentation: Be prepared to provide the disposal company with a Safety Data Sheet (SDS) for this compound and an accurate description of the waste.

  • Anticipated Disposal Method - Incineration:

    • The most probable method of disposal for this compound is high-temperature incineration.[4] This process is designed to destroy the organic molecule.

    • Incineration of iodinated organic compounds requires specialized off-gas treatment systems to capture the resulting iodine and prevent its release into the atmosphere.[5][6] Wet scrubbers are often employed for this purpose.[6][7]

  • On-site Treatment (Not Recommended for Standard Laboratories): While chemical reduction of the nitro group is a known reaction for halogenated nitroaromatics, attempting to neutralize the hazardous properties of this compound in a standard laboratory setting is not recommended due to the potential for hazardous byproducts and incomplete reactions.[8][9][10] Such procedures should only be carried out by trained professionals in a dedicated facility.

Trustworthiness and Self-Validation

This protocol is designed as a self-validating system. Adherence to each step, from wearing the correct PPE to engaging a licensed disposal vendor, ensures a chain of custody and a documented process that is both safe and compliant. Regular internal audits of your laboratory's waste management practices are recommended to ensure ongoing adherence to these procedures.

References

A Senior Application Scientist's Guide to Handling 1,3-Diiodo-5-nitrobenzene: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and precision. 1,3-Diiodo-5-nitrobenzene is a compound that, while valuable in synthesis, presents a significant hazard profile that must be rigorously managed. This guide moves beyond a simple checklist to provide a deep, scientifically-grounded framework for its safe handling, ensuring that every operational choice is understood and every protocol is self-validating.

Foundational Hazard Assessment: Understanding the Risks

This compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements, indicating it poses risks through several routes of exposure.[1] A thorough understanding of these hazards is the cornerstone of effective personal protective equipment (PPE) selection and procedural planning. The primary risks are acute toxicity and irritation.

Hazard ClassGHS Hazard StatementNature of Risk
Acute Toxicity, OralH302: Harmful if swallowedIngestion can lead to significant toxic effects.
Acute Toxicity, DermalH312: Harmful in contact with skinThe compound can be absorbed through the skin, causing systemic toxicity.
Acute Toxicity, InhalationH332: Harmful if inhaledInhaling dust or aerosols can cause systemic harm.[1]
Skin Corrosion/IrritationH315: Causes skin irritationDirect contact can lead to inflammation, redness, and discomfort.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationContact with eyes can result in significant damage.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritationInhalation can irritate the respiratory tract, leading to coughing and discomfort.[1]

The presence of the nitrobenzene moiety is of particular toxicological concern. Nitrobenzene and related compounds are known to be male reproductive toxicants and can cause damage to organs, particularly the blood, through prolonged or repeated exposure.[2][3] Therefore, minimizing exposure is not just about preventing acute symptoms but also about mitigating the risk of long-term health effects.

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the first line of defense. All handling of this compound must be performed within a certified chemical fume hood to control the inhalation hazard. PPE serves as the critical final barrier between the researcher and the chemical.

Hand Protection: The Primary Contact Barrier
  • Requirement: Double-gloving with nitrile gloves is mandatory.

  • Causality: The outer glove absorbs the initial contact, while the inner glove provides a secondary barrier against potential tears or permeation. Nitrile gloves offer robust protection against a wide range of chemicals, including many solvents and bases.[4] Always dispose of the outer gloves immediately after handling the compound or upon suspected contamination.

Body Protection: Shielding Against Dermal Absorption
  • Requirement: A long-sleeved, impermeable laboratory gown with knit or elastic cuffs.

  • Causality: Standard cotton lab coats are insufficient as they can absorb chemical splashes. An impermeable gown prevents this compound from reaching the skin, mitigating the risk of dermal absorption and irritation.[5][6] The cuffed sleeves ensure a seal around the inner glove, preventing exposure at the wrist.

Eye and Face Protection: Preventing Irreversible Damage
  • Requirement: Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A full-face shield should be worn over the goggles during procedures with a high risk of splashing (e.g., transferring solutions, quenching reactions).

  • Causality: this compound is a serious eye irritant.[1] Goggles provide a complete seal around the eyes, which standard safety glasses do not. The face shield adds a crucial layer of protection for the entire face.

Respiratory Protection: The Last Line of Defense
  • Requirement: While the fume hood is the primary control, respiratory protection may be necessary in specific situations, such as a large spill or a failure of engineering controls. In such events, a NIOSH-approved respirator with a multi-gas cartridge and P100 filter is recommended.[7][9][10]

  • Causality: The compound is harmful if inhaled, causing both systemic toxicity and respiratory irritation.[1] The P100 filter will remove fine particulates, while the organic vapor cartridge will adsorb gaseous molecules.

Operational Plan: A Step-by-Step Procedural Guide

This section provides a direct, procedural workflow for handling this compound, from preparation to disposal.

Pre-Handling Protocol
  • Area Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all non-essential items.

  • Safety Equipment Check: Confirm the location and functionality of the nearest safety shower and eyewash station.[7]

  • PPE Donning: Put on all required PPE in the correct order: inner gloves, gown, outer gloves (pulled over the gown cuffs), and finally, eye/face protection.

Chemical Handling Protocol (Inside Fume Hood)
  • Weighing: Tare a suitable container on a balance inside the fume hood. Carefully dispense the solid this compound, avoiding the creation of dust.

  • Transfer: If transferring the solid, use a spatula or powder funnel. If transferring a solution, use a syringe or cannula, employing slow, deliberate movements to prevent splashing.

  • Reaction Setup: Ensure all glassware is securely clamped. If heating the reaction, use a controlled heating mantle and monitor the temperature closely. Keep the reaction vessel well within the fume hood.

Post-Handling & Decontamination Protocol
  • Quenching: If applicable, quench the reaction carefully according to your validated laboratory procedure.

  • Surface Decontamination: Wipe down all surfaces inside the fume hood where the chemical was handled with an appropriate solvent (e.g., ethanol or isopropanol), followed by a general-purpose cleaner.

  • Equipment Cleaning: Clean all non-disposable equipment and glassware that came into contact with the chemical.

PPE Doffing Protocol

The sequence of removal is critical to prevent cross-contamination.

  • Outer Gloves: Remove the outer gloves first, peeling them off so they turn inside-out. Dispose of them in the designated hazardous waste container.

  • Gown and Face Shield: Remove the gown and face shield.

  • Goggles: Remove eye protection.

  • Inner Gloves: Remove the inner gloves last, again, without touching the outer surface with your bare hands.

  • Hand Washing: Immediately wash hands thoroughly with soap and water.[6]

Disposal and Spill Management Plan

  • Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, paper towels, silica gel) and liquid waste must be collected in separate, clearly labeled, sealed hazardous waste containers.[11] These containers must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8]

  • Spill Management: In case of a small spill inside the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[7][10] Sweep up the material, place it in a sealed container for hazardous waste, and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures.

Visualized Workflow: Safe Handling of this compound

The following diagram outlines the critical path for safely handling this hazardous compound, emphasizing the cyclical nature of preparation, execution, and decontamination.

cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase cluster_disposal 4. Finalization prep_area Prepare Fume Hood & Workspace check_safety Verify Eyewash/Shower Functionality prep_area->check_safety don_ppe Don All Required PPE check_safety->don_ppe weigh Weigh Compound don_ppe->weigh transfer Transfer / Add to Reaction weigh->transfer monitor Run & Monitor Reaction transfer->monitor decon_surface Decontaminate Surfaces monitor->decon_surface clean_equip Clean Equipment & Glassware decon_surface->clean_equip dispose_waste Segregate & Dispose of Hazardous Waste clean_equip->dispose_waste doff_ppe Doff PPE in Correct Sequence dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diiodo-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1,3-Diiodo-5-nitrobenzene

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.